Cholesteryl palmitoleate
Description
Properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-hexadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H74O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-23-41(44)45-36-28-30-42(5)35(32-36)24-25-37-39-27-26-38(34(4)22-20-21-33(2)3)43(39,6)31-29-40(37)42/h12-13,24,33-34,36-40H,7-11,14-23,25-32H2,1-6H3/b13-12-/t34-,36+,37+,38-,39+,40+,42+,43-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HODJWNWCVNUPAQ-XDOSKZMUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H74O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801312800 | |
| Record name | Cholesteryl palmitoleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801312800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
623.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | CE(16:1(9Z)) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000658 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
16711-66-3 | |
| Record name | Cholesteryl palmitoleate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16711-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cholesteryl 9-hexadecenoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016711663 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cholesteryl palmitoleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801312800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CHOLESTERYL PALMITOLEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/132TTN4QMV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CE(16:1(9Z)) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000658 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
biosynthesis of cholesteryl palmitoleate in mammalian cells
An In-Depth Technical Guide to the Biosynthesis of Cholesteryl Palmitoleate in Mammalian Cells
Abstract
Cholesteryl esters (CEs) are neutral, hydrophobic lipids essential for the storage and transport of cholesterol in mammalian systems. The specific composition of the fatty acid moiety of CEs can significantly influence cellular processes and has been implicated in various pathologies. This technical guide provides a comprehensive exploration of the biosynthesis of a key monounsaturated CE, this compound. We will dissect the core biochemical pathways, delve into the enzymatic machinery of Sterol O-acyltransferases (SOATs), present validated experimental workflows for its quantification, and discuss the therapeutic landscape of targeting this pathway. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this fundamental aspect of lipid metabolism.
The Central Role of this compound in Cellular Homeostasis
This compound is a cholesteryl ester formed through an ester bond between the hydroxyl group of cholesterol and the carboxylate group of palmitoleic acid (16:1n-7), a monounsaturated omega-7 fatty acid.[1] This esterification reaction is a critical cellular strategy to buffer excess free cholesterol, which can be toxic to cell membranes, and to package it for storage in cytoplasmic lipid droplets or for transport via lipoproteins.[2][3]
The dysregulation of CE metabolism, leading to their accumulation, is a hallmark of several diseases. In vascular macrophages, the buildup of CEs leads to the formation of foam cells, a critical event in the genesis of atherosclerosis.[2] Furthermore, abnormal CE accumulation in the brain has been increasingly implicated in the pathology of neurodegenerative disorders such as Alzheimer's disease.[4][5] Therefore, understanding the precise mechanisms governing the synthesis of specific CE species like this compound is paramount for developing targeted therapeutic interventions.
The Core Biosynthetic Pathway: From Precursors to Ester
The synthesis of this compound is not a standalone event but the culmination of two distinct, yet interconnected, metabolic pathways: fatty acid synthesis/desaturation and cholesterol esterification. The entire process is localized primarily within the endoplasmic reticulum (ER).[6][7]
Substrate I: The Generation of Palmitoleoyl-CoA
The specific fatty acid that defines this compound is palmitoleic acid. Mammalian cells synthesize this monounsaturated fatty acid de novo.
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Palmitic Acid Synthesis: The process begins with the synthesis of the 16-carbon saturated fatty acid, palmitic acid, from acetyl-CoA in the cytosol.[8]
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Desaturation: Palmitic acid is then desaturated by the enzyme Stearoyl-CoA Desaturase-1 (SCD1) , an ER-resident enzyme. SCD1 introduces a double bond at the delta-9 position, converting palmitoyl-CoA to palmitoleoyl-CoA.[9][10] This enzymatic step is a critical control point determining the availability of the specific acyl-CoA required for this compound synthesis.
Substrate II: The Cellular Cholesterol Pool
The second substrate, cholesterol, is sourced from two main routes:
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De novo synthesis: A complex pathway occurring primarily in the ER.[7][11]
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Uptake: Primarily through the endocytosis of low-density lipoproteins (LDLs) via the LDL receptor.
The Esterification Reaction
The final, committing step is the esterification of cholesterol with palmitoleoyl-CoA. This reaction is catalyzed by the enzyme Sterol O-acyltransferase (SOAT) , also widely known as Acyl-CoA:cholesterol acyltransferase (ACAT) .[2][12] This ER-localized enzyme transfers the palmitoleoyl group from palmitoleoyl-CoA to the 3-beta-hydroxyl group of cholesterol, forming this compound and releasing Coenzyme A (CoA).[6]
The Enzymatic Workhorse: Sterol O-Acyltransferases (SOAT/ACAT)
SOATs are integral membrane proteins within the ER that play the central role in cellular cholesterol esterification.[13] In mammals, two distinct isoforms, SOAT1 and SOAT2, exist with discrete tissue distributions and primary functions.[14]
-
SOAT1 (ACAT1): This isoform is expressed ubiquitously in mammalian cells.[13] Its primary function is to convert excess intracellular cholesterol into CEs for storage in lipid droplets. This serves as a crucial protective mechanism, preventing the cytotoxic accumulation of free cholesterol in cellular membranes.[2][15]
-
SOAT2 (ACAT2): The expression of SOAT2 is largely restricted to hepatocytes and intestinal enterocytes.[13] It plays a specialized role in providing the large amounts of CEs required for assembly and secretion of apoB-containing lipoproteins (VLDL in the liver and chylomicrons in the intestine).[2]
Regulation of SOAT Activity
The activity of SOAT enzymes is tightly controlled to maintain cholesterol homeostasis:
-
Substrate Availability: The rate of esterification is directly influenced by the cellular concentrations of its two substrates: free cholesterol and long-chain fatty acyl-CoAs.
-
Allosteric Activation: SOAT enzymes possess distinct sterol-binding sites. They are allosterically activated by cholesterol, meaning that as free cholesterol levels rise in the ER membrane, the enzyme's activity increases to sequester it into CE stores.[13]
-
Transcriptional Control: While SOAT itself is not always the primary point of transcriptional regulation, its activity is indirectly controlled by pathways that govern lipid metabolism. For instance, the Sterol Regulatory Element-Binding Protein 2 (SREBP-2) pathway, which senses low cellular cholesterol, upregulates genes for cholesterol synthesis and uptake, thereby increasing the substrate pool for SOAT.[16] In specialized tissues like the adrenal gland, SOAT1 expression has been shown to be regulated by Steroidogenic factor-1 (SF-1) , linking cholesterol storage to steroid hormone production.[17]
Experimental Methodologies for Quantification
To investigate the biosynthesis of this compound, a robust and sensitive analytical workflow is required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive technique for this purpose, offering high specificity and the ability to perform stable isotope tracing.[18][19]
Experimental Workflow Overview
The following diagram outlines the key stages in a typical experiment designed to measure the rate of de novo this compound synthesis in cultured mammalian cells.
Protocol 1: Cell Culture and Stable Isotope Labeling
Causality: The use of stable, non-radioactive isotopes like ¹³C allows for the direct tracking of atoms from a precursor into the final product. This method distinguishes newly synthesized lipids from pre-existing pools, providing a true measure of biosynthetic flux.
Methodology:
-
Cell Seeding: Plate mammalian cells (e.g., HepG2 hepatocytes, RAW 264.7 macrophages) in appropriate culture vessels and grow to ~80% confluency.
-
Labeling Medium Preparation: Prepare fresh culture medium containing the stable isotope precursor. A common choice is [U-¹³C₁₆]-Palmitic acid complexed to bovine serum albumin (BSA). A typical concentration is 50-100 µM.
-
Labeling: Remove the old medium, wash cells once with phosphate-buffered saline (PBS), and add the labeling medium.
-
Incubation: Incubate the cells for a defined period (e.g., 4, 8, or 24 hours) under standard culture conditions (37°C, 5% CO₂). The duration depends on the expected turnover rate of the lipid pool.
-
Harvesting: After incubation, place plates on ice, aspirate the medium, and wash the cell monolayer twice with ice-cold PBS to remove residual isotopes.
-
Cell Lysis/Scraping: Add a small volume of ice-cold PBS and use a cell scraper to detach the cells. Transfer the cell suspension to a microcentrifuge tube.
-
Pelleting: Centrifuge the cell suspension at a low speed (e.g., 500 x g) for 5 minutes at 4°C.[20] Discard the supernatant and retain the cell pellet for extraction. The pellet can be flash-frozen in liquid nitrogen and stored at -80°C.
Protocol 2: Lipid Extraction from Cell Pellets
Causality: A robust extraction method is critical to quantitatively recover hydrophobic lipids like CEs while simultaneously precipitating proteins and separating them from polar metabolites. The Folch method, or its variations, is a gold standard that uses a chloroform/methanol mixture to efficiently solubilize lipids.[20][21]
Methodology:
-
Sample Preparation: Place the cell pellet tube on ice. If frozen, allow it to thaw on ice.
-
Internal Standard: Add an aliquot of a lipid internal standard mix directly to the pellet. This mix should contain a CE species not typically found in mammalian cells (e.g., Cholesteryl Heptadecanoate) at a known concentration to correct for extraction efficiency and instrument variability.[22]
-
Solvent Addition: Add 1 mL of an ice-cold 2:1 (v/v) mixture of chloroform:methanol to the cell pellet.[23] Use glass vials or tubes to avoid plasticizer contamination.
-
Homogenization: Vortex the tube vigorously for 1 minute to lyse the cells and solubilize the lipids.
-
Phase Separation: Add 200 µL of water to induce phase separation. Vortex again for 30 seconds.
-
Centrifugation: Centrifuge the mixture at 1,000 x g for 10 minutes at 4°C. Three layers will form: an upper aqueous/methanol layer, a protein disk at the interface, and a lower chloroform layer containing the lipids.
-
Lipid Collection: Carefully aspirate the lower chloroform layer using a glass syringe and transfer it to a new clean glass tube.[23]
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas or using a centrifugal vacuum concentrator.
-
Reconstitution: Reconstitute the dried lipid film in a small, precise volume (e.g., 100 µL) of a suitable solvent for LC-MS analysis, such as 1:1 (v/v) isopropanol:acetonitrile.[24]
Protocol 3: LC-MS/MS Quantification
Causality: This analytical technique provides two levels of specificity. First, High-Performance Liquid Chromatography (HPLC) separates lipids based on their physicochemical properties (e.g., hydrophobicity), separating this compound from other CEs. Second, tandem mass spectrometry (MS/MS) provides definitive identification and quantification based on the unique mass-to-charge ratio (m/z) of the parent molecule and its specific fragment ions.[18][25]
Methodology:
-
Chromatographic Separation:
-
Column: Use a reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase: Employ a binary solvent gradient. For example, Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate; Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient: Run a gradient from ~30% B to 100% B over 15-20 minutes to elute the highly hydrophobic CEs.
-
-
Mass Spectrometry Detection:
-
Ionization: Use positive-ion electrospray ionization (ESI+). The addition of ammonium formate to the mobile phase promotes the formation of [M+NH₄]⁺ adducts, which are stable and provide good signal for CEs.[25]
-
Scan Mode: Use Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions:
-
Unlabeled this compound: Monitor the transition from the ammoniated adduct parent ion to the characteristic cholestadiene fragment ion (e.g., m/z 622.6 → 369.3).
-
¹³C₁₆-Labeled this compound: Monitor the corresponding mass-shifted transition (e.g., m/z 638.6 → 369.3). The fragment ion remains the same as the label is on the fatty acid chain, which is lost.
-
Internal Standard: Monitor the specific transition for the chosen internal standard (e.g., Cholesteryl Heptadecanoate).
-
-
-
Quantification: Generate a standard curve using authentic standards of this compound of known concentrations. Calculate the amount of endogenous and newly synthesized this compound in the sample by comparing their peak areas to the standard curve and normalizing to the internal standard.
Representative Data
The following table illustrates hypothetical data from an experiment testing the effect of a SOAT1 inhibitor (e.g., K-604) on this compound biosynthesis in macrophages.
| Treatment Group | Total this compound (pmol/mg protein) | Newly Synthesized ¹³C₁₆-Cholesteryl Palmitoleate (pmol/mg protein) | % Synthesis Inhibition |
| Vehicle Control | 150.4 ± 12.5 | 85.2 ± 7.8 | - |
| SOAT1 Inhibitor (1 µM) | 95.8 ± 9.1 | 12.6 ± 2.3 | 85.2% |
Therapeutic Targeting of Cholesteryl Ester Synthesis
Given the central role of CE accumulation in atherosclerosis and its emerging role in other diseases, SOAT has been an attractive drug target for decades.[14][26] The therapeutic rationale is that inhibiting SOAT will prevent the trapping of cholesterol within cells (like macrophages), promoting its efflux and reducing foam cell formation.[27]
-
Small Molecule Inhibitors: A variety of small molecule inhibitors have been developed. Some, like Avasimibe and Pactimibe , are pan-inhibitors affecting both SOAT1 and SOAT2.[28] More recent efforts have focused on developing isoform-selective inhibitors, such as K-604 for SOAT1, to achieve more targeted effects and potentially reduce side effects.[28][29]
-
Clinical Landscape: Despite strong preclinical data, several large clinical trials with SOAT inhibitors for atherosclerosis have yielded disappointing results.[14][26] This has led to a re-evaluation of the strategy, with current research exploring the role of SOAT inhibitors in other contexts, such as neurodegenerative diseases and certain types of cancer where altered cholesterol metabolism is a feature.[16][30] The development of highly selective inhibitors and novel delivery methods remains an active area of investigation.[29]
Conclusion
The biosynthesis of this compound is a tightly regulated process at the heart of cellular lipid homeostasis. It is orchestrated by the sequential action of fatty acid desaturases and the pivotal SOAT/ACAT enzymes. This pathway not only governs the safe storage of cellular cholesterol but also represents a critical node in the pathogenesis of major human diseases. The advanced methodologies detailed herein, particularly stable isotope tracing coupled with LC-MS/MS, provide researchers with powerful tools to dissect this pathway's dynamics. A deeper understanding of the isoform-specific functions and regulation of SOAT enzymes will continue to fuel the development of next-generation therapeutics aimed at correcting dysregulated cholesterol metabolism.
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A Guide to the Enzymatic Synthesis of Cholesteryl Palmitoleate for Research Standards
This technical guide provides a comprehensive overview of the enzymatic synthesis of cholesteryl palmitoleate, a critical standard for biomedical research. The document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the production of this high-purity cholesteryl ester.
Introduction: The Significance of this compound in Research
Cholesteryl esters are crucial lipids involved in the transport and storage of cholesterol within the body.[1][2] this compound, specifically, is the ester formed from cholesterol and palmitoleic acid.[3] It serves as an important biomarker and research standard in various biomedical fields. For instance, elevated plasma levels of this compound have been observed in animal models of atherosclerosis exposed to cigarette smoke and in pediatric patients with biliary atresia. Furthermore, it is utilized as a standard for the identification of cholesterol esters in human meibomian gland secretions. The availability of high-purity this compound is therefore essential for accurate quantification and the development of diagnostic and therapeutic strategies for lipid-related disorders.
While chemical synthesis methods exist, enzymatic synthesis offers a greener, more specific, and efficient alternative, yielding high-purity products under mild reaction conditions.[4] This guide will focus on the lipase-catalyzed synthesis of this compound, providing a detailed exploration of the methodology, from substrate selection to final product validation.
Principles of Enzymatic Esterification
The synthesis of this compound is achieved through an esterification reaction between cholesterol and palmitoleic acid. In an enzymatic approach, this reaction is catalyzed by a class of enzymes known as lipases (triacylglycerol acylhydrolases, EC 3.1.1.3).[5]
Lipases are versatile biocatalysts that can function in both aqueous and non-aqueous environments.[5][6] In an aqueous medium, they typically catalyze the hydrolysis of esters. However, in a micro-aqueous or organic solvent system, the thermodynamic equilibrium shifts to favor synthesis over hydrolysis.[4][5] This characteristic is harnessed for the production of esters like this compound.
Two primary enzymatic strategies can be employed:
-
Direct Esterification: This involves the direct reaction between cholesterol (the alcohol) and palmitoleic acid (the fatty acid).
-
Transesterification: This process involves the transfer of an acyl group from an existing ester (e.g., a simple alkyl ester of palmitoleic acid) to cholesterol.
The choice of strategy can depend on substrate availability, desired reaction kinetics, and downstream purification considerations. For the synthesis of a research-grade standard, direct esterification is often preferred for its straightforward reaction pathway.
The Catalytic Mechanism of Lipase
The lipase-catalyzed esterification follows a "Ping-Pong Bi-Bi" kinetic mechanism.[7][8] This involves the formation of an acyl-enzyme intermediate. First, the fatty acid (palmitoleic acid) acylates a serine residue in the lipase's active site, releasing a water molecule. Subsequently, the alcohol (cholesterol) attacks the acyl-enzyme intermediate, leading to the formation of the cholesteryl ester and regeneration of the free enzyme.
Experimental Workflow for this compound Synthesis
The following sections detail a robust, self-validating protocol for the enzymatic synthesis of this compound. The causality behind each experimental choice is explained to provide a deeper understanding of the process.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Purpose |
| Cholesterol | ≥99% | Sigma-Aldrich | Substrate (alcohol) |
| Palmitoleic Acid | ≥98.5% | Cayman Chemical | Substrate (fatty acid) |
| Immobilized Lipase | Candida antarctica lipase B (Novozym® 435) or Rhizomucor miehei lipase (Lipozyme® RMIM) | Novozymes | Biocatalyst |
| n-Hexane | Anhydrous, ≥95% | Fisher Scientific | Reaction Solvent |
| Isopropanol | HPLC Grade | VWR | Solubilizing Agent |
| Acetonitrile | HPLC Grade | VWR | HPLC Mobile Phase |
| Chloroform | HPLC Grade | Fisher Scientific | Sample Preparation |
Rationale for Reagent Selection:
-
High-Purity Substrates: The use of high-purity cholesterol and palmitoleic acid is paramount to ensure the final product is free from contaminating lipids, which is critical for a research standard.
-
Immobilized Lipase: Immobilized lipases offer significant advantages over their free counterparts, including enhanced stability in organic solvents, ease of separation from the reaction mixture, and reusability, making the process more cost-effective and scalable.[9][10] Candida antarctica lipase B is particularly noted for its broad substrate specificity and high activity in organic media.[6]
-
Organic Solvent: A non-polar solvent like n-hexane is chosen to solubilize the non-polar substrates and shift the reaction equilibrium towards ester synthesis by minimizing water activity.[4]
Synthesis Protocol
Step 1: Substrate Preparation
-
Accurately weigh cholesterol and palmitoleic acid in a desired molar ratio (e.g., 1:1.5 or 1:2). A slight excess of the fatty acid can help drive the reaction to completion.
-
Dissolve the substrates in a minimal amount of anhydrous n-hexane in a screw-capped flask. Gentle warming (30-40°C) may be required to aid dissolution.
Step 2: Enzymatic Reaction
-
Add the immobilized lipase to the substrate solution. The enzyme loading is a critical parameter and should be optimized (typically 5-10% by weight of the total substrates).
-
Seal the flask tightly to prevent solvent evaporation.
-
Place the reaction vessel in a shaking incubator set to a controlled temperature (typically 40-60°C). The optimal temperature will depend on the specific lipase used.
-
Allow the reaction to proceed for 24-48 hours. The progress of the reaction can be monitored by taking small aliquots at different time points and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Step 3: Enzyme Removal and Product Isolation
-
After the reaction reaches completion (or equilibrium), cool the mixture to room temperature.
-
Separate the immobilized enzyme from the reaction mixture by simple filtration or centrifugation. The recovered enzyme can be washed with fresh solvent and reused.
-
The filtrate, containing the this compound, unreacted substrates, and solvent, is then subjected to purification.
Visualization of the Experimental Workflow
Caption: Workflow for the enzymatic synthesis of this compound.
Purification of this compound
To achieve the high purity required for a research standard, the synthesized this compound must be purified from unreacted cholesterol and palmitoleic acid.
Purification Protocol: Column Chromatography
-
Solvent Removal: Evaporate the n-hexane from the crude product mixture under reduced pressure using a rotary evaporator.
-
Column Preparation: Pack a silica gel column with a non-polar solvent system, such as a mixture of hexane and ethyl acetate (e.g., 98:2 v/v).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with the hexane/ethyl acetate mobile phase. This compound is less polar than cholesterol and palmitoleic acid and will therefore elute first.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Final Solvent Evaporation: Pool the pure fractions and evaporate the solvent to obtain the purified this compound.
Characterization and Quality Control
The identity and purity of the synthesized this compound must be rigorously confirmed.
Analytical Techniques
| Technique | Purpose | Expected Outcome |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | A single major peak corresponding to this compound with a purity of ≥98%. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Structural confirmation and purity assessment | The mass spectrum should show the correct molecular ion peak for this compound (C43H74O2, MW: 623.1 g/mol ) and a fragmentation pattern consistent with its structure. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Functional group analysis | Presence of a characteristic ester carbonyl (C=O) stretch around 1735 cm⁻¹. |
Visualization of the Purification and Analysis Workflow
Caption: Purification and analysis workflow for this compound.
Conclusion
The enzymatic synthesis of this compound offers a robust, efficient, and environmentally friendly method for producing this vital research standard. By carefully selecting high-purity starting materials, optimizing reaction conditions with an appropriate immobilized lipase, and employing rigorous purification and characterization techniques, researchers can confidently produce this compound of a quality suitable for the most demanding applications in lipidomics, drug development, and biomedical research. This guide provides a foundational framework that can be adapted and optimized for specific laboratory settings and research needs.
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Introduction: Beyond Simple Storage - Unveiling the Role of Cholesteryl Palmitoleate
An In-Depth Technical Guide to the Function of Cholesteryl Palmitoleate in Lipid Droplets
Lipid droplets (LDs) have transitioned from being viewed as inert cellular fat reservoirs to dynamic organelles central to lipid metabolism, energy homeostasis, and cellular signaling.[1][2][3] Their basic structure, a core of neutral lipids encased in a phospholipid monolayer adorned with a specific proteome, belies their functional complexity.[4][5] The neutral lipid core is typically composed of triacylglycerols (TAGs) and cholesteryl esters (CEs), with the ratio varying significantly depending on cell type and metabolic state.[5][6] While TAGs are the primary energy store, CEs, formed by the esterification of cholesterol with a fatty acid, are crucial for managing cellular cholesterol levels and serving as a precursor pool for steroidogenesis.[1][7]
This guide moves beyond a general discussion of CEs to focus on a specific, biologically significant species: This compound . This molecule is formed from cholesterol and palmitoleic acid (cis-16:1n-7), a monounsaturated fatty acid increasingly recognized as a "lipokine" with signaling properties.[8][9] Understanding the function of this compound within lipid droplets requires a multi-faceted approach, examining its synthesis, its impact on LD structure and dynamics, the unique contributions of its palmitoleate moiety, and its role in pathophysiology. This document serves as a technical resource for researchers, providing a deep dive into the causality behind experimental observations and methodologies for its study.
Section 1: Biosynthesis and Packaging into Lipid Droplets
The journey of this compound begins at the endoplasmic reticulum (ER), the primary site of neutral lipid synthesis.[1][10] The formation of CEs is a critical cellular strategy to convert excess free cholesterol, which can be toxic and disrupt membrane integrity, into a more inert, storable form.[10][11]
The Esterification Engine: Acyl-CoA:Cholesterol Acyltransferases (ACATs)
The esterification of cholesterol with a long-chain fatty acyl-CoA is catalyzed by the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT), also known as Sterol O-acyltransferase (SOAT).[12][13] Mammals possess two isoforms, ACAT1/SOAT1 and ACAT2/SOAT2, which are integral membrane proteins residing in the ER.[10]
-
ACAT1 (SOAT1): Expressed ubiquitously in various tissues, ACAT1 is crucial for cholesterol storage in most cells, including macrophages and steroidogenic cells.[7][10] It plays a key role in protecting cells from the deleterious effects of excess free cholesterol.[11]
-
ACAT2 (SOAT2): Its expression is primarily restricted to the liver and intestine, where it is involved in packaging CEs into lipoproteins like VLDL and chylomicrons for transport.[10]
The synthesis of this compound specifically requires the availability of palmitoleoyl-CoA as the acyl donor. The activity of ACAT enzymes is tightly regulated by the intracellular concentration of its substrates, particularly free cholesterol.[6][12]
From ER Membrane to Lipid Droplet Core
The biogenesis of a lipid droplet is a fascinating process initiated within the ER bilayer.
-
Neutral Lipid Synthesis: ACAT and diacylglycerol acyltransferase (DGAT) enzymes synthesize CEs and TAGs, respectively, within the ER membrane.[1]
-
Lens Formation: As these hydrophobic, neutral lipids accumulate between the two leaflets of the ER membrane, they reach a concentration threshold that causes them to phase separate and coalesce, forming an oily "lens" structure.[1][14]
-
Budding and Maturation: This lens continues to grow and eventually buds off into the cytoplasm, encased in the cytoplasmic leaflet of the ER membrane, which forms the LD's characteristic phospholipid monolayer.[1] The nascent LD can continue to expand by local synthesis of neutral lipids on its surface or through fusion with other LDs.[1]
The specific incorporation of this compound into the LD core is thus a direct consequence of ACAT1/2 activity when both cholesterol and palmitoleoyl-CoA are available.
Caption: Biosynthesis of this compound and its incorporation into a nascent lipid droplet.
Section 2: Core Functions and the Influence of the Palmitoleate Moiety
The function of this compound in LDs is twofold: it shares the general roles of all CEs in cholesterol homeostasis while also potentially conferring unique properties due to its monounsaturated palmitoleate tail.
A Cellular Safe for Cholesterol
The primary and most well-understood function of CE storage is to buffer cellular free cholesterol levels.[6][11] By sequestering cholesterol in the LD core, cells are protected from its lipotoxicity. This is particularly vital in:
-
Steroidogenic Tissues (e.g., Adrenal Gland): These cells maintain large CE-rich LDs as a readily available reservoir of cholesterol for steroid hormone production.[7][15]
-
Macrophages: In the context of atherosclerosis, macrophages take up excess lipoproteins, and the cholesterol is esterified and stored in LDs, leading to the characteristic "foam cell" appearance.[1][16]
Impact on Lipid Droplet Properties
The composition of the neutral lipid core influences the biophysical properties and the associated proteome of the LD.
| Feature | Triacylglycerol (TAG)-Rich LDs | Cholesteryl Ester (CE)-Rich LDs |
| Primary Tissues | Adipocytes, Hepatocytes, Muscle[5][6] | Macrophages, Steroidogenic Cells[5][7] |
| Primary Function | Energy storage[6] | Cholesterol storage, Steroid precursor pool[7] |
| Core Physics | Liquid at 37°C | Can form supercooled liquid or liquid-crystalline phases[14] |
| Associated Proteome | Enriched in lipases for energy mobilization (e.g., ATGL) and specific Perilipin family members (PLIN1a/b, PLIN5).[15] | Enriched in proteins related to cholesterol metabolism and transport. Vimentin is a notable associated protein.[4][17] |
The presence of this compound contributes to the CE pool, influencing the physical state of the LD core. Studies suggest that CEs can form supercooled droplets, and that TAGs can facilitate the nucleation of these CE-rich LDs within the ER membrane.[14] This interplay is critical for efficient LD biogenesis in cells that store high levels of CEs.
The "Lipokine" Effect: The Role of Palmitoleate
Palmitoleic acid (16:1n-7) is not merely a passive structural component. Emerging research has identified it as a lipokine—a lipid hormone—that can mediate inter-organ communication and has generally beneficial metabolic effects.[8][9]
-
Anti-inflammatory Properties: Cis-palmitoleic acid has been shown to suppress inflammation in macrophages, a key process in atherosclerosis.[9][16]
-
Improved Insulin Sensitivity: Studies in animal models show that dietary palmitoleate can improve glucose metabolism and insulin sensitivity.[9][18]
-
Atheroprotection: Dietary supplementation with palmitoleic acid has been found to reduce the progression of atherosclerosis in mouse models, associated with improved lipid profiles and reduced inflammation.[9][18]
When esterified to cholesterol and stored in LDs, this compound represents a depot of this bioactive fatty acid. The hydrolysis of this compound can release both free cholesterol and free palmitoleic acid, which can then exert its local anti-inflammatory and metabolic signaling effects. This suggests that the specific CE species within an LD can fine-tune the cellular response upon mobilization.
Section 3: Association with Pathophysiology
Dysregulation of cholesteryl ester metabolism, and by extension this compound storage, is a hallmark of several major diseases.
-
Atherosclerosis: The accumulation of CEs in macrophage LDs is a critical event in the formation of atherosclerotic plaques.[13][16] The specific composition of these CEs, including the proportion of this compound versus cholesteryl oleate or cholesteryl linoleate, may influence the inflammatory state of the plaque. While cis-palmitoleate is anti-inflammatory, an overabundance of stored lipids can still drive foam cell formation.[16]
-
Cancer: Cancer cells exhibit profound metabolic reprogramming, often involving altered lipid metabolism to support rapid proliferation.[19][20][21] Aberrant accumulation of CEs in LDs has been observed in several cancers, including prostate and pancreatic cancer.[20][22] The enzyme ACAT1, which produces CEs, is often upregulated and its inhibition can reduce cancer cell proliferation, suggesting that storing cholesterol as esters is advantageous for tumor growth.[21][22]
-
Nonalcoholic Fatty Liver Disease (NAFLD): While NAFLD is primarily characterized by TAG accumulation in hepatocytes, alterations in cholesterol metabolism are also implicated. Quantifying the CE fraction in hepatic LDs may serve as an indicator of the degree of hepatic steatosis and progression to more severe disease.[23]
Section 4: Methodologies for the Study of this compound
A robust investigation of this compound requires precise methodologies for isolation, identification, and quantification. As a Senior Application Scientist, the causality behind protocol steps is as important as the steps themselves.
Protocol 1: Isolation of Lipid Droplets from Cultured Cells
This protocol is based on the unique buoyancy of LDs due to their high neutral lipid content.
Principle: Cells are mechanically lysed to preserve organelle integrity. The lysate is then placed at the bottom of a sucrose density gradient. Upon ultracentrifugation, the low-density LDs float to the top of the gradient, separating them from denser organelles and cytosolic proteins.
Step-by-Step Methodology:
-
Cell Harvest: Grow cells (e.g., macrophages, steroidogenic cells) to ~90% confluency. Wash cells twice with ice-cold Phosphate Buffered Saline (PBS) to remove media components. Scrape cells into PBS and pellet by centrifugation (500 x g, 5 min, 4°C).
-
Homogenization: Resuspend the cell pellet in 1 mL of ice-cold hypotonic lysis buffer (e.g., 20 mM Tris-HCl pH 7.4, 1 mM EDTA, with protease inhibitors). Allow cells to swell on ice for 15 minutes.
-
Causality: The hypotonic buffer swells the cells, making them easier to break open gently without disrupting the fragile LDs. Protease inhibitors are critical to prevent degradation of LD-associated proteins.
-
-
Lysis: Lyse the swollen cells using 20-30 strokes in a Dounce homogenizer with a tight-fitting pestle on ice. Check for >90% lysis via microscopy.
-
Causality: Dounce homogenization provides mechanical shear that is gentle enough to break the plasma membrane while leaving most organelles, including LDs, intact. Sonication is generally too harsh.
-
-
Gradient Preparation: In an ultracentrifuge tube (e.g., SW 41), carefully layer the following sucrose solutions (dissolved in lysis buffer):
-
Bottom: 2 mL of cell homogenate mixed with an equal volume of 60% sucrose solution.
-
Middle Layers: Sequentially overlay with 2 mL of 20% sucrose, 2 mL of 10% sucrose, and 2 mL of 5% sucrose.
-
Top: 1 mL of lysis buffer (0% sucrose).
-
-
Ultracentrifugation: Centrifuge at 150,000 x g for 2 hours at 4°C.
-
Causality: The high centrifugal force drives organelles to their isopycnic point (the density at which they float). LDs, being the least dense, will travel upwards through the gradient.
-
-
Collection: The LDs will form a distinct white band at the 0%/5% sucrose interface. Carefully collect this band using a pipette. This is the purified LD fraction.
Protocol 2: Analysis of Cholesteryl Ester Profile by LC-MS/MS
Principle: Lipids are extracted from the isolated LD fraction using organic solvents. The complex lipid mixture is then separated by liquid chromatography (LC) based on hydrophobicity. The separated lipids are ionized and analyzed by tandem mass spectrometry (MS/MS), which provides both the mass of the parent molecule and its fragments, allowing for unambiguous identification and quantification of specific species like this compound.
Caption: Experimental workflow for the analysis of this compound via LC-MS/MS.
Step-by-Step Methodology:
-
Lipid Extraction (Folch Method):
-
To 100 µL of the isolated LD fraction, add 2 mL of a 2:1 (v/v) chloroform:methanol mixture. Include an internal standard (e.g., a deuterated or C17-based CE) for accurate quantification.
-
Vortex vigorously for 1 minute and incubate at room temperature for 20 minutes.
-
Add 400 µL of 0.9% NaCl solution, vortex again, and centrifuge (2,000 x g, 10 min) to separate the phases.
-
Causality: The chloroform/methanol mixture is a monophasic solvent system that effectively disrupts protein-lipid interactions and solubilizes virtually all lipids. Adding the salt solution induces a phase separation, where lipids partition into the lower chloroform layer while polar metabolites remain in the upper aqueous/methanol layer.
-
-
Sample Preparation:
-
Carefully collect the lower chloroform layer using a glass Pasteur pipette.
-
Dry the lipid extract under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid film in a small, precise volume (e.g., 100 µL) of a suitable solvent for LC injection (e.g., 9:1 methanol:chloroform).
-
-
LC-MS/MS Analysis:
-
Chromatography: Inject the sample onto a reverse-phase column (e.g., C18). Use a gradient elution from a mobile phase with higher aqueous content to one with higher organic content (e.g., isopropanol/acetonitrile) to separate CEs based on their hydrophobicity (determined by both cholesterol backbone and fatty acid chain length/saturation).
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).
-
Identification: this compound (C43H74O2, exact mass ~622.57) will be identified by its specific precursor ion in the first mass analyzer (MS1). Confirmation is achieved by fragmenting this precursor ion and detecting the characteristic neutral loss of the palmitoleic acid moiety or the presence of the cholesterol backbone fragment (m/z ~369.35) in the second mass analyzer (MS2).
-
Quantification: The amount of this compound is determined by integrating the area under its chromatographic peak and normalizing it to the peak area of the known amount of internal standard added in step 1.
-
Conclusion and Future Perspectives
This compound is far more than a simple storage lipid. It sits at the crossroads of cholesterol homeostasis and fatty acid signaling. Its accumulation within lipid droplets serves to protect cells from free cholesterol toxicity while simultaneously creating a depot for the bioactive lipokine, palmitoleic acid. The dysregulation of its storage is intimately linked with the progression of atherosclerosis, cancer, and metabolic diseases.
Future research, enabled by the robust analytical techniques outlined here, should focus on several key areas:
-
Proteomics: How does the enrichment of this compound in the LD core specifically alter the LD surface proteome and its interaction with other organelles?[3][4]
-
Signaling: What are the precise downstream signaling consequences of releasing palmitoleic acid from this compound hydrolysis in different cell types?
-
Therapeutics: Can targeting the synthesis (via ACAT1 inhibitors) or mobilization of specific CE species like this compound offer a more nuanced therapeutic strategy for metabolic diseases than general lipid-lowering drugs?
By viewing the lipid droplet through the lens of its specific molecular components, we can continue to unravel its complex role in health and disease, paving the way for novel diagnostic and therapeutic strategies.
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Chang, T. Y., Li, B. L., Chang, C. C., & Urano, Y. (2009). Acyl-CoA:cholesterol acyltransferases (ACATs/SOATs): enzymes with multiple sterols as substrates and as activators. PubMed Central. [Link]
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Farese, R. V., & Walther, T. C. (2022). How Sterol Esterification Affects Lipid Droplet Formation and Cellular Lipid Metabolism. Biorxiv. [Link]
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Walther, T. C., & Farese, R. V. (2012). Dynamics and functions of lipid droplets. PubMed Central. [Link]
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Li, J., et al. (2019). Enhanced acyl-CoA:cholesterol acyltransferase activity increases cholesterol levels on the lipid droplet surface and impairs adipocyte function. Journal of Biological Chemistry. [Link]
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Choudhary, V., et al. (2020). Cholesterol esters form supercooled lipid droplets whose nucleation is facilitated by triacylglycerols. bioRxiv. [Link]
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Funada, S., et al. (2023). Double bond configuration of palmitoleate is critical for atheroprotection. PubMed Central. [Link]
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Khor, V. K., et al. (2014). The proteome of cholesteryl-ester-enriched versus triacylglycerol-enriched lipid droplets. Journal of Proteome Research. [Link]
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Mozaffarian, D., et al. (2010). Circulating palmitoleic acid and risk of metabolic abnormalities and new-onset diabetes. The American Journal of Clinical Nutrition. [Link]
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Cermelli, S., et al. (2006). The proteomics of lipid droplets: structure, dynamics, and functions of the organelle conserved from bacteria to humans. PubMed Central. [Link]
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Iannucci, A., et al. (2023). Decoding the Lipid Droplet Proteome: New Frontiers in Cardiovascular Disease Research. MDPI. [Link]
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Khor, V. K., et al. (2014). The Proteome of Cholesteryl-Ester-Enriched Versus Triacylglycerol-Enriched Lipid Droplets. PLOS ONE. [Link]
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Wilson, T. A., et al. (2007). Effects of Dietary Palmitoleic Acid on Plasma Lipoprotein Profile and Aortic Cholesterol Accumulation Are Similar to Those of Other Unsaturated Fatty Acids in the F1B Golden Syrian Hamster. PubMed Central. [Link]
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Povea-Cabello, S., et al. (2021). Enzymes in the Cholesterol Synthesis Pathway: Interactomics in the Cancer Context. MDPI. [Link]
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Lu, X., et al. (2018). Lipid Metabolism and Lipid Droplets in Pancreatic Cancer and Stellate Cells. MDPI. [Link]
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Dalen, K. T., & Drevon, C. A. (2024). Regulation of lipid droplets and cholesterol metabolism in adrenal cortical cells. Vitamins and Hormones. [Link]
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Cholesteryl Palmitoleate: A Modulator of Cell Membrane Fluidity and Organization
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The fluidity of the cell membrane is a critical biophysical property that governs a vast array of cellular functions, from signal transduction to molecular transport. While the role of free cholesterol as a bidirectional regulator of membrane fluidity is well-established, the influence of its esterified forms, such as cholesteryl palmitoleate, remains a more complex and emergent area of study. Cholesteryl esters, traditionally viewed as inert molecules for intracellular storage and transport, are now understood to associate with cellular membranes, potentially altering their structure and function. This technical guide provides a comprehensive exploration of the role of this compound in modulating cell membrane fluidity. We will deconstruct the established principles of membrane dynamics, delve into the unique biochemistry of cholesteryl esters, and present the mechanistic hypotheses for how this compound interacts with the lipid bilayer. Furthermore, this guide offers detailed, field-proven experimental protocols for investigating these interactions in model and cellular systems, equipping researchers with the tools to probe this nuanced aspect of membrane biology.
The Principle of Membrane Fluidity: A Cholesterol-Centric View
The concept of membrane fluidity is central to the fluid mosaic model, which describes the cell membrane as a two-dimensional liquid where lipids and proteins can diffuse laterally.[1] This dynamic nature is not uniform and is tightly regulated by several factors.
Key Determinants of Fluidity
Two primary factors dictate the baseline fluidity of a membrane:
-
Temperature: As temperature increases, lipids gain thermal energy, leading to more rapid and random movements, which increases membrane fluidity.[2] Conversely, at low temperatures, lipid chains become more ordered and pack tightly, decreasing fluidity.[2]
-
Fatty Acid Composition: The structure of phospholipid tails plays a crucial role. Saturated fatty acids are straight-chained and pack together tightly, resulting in a more viscous, less fluid membrane.[2][3] Unsaturated fatty acids contain one or more double bonds that create "kinks" in their tails, preventing tight packing and thereby increasing membrane fluidity.[2]
Cholesterol: The Bidirectional Regulator
Cholesterol is an amphipathic molecule that intercalates between phospholipids in the membrane and acts as a dynamic fluidity buffer.[4][5] Its effect is famously bidirectional, depending on the temperature and local lipid composition:
-
At High Temperatures: The rigid, planar steroid ring of cholesterol restricts the movement of nearby phospholipid fatty acid chains.[3][6] This reduces the membrane's fluidity and permeability, preventing it from becoming overly fluid and losing its structural integrity.[6]
-
At Low Temperatures: Cholesterol disrupts the ordered packing of saturated fatty acid tails, preventing them from forming a crystalline gel-like state.[3][6] This action increases the membrane's fluidity and ensures it remains functional in cooler conditions.
This dual function is critical for maintaining cellular homeostasis across various environmental conditions.[6]
Cholesteryl Esters: From Intracellular Storage to Membrane Association
While free cholesterol is an integral membrane component, the majority of cellular cholesterol can exist in an esterified form. Cholesteryl esters (CEs) are highly nonpolar lipids formed by joining a fatty acid to the hydroxyl group of cholesterol.[7]
Biosynthesis and Metabolism
The synthesis of cholesteryl esters from free cholesterol is primarily catalyzed by the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT), which is located in the endoplasmic reticulum (ER).[7][8] This process is a key mechanism for buffering free cholesterol levels to prevent cellular toxicity from excess cholesterol.[9][10] The resulting CEs are the primary components stored within intracellular lipid droplets.[7]
Caption: Synthesis of this compound via the ACAT enzyme.
This compound: Structure and Properties
This compound is the ester formed from cholesterol and palmitoleic acid, a C16:1 monounsaturated fatty acid.[11] Unlike free cholesterol, which has a polar hydroxyl head group, this compound is almost entirely hydrophobic due to the bulky, nonpolar fatty acid tail. This fundamental structural difference dictates its behavior and localization within the cell.
| Property | Free Cholesterol | This compound |
| Molar Mass | ~386.7 g/mol | ~623.0 g/mol [11] |
| Structure | Rigid steroid ring, hydroxyl head, short hydrocarbon tail | Cholesterol backbone with a long, unsaturated fatty acid chain |
| Polarity | Amphipathic | Highly Nonpolar / Hydrophobic |
| Primary Location | Intercalated in cell membranes | Core of lipid droplets and lipoproteins[7][12] |
| Membrane Orientation | Oriented with hydroxyl group towards aqueous phase | Not well-defined; unlikely to intercalate in the same manner |
Evidence for Membrane Association
Despite being primarily stored in lipid droplets, evidence suggests that a pool of cholesteryl esters can exist within or in close association with the plasma membrane.[13] This membrane-associated pool may be involved in the selective uptake of CEs from high-density lipoproteins (HDL) and could serve as a precursor for irreversible internalization.[13] The presence of CEs within specialized membrane microdomains, or lipid rafts, has also been proposed, where they may influence the organization and stability of these signaling platforms.[7]
Mechanistic Impact of this compound on Membrane Biophysics
The profound structural differences between free cholesterol and this compound suggest a distinct mechanism of interaction with the lipid bilayer. It is biophysically unfavorable for the bulky, nonpolar this compound molecule to intercalate between phospholipids in the same ordered way as free cholesterol.
Hypothesized Models of Interaction
Instead of ordering the acyl chains, this compound is more likely to disrupt membrane structure. Two primary hypotheses exist:
-
Core Disruption: The CE molecule may reside within the hydrophobic core of the bilayer, creating a localized region of disorder. Its bulky structure would push phospholipid tails apart, creating free volume and increasing molecular motion.
-
Microdomain Segregation: CEs may preferentially segregate into forming or modifying lipid rafts. An accumulation of CEs within these domains could alter their size, stability, and composition, thereby indirectly affecting the fluidity of the surrounding membrane and the function of raft-associated proteins.[7][14]
Caption: Contrasting interactions of Cholesterol vs. This compound.
Effects on Permeability and Fluidity
By disrupting the tight packing of phospholipids, cholesteryl esters are predicted to increase the permeability of the membrane. Indeed, studies using cholesteryl palmitate (the saturated analog) have shown that it considerably increases the permeability of erythrocyte membranes to K+ ions and hemoglobin without causing cell lysis.[15] This increased leakiness is a strong indicator of increased disorder and, by extension, an increase in localized membrane fluidity or a decrease in bilayer integrity. This contrasts sharply with free cholesterol, which is known to decrease the permeability of the bilayer to small, water-soluble molecules.[6]
Experimental Protocols for Assessing Membrane Fluidity
To empirically test the hypotheses regarding this compound's effects, validated biophysical techniques are required. The following protocols provide step-by-step methodologies for researchers.
Model System: Liposome Preparation
The causality of this compound's effects can be most directly assessed in a controlled, protein-free model system like large unilamellar vesicles (LUVs).
Methodology:
-
Lipid Preparation: In a glass vial, mix the primary phospholipid (e.g., DOPC or a POPC:SM mix) with the molecule of interest in chloroform. Prepare at least three conditions:
-
Control (e.g., 100% POPC)
-
+Free Cholesterol (e.g., 70% POPC, 30% Cholesterol)
-
+this compound (e.g., 95% POPC, 5% this compound - note: higher concentrations may not incorporate well).
-
-
Film Formation: Evaporate the chloroform under a gentle stream of nitrogen gas while rotating the vial to form a thin, uniform lipid film on the wall.
-
Hydration: Add the desired buffer (e.g., PBS) to the vial and hydrate the lipid film for 1-2 hours above the lipid transition temperature, with occasional vortexing, to form multilamellar vesicles (MLVs).
-
Extrusion: To form LUVs of a defined size (e.g., 100 nm), pass the MLV suspension through a polycarbonate membrane with the desired pore size using a mini-extruder apparatus. This should be done 15-21 times.
-
Probe Incorporation: Add the fluorescent probe of choice (e.g., Laurdan, DPH) to the LUV suspension at a specific lipid:probe molar ratio (e.g., 500:1) and incubate in the dark.
Protocol: Laurdan Generalized Polarization (GP) Microscopy
Laurdan is a fluorescent probe whose emission spectrum shifts based on the polarity of its environment, which is directly related to water penetration at the glycerol backbone region of the membrane. This provides a measure of lipid packing.[16]
Methodology:
-
Sample Preparation: Prepare LUVs as described in 4.1, incorporating Laurdan. Adhere the LUVs to a glass coverslip for imaging.
-
Microscopy: Use a fluorescence microscope equipped with two emission channels. Excite the Laurdan probe at ~350 nm.[16]
-
Image Acquisition: Simultaneously collect emission intensity in two channels:
-
Channel 1 (Blue): 440 nm (characteristic of ordered, low-water environments)
-
Channel 2 (Green): 500 nm (characteristic of disordered, high-water environments)[16]
-
-
Data Analysis: Calculate the GP value for each pixel using the formula:
-
GP = (I₄₄₀ - I₅₀₀) / (I₄₄₀ + I₅₀₀)
-
-
Interpretation:
-
High GP values (approaching +1): Indicate a more ordered, rigid membrane with low water penetration (decreased fluidity).
-
Low GP values (approaching -1): Indicate a more disordered, fluid membrane with high water penetration (increased fluidity).
-
Causality: By comparing the GP maps of control liposomes vs. those containing this compound, one can directly quantify the ester's effect on lipid packing.
-
Caption: Experimental workflow for Laurdan GP microscopy.
Protocol: Fluorescence Recovery After Photobleaching (FRAP)
FRAP directly measures the lateral diffusion of fluorescently labeled lipids or proteins within a membrane, providing a quantitative measure of fluidity.[17]
Methodology:
-
Sample Preparation: Prepare cells or giant unilamellar vesicles (GUVs) labeled with a fluorescent lipid analog (e.g., NBD-PE).
-
Pre-Bleach Imaging: Acquire a baseline image of the fluorescence intensity in a region of interest (ROI) on the membrane.
-
Photobleaching: Use a high-intensity laser to irreversibly bleach the fluorophores within the defined ROI.
-
Post-Bleach Imaging: Immediately begin acquiring a time-series of images of the ROI at a lower laser intensity.
-
Data Analysis: Measure the recovery of fluorescence intensity within the bleached ROI over time as unbleached probes diffuse into the area.
-
Interpretation:
-
Fast Recovery: Indicates rapid diffusion and high membrane fluidity.
-
Slow or Incomplete Recovery: Indicates slow diffusion and low membrane fluidity.
-
Analysis: The recovery curve can be fitted to models to extract the lateral diffusion coefficient (D) and the mobile fraction (Mf), providing quantitative data for comparison across different membrane compositions.
-
Implications for Cellular Function and Drug Development
The modulation of membrane properties by cholesteryl esters carries significant implications.
-
Pathophysiological Relevance: Dysregulation of cholesterol ester metabolism is a hallmark of diseases like atherosclerosis, where the accumulation of CEs in macrophages leads to foam cell formation.[9] Alterations in membrane properties caused by CEs could contribute to the pathological signaling and inflammatory responses seen in these conditions.
-
Drug Development: The permeability and fluidity of the cell membrane are critical factors for drug absorption and action. Understanding how molecules like this compound can disrupt membrane packing could inform the design of novel drug delivery systems or compounds that modulate membrane properties to enhance therapeutic efficacy. It is also crucial for assessing the off-target effects of drugs that may perturb lipid metabolism.
Conclusion and Future Directions
This compound, though structurally related to cholesterol, is not a simple analog in its membrane function. Its highly nonpolar nature precludes the elegant, ordering intercalation characteristic of free cholesterol. Instead, current evidence and biophysical principles suggest that its association with the membrane is disruptive, likely increasing local disorder, permeability, and fluidity within the bilayer's hydrophobic core. This action may be crucial in modifying the properties of lipid microdomains and influencing cellular processes dependent on membrane dynamics.
Future research should focus on high-resolution imaging and simulation techniques to precisely map the localization of this compound within heterogeneous membranes. Elucidating the interplay between CE accumulation, membrane fluidity, and the function of integral membrane proteins will be critical to fully understanding its role in both health and disease.
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Whitepaper: Discovery and Characterization of Cholesteryl Esters in Tissues
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cholesteryl esters (CEs), the esterified form of cholesterol, are central to lipid metabolism, transport, and storage. Far from being inert molecules, their accumulation in tissues is a hallmark of prevalent pathologies, including atherosclerosis and lysosomal storage disorders. The accurate characterization and quantification of CEs in biological matrices are therefore paramount for both fundamental research and the development of novel therapeutics. This technical guide provides a comprehensive overview of the discovery, biochemistry, and modern analytical strategies for the study of cholesteryl esters. We delve into the causality behind experimental choices, from tissue extraction to advanced mass spectrometric techniques, offering field-proven insights and detailed, self-validating protocols.
The Cholesteryl Ester: From Historical Observation to Metabolic Keystone
The recognition of cholesteryl esters is intrinsically linked to the study of pathology. In the late 19th century, researchers first observed significant deposits of these esterified lipids within the atherosclerotic plaques of diseased arteries[1]. However, it was the seminal rabbit feeding experiments by Nikolai Anitschkow in 1913 that firmly established a causative link, demonstrating that cholesterol-rich diets led to the formation of arterial plaques laden with cholesteryl esters[1]. This pivotal discovery shifted the view of CEs from passive components to active participants in cardiovascular disease.
Structurally, a cholesteryl ester is an ester derivative of cholesterol, where a fatty acid is linked to the hydroxyl group of the cholesterol molecule[2][3][4]. This esterification dramatically increases the molecule's hydrophobicity, rendering it less soluble in water than free cholesterol[4][5]. This property is key to its biological function: CEs are efficiently packed into the hydrophobic cores of lipoproteins for transport through the bloodstream and stored within intracellular lipid droplets, preventing the toxicity that can arise from excess free cholesterol[3][5][6][7].
The Enzymatic Machinery of Esterification
The synthesis and hydrolysis of CEs are tightly regulated by a suite of enzymes that are critical targets in drug development.
-
Acyl-CoA:Cholesterol Acyltransferase (ACAT): This intracellular enzyme, located primarily in the endoplasmic reticulum, catalyzes the esterification of cholesterol using a fatty acyl-CoA molecule.[2][8][9] There are two main isoenzymes, ACAT1 and ACAT2. ACAT1 is ubiquitously expressed and is implicated in macrophage foam-cell formation in atherosclerosis, while ACAT2 is found mainly in the intestine and liver, playing a role in dietary cholesterol absorption[8][9][10]. ACAT activity is a crucial mechanism for storing excess cholesterol within cells as CE-rich lipid droplets[2][8].
-
Lecithin-Cholesterol Acyltransferase (LCAT): Found in the plasma, LCAT is primarily associated with high-density lipoprotein (HDL) particles.[5][11][12] It catalyzes the transfer of a fatty acid from lecithin (phosphatidylcholine) to cholesterol, forming CEs. This process is fundamental to reverse cholesterol transport, the pathway by which excess cholesterol is removed from peripheral tissues and returned to the liver[11].
-
Cholesteryl Ester Hydrolase (CEH): Also known as hormone-sensitive lipase, this enzyme reverses the process, hydrolyzing stored CEs to release free cholesterol and fatty acids for cellular use, such as for membrane synthesis or steroid hormone production[2][4].
The interplay of these enzymes is central to cholesterol homeostasis. Dysregulation, such as the deficiency of lysosomal acid lipase seen in Cholesteryl Ester Storage Disease (CESD) and Wolman Disease, leads to massive accumulation of CEs in the liver, spleen, and other tissues, resulting in severe organ damage.[13][14][15][16][17]
Analytical Workflow: From Tissue to Data
The characterization of CEs in tissues requires a multi-step approach. The validity of the final quantitative data is critically dependent on the rigor of each step, from initial sample handling to final data analysis.
Step 1: Lipid Extraction from Tissues
Causality: The primary goal of extraction is to quantitatively recover all lipid species, including the highly nonpolar CEs, from the complex tissue matrix while simultaneously removing non-lipid contaminants like proteins and carbohydrates. The choice of solvent is critical. A biphasic system, typically involving a polar solvent (methanol or isopropanol) and a nonpolar solvent (chloroform or hexane), is required. The polar solvent disrupts cell membranes and denatures proteins, releasing the lipids, while the nonpolar solvent efficiently solubilizes them.
Protocol: Modified Folch Extraction
This protocol is a robust method for total lipid extraction from a variety of tissues.[18]
-
Preparation: Weigh approximately 10-20 mg of frozen tissue. All procedures should be performed on ice to minimize enzymatic degradation.
-
Homogenization: Place the tissue in a glass homogenizer tube. Add 20 volumes of ice-cold chloroform:methanol (2:1, v/v). For 20 mg of tissue, this would be 400 µL. Homogenize thoroughly until no visible tissue fragments remain.
-
Insight: Using glass and Teflon-lined caps prevents leaching of plasticizers that can interfere with subsequent analysis.
-
-
Phase Separation: Transfer the homogenate to a glass tube. Add 0.2 volumes of 0.9% NaCl solution (e.g., 80 µL for a 400 µL homogenate). Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge at 2,000 x g for 10 minutes at 4°C to facilitate phase separation. Three layers will form: an upper aqueous layer (containing polar metabolites), a protein disk at the interface, and a lower organic layer (containing lipids).
-
Lipid Recovery: Carefully aspirate the lower organic phase using a glass Pasteur pipette and transfer it to a new glass tube.
-
Self-Validation: To ensure quantitative recovery, the remaining aqueous phase and protein disk can be re-extracted with 2 volumes of the nonpolar solvent (chloroform), centrifuged, and the lower phase pooled with the first extract.
-
-
Drying and Storage: Evaporate the solvent under a gentle stream of nitrogen. The dried lipid film should be stored at -80°C under an inert atmosphere until analysis to prevent oxidation.[19]
Step 2: Separation and Identification by Thin-Layer Chromatography (TLC)
Causality: TLC is a cost-effective and rapid technique for separating lipids into classes based on their polarity.[20][21][22] Silica gel, a polar stationary phase, retains polar lipids more strongly. A nonpolar mobile phase is used to carry the lipids up the plate. Highly nonpolar lipids like CEs travel the furthest, while highly polar phospholipids remain near the origin. This allows for the qualitative identification of CEs and their separation from other interfering lipids like triglycerides.[21][23]
Protocol: Analytical TLC for Lipid Class Separation
-
Sample Preparation: Reconstitute the dried lipid extract in a small, known volume of chloroform or hexane (e.g., 100 µL).
-
Spotting: Using a capillary tube, carefully spot 5-10 µL of the lipid extract onto a silica gel TLC plate, about 1.5 cm from the bottom edge. Also spot lipid standards (e.g., cholesteryl oleate, triolein, cholesterol, phosphatidylcholine) in adjacent lanes for identification.
-
Development: Place the plate in a TLC tank containing a pre-equilibrated mobile phase of hexane:diethyl ether:acetic acid (80:20:1, v/v/v). The solvent level must be below the sample spots. Cover the tank and allow the solvent front to migrate to about 1 cm from the top of the plate.
-
Insight: The small amount of acetic acid ensures that free fatty acids are protonated and migrate as a distinct spot rather than smearing.
-
-
Visualization: Remove the plate and allow the solvent to evaporate completely. Visualize the lipid spots by placing the plate in a sealed tank containing a few crystals of iodine. Lipids will appear as yellow-brown spots.[23] Alternatively, spray with a primuline solution and view under UV light.[21]
-
Identification: Identify the CE spot by comparing its retention factor (Rf) value to that of the cholesteryl ester standard. CEs will have the highest Rf value among the common lipid classes.
Advanced Characterization and Quantification
While TLC is excellent for qualitative assessment, robust quantification and detailed molecular speciation require more advanced chromatographic and mass spectrometric techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: GC-MS is a gold-standard technique for quantifying the fatty acid composition of the cholesteryl ester pool.[24][25] It offers high resolution and sensitivity. However, CEs themselves are not sufficiently volatile for GC analysis. Therefore, a chemical derivatization step is mandatory. The CEs are first hydrolyzed (saponified) to release free cholesterol and fatty acids. The fatty acids are then converted into their more volatile fatty acid methyl ester (FAME) derivatives for analysis.
Workflow: GC-MS for CE Fatty Acid Profiling
-
Isolation: Isolate the CE band from a preparative TLC plate or via Solid-Phase Extraction (SPE).
-
Internal Standard: Add a known amount of an internal standard, such as cholesteryl heptadecanoate or a FAME standard not present in the sample (e.g., C17:0), for accurate quantification.[26]
-
Saponification & Methylation: Hydrolyze the CEs using methanolic KOH, then methylate the resulting free fatty acids using a reagent like BF₃-methanol.
-
Extraction: Extract the resulting FAMEs into a nonpolar solvent like hexane.
-
GC-MS Analysis: Inject the FAME extract onto a GC-MS system. The FAMEs are separated on a capillary column based on their boiling points and chain lengths. The mass spectrometer fragments the eluting compounds, generating a characteristic mass spectrum for each FAME, allowing for unambiguous identification and quantification against the internal standard.
| Technique | Principle | Advantages | Limitations | Primary Application |
| TLC | Adsorption chromatography based on polarity. | Low cost, rapid, good for class separation. | Low resolution, semi-quantitative, labor-intensive. | Qualitative assessment of lipid classes.[21][27] |
| GC-MS | Separation of volatile compounds followed by MS detection. | Excellent for fatty acid profiling, highly quantitative, established libraries. | Requires derivatization, destroys the intact CE molecule, not suitable for intact CE analysis.[28][29] | Determining the fatty acid composition of the total CE pool. |
| HPLC/LC-MS | Separation based on partitioning between mobile and stationary phases. | Analyzes intact molecules, high throughput, highly sensitive and specific. | Higher instrument cost, requires specialized expertise.[30][31][32] | Quantifying individual CE molecular species (e.g., CE 18:1, CE 20:4). |
Table 1: Comparison of Core Analytical Techniques for Cholesteryl Ester Characterization.
High-Performance Liquid Chromatography (HPLC) & LC-MS/MS
Causality: HPLC and its coupling to mass spectrometry (LC-MS) represent the most powerful modern approach for CE analysis.[29][31] This methodology allows for the separation, identification, and quantification of intact CE molecules, providing data on each specific combination of cholesterol and fatty acid.[30] Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a nonpolar mobile phase, separates individual CE species based on the length and degree of unsaturation of their fatty acyl chain.
Protocol: HPLC-UV for CE Quantification
This method, adapted from established protocols, is suitable for quantifying major CE species.[30][33]
-
Sample Preparation: Reconstitute the dried lipid extract in the mobile phase. Add a known amount of an internal standard (e.g., cholesteryl heptadecanoate).[30]
-
Chromatographic System:
-
Analysis: Inject the sample. CE species will elute based on their hydrophobicity. Identify peaks by comparing retention times with known standards. Quantify by integrating the peak area and normalizing to the internal standard.
The Power of LC-MS/MS: For ultimate sensitivity and specificity, coupling the HPLC to a tandem mass spectrometer (MS/MS) is the state-of-the-art.[34][35] After separation by LC, CEs are ionized (e.g., via Atmospheric Pressure Chemical Ionization - APCI). The mass spectrometer can then be set to detect the characteristic neutral loss of the cholesterol backbone (368.5 Da), a highly specific method for identifying all CE species in a complex mixture.[34] This allows for the confident identification and quantification of dozens of individual CE species, even those present at very low concentrations.[31]
Application in Research and Drug Development
The precise analysis of tissue cholesteryl esters is fundamental to understanding disease and evaluating therapeutic interventions.
-
Atherosclerosis Research: Quantifying the accumulation and fatty acid composition of CEs in the arterial wall is critical for studying the progression of atherosclerosis. Oxidized CEs are now recognized as key inflammatory mediators in plaque formation.[6][7]
-
Metabolic Diseases (NASH, Diabetes): The liver is a central hub of lipid metabolism. Measuring hepatic CE content is essential for research into non-alcoholic steatohepatitis (NASH) and other metabolic disorders.
-
Drug Development: For therapies targeting lipid metabolism, such as ACAT inhibitors, measuring the change in CE levels in target tissues is a primary endpoint for determining drug efficacy.[2][9] LC-MS/MS methods can provide detailed information on how these drugs alter the flux through specific lipid pathways.
Conclusion
The journey from the initial observation of cholesteryl esters in diseased tissue to our current ability to quantify hundreds of distinct molecular species has been driven by advances in analytical chemistry. For the modern researcher, a deep understanding of the principles behind extraction, separation, and detection is essential for generating high-quality, reliable data. By selecting the appropriate analytical workflow—from broad screening with TLC to deep profiling with LC-MS/MS—and implementing rigorous, self-validating protocols, scientists can continue to unravel the complex roles of cholesteryl esters in health and disease, paving the way for the next generation of therapeutics.
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Title: Cholesteryl ester storage disease: review of the findings in 135 reported patients with an underdiagnosed disease. Source: PubMed. URL: [Link]
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Title: Separation and Quantitation of Free Cholesterol and Cholesteryl Esters in a Macrophage Cell Line by High-Performance Liquid Chromatography. Source: PubMed. URL: [Link]
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Title: Analysis of Cholesterol Lipids Using Gas Chromatography Mass Spectrometry. Source: Springer Link. URL: [Link]
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Title: Extraction and Analysis of Sterols in Biological Matrices by High Performance Liquid Chromatography Electrospray Ionization Mass Spectrometry. Source: LIPID MAPS. URL: [Link]
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Title: A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues. Source: bioRxiv. URL: [Link]
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Title: Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry. Source: PubMed Central (PMC). URL: [Link]
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Cholesteryl Palmitoleate: A Pivotal Biomarker in the Landscape of Metabolic Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The escalating global prevalence of metabolic diseases, including atherosclerosis, non-alcoholic fatty liver disease (NAFLD), and insulin resistance, necessitates the identification of precise and dynamic biomarkers for early diagnosis, patient stratification, and therapeutic monitoring. Among the vast and complex lipidome, individual lipid species are emerging as critical signaling molecules and indicators of metabolic dysregulation. This technical guide focuses on cholesteryl palmitoleate (CE 16:1), a specific cholesteryl ester, and its burgeoning role as a significant biomarker in the pathophysiology of metabolic diseases. We will delve into the intricate metabolic pathways governing its synthesis and breakdown, its direct and indirect influence on key signaling cascades in metabolic tissues, and provide detailed, field-proven methodologies for its accurate quantification in biological matrices. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical tools to investigate and leverage this compound in their pursuit of novel diagnostics and therapeutics for metabolic disorders.
The Biochemical Significance of this compound in Metabolic Health
This compound is a neutral lipid formed through the esterification of cholesterol with palmitoleic acid (a 16-carbon monounsaturated fatty acid). This process, primarily occurring in the endoplasmic reticulum, is catalyzed by acyl-CoA:cholesterol acyltransferase (ACAT). In the plasma, lecithin-cholesterol acyltransferase (LCAT) also contributes to the formation of cholesteryl esters within lipoprotein particles. The hydrophobicity of cholesteryl esters, including this compound, dictates their localization within the core of lipoproteins for transport in the aqueous environment of the blood and within intracellular lipid droplets for storage.
The biological significance of this compound stems from both of its constituent molecules:
-
Cholesterol: An essential structural component of cell membranes and a precursor for steroid hormones and bile acids. Dysregulation of cholesterol homeostasis is a well-established driver of atherosclerosis and is increasingly implicated in the progression of NAFLD to non-alcoholic steatohepatitis (NASH).[1][2]
-
Palmitoleic Acid (16:1n7): A monounsaturated fatty acid that has garnered significant attention as a "lipokine" – a lipid hormone that can influence systemic metabolism.[3] Studies have shown that palmitoleic acid can have both beneficial and detrimental effects on metabolic health, including modulating insulin sensitivity and inflammation.[3][4]
The esterification of these two molecules creates a distinct entity whose circulating and tissue levels can reflect the interplay between cholesterol metabolism, de novo lipogenesis, and dietary fatty acid intake.
This compound in the Pathophysiology of Metabolic Diseases
Atherosclerosis
Atherosclerosis is fundamentally a disease of lipid accumulation and chronic inflammation in the arterial wall.[5] Cholesteryl esters are a major component of the lipid core of atherosclerotic plaques. While the focus has historically been on total cholesterol and LDL-cholesterol, the specific composition of cholesteryl esters within lipoproteins and plaques is gaining recognition as a critical factor.
Elevated levels of this compound have been observed in pro-atherogenic settings. For instance, in ApoE-/- mice, a model for atherosclerosis, exposure to cigarette smoke led to increased plasma levels of this compound.[6] The accumulation of cholesteryl esters, including this compound, within macrophages leads to the formation of foam cells, a hallmark of early atherosclerotic lesions.[7] The hydrolysis of these stored esters by neutral cholesteryl ester hydrolase (nCEH) is a rate-limiting step for cholesterol efflux, a key process in reverse cholesterol transport that protects against atherosclerosis.[8]
Oxidized cholesteryl esters (OxCEs) are particularly pro-inflammatory and are abundant in atherosclerotic lesions.[9] These molecules can activate macrophages through pattern recognition receptors like Toll-like receptor 4 (TLR4), triggering the release of inflammatory cytokines and promoting further lipid accumulation.[9]
Non-Alcoholic Fatty Liver Disease (NAFLD) and Non-Alcoholic Steatohepatitis (NASH)
NAFLD is characterized by the accumulation of lipids, primarily triglycerides, in the liver. However, the accumulation of free cholesterol and specific cholesteryl esters is emerging as a key driver of the progression from simple steatosis (NAFLD) to the more severe, inflammatory condition of NASH.[1][10] In patients with NAFLD, there is often an increase in the expression of neutral cholesteryl ester hydrolase (nCEH), leading to an accumulation of toxic free cholesterol.[10] While total cholesteryl ester levels may not always be elevated, the composition of the cholesteryl ester pool is altered.
The balance between cholesterol esterification by ACAT and hydrolysis by nCEH is crucial for maintaining hepatic lipid homeostasis. Dysregulation of this balance contributes to lipotoxicity, endoplasmic reticulum stress, and mitochondrial dysfunction, all of which are central to the pathogenesis of NASH.[2]
Insulin Resistance and Type 2 Diabetes
The role of this compound in insulin resistance is multifaceted and is largely influenced by its constituent fatty acid, palmitoleic acid. Palmitoleic acid has been shown to have complex effects on insulin sensitivity. Some studies suggest it can improve insulin sensitivity in muscle and liver, while others have associated it with increased insulin resistance, particularly in men.[3] The saturated fatty acid palmitate is known to induce insulin resistance, and its desaturation to palmitoleate is a key regulatory step.[11][12]
In the context of this compound, its accumulation within tissues like skeletal muscle and adipose tissue can contribute to the formation of lipid droplets that influence cellular signaling. The hydrolysis of these esters can release fatty acids that may modulate insulin receptor signaling pathways. For instance, lipid overload can impair the translocation of GLUT4 to the cell surface, a critical step in insulin-stimulated glucose uptake.[13]
Methodologies for the Quantification of this compound
Accurate and precise quantification of this compound in biological samples is paramount for its validation and application as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity and specificity.
Sample Preparation: A Critical Step for Accurate Lipidomics
The goal of sample preparation is to efficiently extract lipids from the biological matrix while minimizing degradation and contamination. A modified Folch or Bligh-Dyer extraction using a biphasic solvent system is commonly employed.
Step-by-Step Protocol for Lipid Extraction from Plasma/Serum:
-
Sample Thawing: Thaw frozen plasma or serum samples on ice.
-
Internal Standard Spiking: To a 1.5 mL microcentrifuge tube, add a small volume (e.g., 10-50 µL) of plasma/serum. Spike the sample with a known amount of a deuterated or odd-chain cholesteryl ester internal standard (e.g., d7-cholesteryl oleate) to correct for extraction efficiency and matrix effects.
-
Protein Precipitation and Lipid Extraction:
-
Add a volume of cold methanol (e.g., 225 µL) to the sample. Vortex vigorously for 10-15 seconds to precipitate proteins.
-
Add a larger volume of cold methyl-tert-butyl ether (MTBE) (e.g., 750 µL). Vortex for 10-15 seconds and then shake for 5-10 minutes at 4°C to ensure thorough lipid extraction.
-
-
Phase Separation: Add a volume of water (e.g., 188 µL) to induce phase separation. Vortex briefly and then centrifuge at high speed (e.g., 14,000 x g) for 2-5 minutes at 4°C.
-
Collection of the Organic Layer: Carefully collect the upper organic layer, which contains the lipids, and transfer it to a new tube. Be cautious not to disturb the protein pellet at the interface.
-
Drying and Reconstitution: Evaporate the solvent from the collected organic phase under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., a mixture of isopropanol and acetonitrile).
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution mass spectrometer like a Q-TOF or Orbitrap).
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used for the separation of non-polar lipids like cholesteryl esters.
-
Mobile Phases: A gradient elution is employed using a binary solvent system.
-
Mobile Phase A: Acetonitrile/water with an additive like ammonium formate or acetate to improve ionization.
-
Mobile Phase B: Isopropanol/acetonitrile with the same additive.
-
-
Gradient: A typical gradient starts with a lower percentage of Mobile Phase B, which is gradually increased to elute the highly hydrophobic cholesteryl esters.
Mass Spectrometric Detection:
-
Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode is used. ESI often relies on the formation of adducts (e.g., [M+NH4]+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used on triple quadrupole instruments for targeted quantification. This involves monitoring a specific precursor-to-product ion transition for this compound and its internal standard.
-
Precursor Ion: The ammonium adduct of this compound ([M+NH4]+).
-
Product Ion: A characteristic fragment ion, typically the cholesterol backbone after the loss of the fatty acid and ammonia (m/z 369.35).
-
Quantitative Data Summary:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 640.6 | 369.35 | 15-25 |
| d7-Cholesteryl Oleate (IS) | 696.7 | 376.4 | 15-25 |
Note: The exact m/z values and collision energies should be optimized for the specific instrument used.
Metabolic Pathways and Signaling
The concentration of this compound is a reflection of a dynamic equilibrium between its synthesis, transport, and hydrolysis.
Caption: Metabolic pathways of this compound.
Signaling Implications:
The accumulation or depletion of this compound can impact cellular signaling in several ways:
-
Lipid Droplet Dynamics: The size and number of lipid droplets, which store this compound, are now recognized as important factors in cellular metabolism and inflammation.[14][15]
-
Free Fatty Acid Release: The hydrolysis of this compound by nCEH releases palmitoleic acid, which can act as a signaling molecule to influence pathways such as the insulin signaling cascade.[11]
-
Inflammasome Activation: The accumulation of cholesteryl esters, particularly in their oxidized form, within macrophages can lead to the formation of cholesterol crystals, which are potent activators of the NLRP3 inflammasome, a key driver of inflammation in atherosclerosis and NASH.[7]
Therapeutic Targeting and Future Perspectives
The central role of cholesteryl ester metabolism in metabolic diseases makes it an attractive target for therapeutic intervention.
Current and Emerging Therapeutic Strategies:
-
ACAT Inhibitors: By blocking the esterification of cholesterol, ACAT inhibitors aim to reduce the accumulation of cholesteryl esters in macrophages and the liver. Several ACAT inhibitors have been investigated, but their clinical success has been limited by off-target effects.
-
CETP Inhibitors: Cholesteryl ester transfer protein (CETP) facilitates the transfer of cholesteryl esters from HDL to atherogenic lipoproteins like VLDL and LDL.[16][17] Inhibiting CETP raises HDL cholesterol levels and has been a major focus of drug development for cardiovascular disease.[18][19][20]
-
Modulators of nCEH: Enhancing the activity of nCEH in macrophages could promote cholesterol efflux and reduce foam cell formation, representing a potential anti-atherosclerotic strategy.
Future Directions:
The use of this compound as a biomarker holds significant promise. Future research should focus on:
-
Large-scale clinical validation: Establishing reference ranges for this compound in healthy and diseased populations is crucial for its diagnostic and prognostic utility.
-
Multi-omic integration: Combining lipidomic data with genomics, transcriptomics, and proteomics will provide a more comprehensive understanding of the role of this compound in metabolic disease.
-
Therapeutic monitoring: this compound levels could serve as a surrogate endpoint in clinical trials to assess the efficacy of novel metabolic therapies.
Conclusion
This compound is more than just a storage lipid; it is a dynamic molecule that sits at the crossroads of cholesterol and fatty acid metabolism. Its levels in circulation and tissues are a sensitive indicator of metabolic flux and dysregulation. For researchers and drug development professionals, a deep understanding of the biology of this compound and the technical expertise to accurately measure it are essential for unlocking its potential as a powerful biomarker in the fight against metabolic diseases. This guide provides a solid foundation for these endeavors, paving the way for future innovations in diagnostics and therapeutics.
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An In-depth Technical Guide to the Cellular Uptake and Trafficking of Cholesteryl Palmitoleate
This guide provides a comprehensive technical overview of the cellular mechanisms governing the uptake and subsequent intracellular trafficking of cholesteryl palmitoleate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established principles with nuanced, field-proven insights to facilitate a deeper understanding and inform experimental design.
Introduction: The Significance of Cholesteryl Esters in Cellular Lipid Homeostasis
Cholesteryl esters, the storage form of cholesterol in which a fatty acid is esterified to the hydroxyl group of cholesterol, are central to lipid transport and metabolism. This compound, specifically, is a cholesterol ester of palmitoleic acid (a 16-carbon monounsaturated fatty acid). The composition of the fatty acid moiety can influence the metabolic fate of the cholesteryl ester, making the study of specific species like this compound critical for understanding lipid-driven physiological and pathological processes, such as atherosclerosis.[1][2] This guide will delineate the pathways by which cells acquire this compound from the extracellular environment and the intricate network of organelles and proteins that direct its intracellular journey.
Part 1: Cellular Uptake of this compound-Containing Lipoproteins
Cells primarily acquire this compound through the uptake of lipoproteins. The two predominant pathways are receptor-mediated endocytosis, mainly for low-density lipoproteins (LDL), and selective uptake, characteristic of high-density lipoproteins (HDL).
Receptor-Mediated Endocytosis: The LDL Pathway
The classical pathway for cholesteryl ester uptake into many cell types is through the endocytosis of LDL particles.
-
Mechanism: LDL particles, rich in cholesteryl esters including this compound, bind to the LDL receptor (LDLR) on the cell surface. This binding triggers the formation of clathrin-coated pits, which invaginate and pinch off to form endocytic vesicles. These vesicles deliver their cargo to early endosomes, where the acidic environment causes the dissociation of the LDL particle from its receptor. The LDLR is then recycled back to the plasma membrane. The LDL-containing endosome matures into a late endosome and subsequently fuses with a lysosome.[3]
-
Experimental Rationale: Understanding this pathway is fundamental to studying hypercholesterolemia and atherosclerosis. The efficiency of LDLR binding and internalization directly impacts plasma cholesterol levels.
Selective Uptake: The HDL Pathway and the Role of SR-BI
Selective uptake allows for the delivery of cholesteryl esters from HDL to the cell without the internalization and degradation of the entire lipoprotein particle.
-
Mechanism: The scavenger receptor class B type I (SR-BI) is the primary mediator of this process.[4] HDL particles bind to SR-BI on the cell surface. It is proposed that a hydrophobic channel forms between the lipoprotein and the cell membrane, facilitating the transfer of cholesteryl esters from the HDL core into the cell.[5] The lipid-depleted HDL particle is then released back into circulation.[3]
-
Experimental Rationale: The selective uptake pathway is a key component of reverse cholesterol transport, the process by which excess cholesterol from peripheral tissues is returned to the liver for excretion. Thus, SR-BI is a critical target in the study of cardiovascular disease.
Part 2: Intracellular Trafficking and Metabolism of this compound
Once internalized, this compound is subjected to a series of processing and transport steps that determine its ultimate fate within the cell.
The Endosomal-Lysosomal Pathway and Hydrolysis by Lysosomal Acid Lipase (LAL)
For cholesteryl esters entering via receptor-mediated endocytosis, the lysosome is the primary site of initial processing.
-
Mechanism: Within the acidic environment of the lysosome, the enzyme lysosomal acid lipase (LAL) hydrolyzes the ester bond of this compound, releasing free cholesterol and palmitoleic acid.[6][7] The activity of LAL is crucial; a deficiency in this enzyme leads to the lysosomal accumulation of cholesteryl esters and triglycerides, characteristic of Wolman disease and cholesteryl ester storage disease.[6] Interestingly, the rate of hydrolysis can be influenced by the fatty acid component, with some studies suggesting that cholesteryl linoleate is hydrolyzed more readily than cholesteryl palmitate in macrophages.[1][2]
-
Experimental Rationale: Measuring LAL activity and the rate of hydrolysis of specific cholesteryl esters provides insight into the efficiency of cholesterol liberation and potential bottlenecks in lysosomal function.[8]
Egress of Cholesterol from the Lysosome: The Role of NPC1 and NPC2
The free cholesterol generated by LAL must be transported out of the lysosome to be utilized by the cell.
-
Mechanism: This process is mediated by the Niemann-Pick C (NPC) proteins. NPC2 is a soluble lysosomal protein that binds to the liberated cholesterol and transfers it to NPC1, a transmembrane protein in the lysosomal membrane.[9][10] NPC1 then facilitates the transport of cholesterol out of the lysosome to other organelles, such as the endoplasmic reticulum and the plasma membrane.[9][11]
-
Experimental Rationale: Defects in NPC1 or NPC2 lead to the accumulation of free cholesterol in the lysosomes, the hallmark of Niemann-Pick type C disease. Studying the function of these proteins is essential for understanding lysosomal storage disorders.
Re-esterification and Storage in Lipid Droplets
Once in the cytoplasm, the liberated free cholesterol can be re-esterified and stored in lipid droplets.
-
Mechanism: The enzyme acyl-CoA:cholesterol acyltransferase (ACAT), located in the endoplasmic reticulum, catalyzes the re-esterification of free cholesterol with a fatty acyl-CoA, which can include palmitoleoyl-CoA.[12] The resulting cholesteryl esters are then stored in the core of lipid droplets, which serve as a dynamic reservoir of neutral lipids.[6] These stored esters can be mobilized by neutral cholesteryl ester hydrolases to release free cholesterol when needed by the cell.[13]
-
Experimental Rationale: The balance between cholesterol esterification by ACAT and hydrolysis by neutral hydrolases is a key determinant of cellular free cholesterol levels and is particularly relevant in the context of foam cell formation in atherosclerosis.[13][14][15]
Part 3: Experimental Protocols for Studying this compound Uptake and Trafficking
The following protocols provide a framework for the investigation of this compound metabolism in a cell culture model, such as macrophages, which are highly relevant to the study of atherosclerosis.
Protocol 1: Preparation and Fluorescent Labeling of this compound-Enriched Lipoproteins
This protocol describes the incorporation of a fluorescent cholesteryl ester analog into lipoproteins for visualization and quantification of uptake.
Materials:
-
Human LDL or HDL (commercially available or isolated by ultracentrifugation)
-
BODIPY-cholesteryl palmitate (or other suitable fluorescent cholesteryl ester analog)
-
Phosphate-buffered saline (PBS)
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Preparation of Fluorescent Cholesteryl Ester Stock: Dissolve BODIPY-cholesteryl palmitate in ethanol to a concentration of 1 mg/mL.
-
Incubation: In a glass vial, add a defined amount of LDL or HDL solution. While vortexing gently, slowly add the BODIPY-cholesteryl palmitate stock solution to the lipoprotein solution. The final concentration of the fluorescent analog should be optimized, but a starting point is a 1:10 molar ratio of fluorescent lipid to endogenous cholesteryl ester.
-
Incubation: Incubate the mixture at 37°C for 2-4 hours with gentle agitation to allow for the incorporation of the fluorescent probe into the lipoprotein core.
-
Dialysis: Transfer the labeling mixture to a dialysis cassette and dialyze against PBS at 4°C for 24-48 hours with at least three changes of buffer to remove unincorporated fluorescent probe and ethanol.
-
Characterization: Determine the protein concentration of the labeled lipoprotein preparation (e.g., by BCA assay) and confirm the incorporation of the fluorescent probe by measuring fluorescence intensity.
Causality Behind Experimental Choices:
-
BODIPY-based probes are often chosen for their brightness and relative resistance to photobleaching, making them suitable for fluorescence microscopy.[16]
-
Dialysis is a critical step to remove free fluorescent lipid, which could otherwise be taken up by cells non-specifically and confound the results.
Protocol 2: Cellular Uptake Assay
This protocol quantifies the uptake of fluorescently labeled lipoproteins by cultured cells.
Materials:
-
Cultured macrophages (e.g., THP-1 or primary monocyte-derived macrophages) in appropriate cell culture plates
-
Fluorescently labeled lipoproteins (from Protocol 1)
-
Cell culture medium
-
Fluorometer or fluorescence microscope with quantitative imaging software
Procedure:
-
Cell Seeding: Seed macrophages in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Pre-incubation: On the day of the experiment, replace the culture medium with serum-free medium and incubate for 1-2 hours to allow for the upregulation of lipoprotein receptors.
-
Uptake: Add the fluorescently labeled lipoproteins to the cells at various concentrations and for different time points (e.g., 0, 30, 60, 120 minutes).
-
Washing: At the end of each time point, aspirate the medium and wash the cells three times with ice-cold PBS to remove unbound lipoproteins.
-
Quantification:
-
Fluorometer-based: Lyse the cells in a suitable buffer and measure the fluorescence intensity of the lysate in a fluorometer. Normalize the fluorescence to the protein content of the lysate.
-
Microscopy-based: Fix the cells and acquire images using a fluorescence microscope. Use image analysis software to quantify the mean fluorescence intensity per cell.
-
Causality Behind Experimental Choices:
-
Serum-free medium is used during the uptake phase to avoid competition from lipoproteins present in serum.
-
Washing with ice-cold PBS minimizes the dissociation of bound lipoproteins and halts membrane trafficking processes.
Protocol 3: Subcellular Fractionation
This protocol separates different cellular organelles to determine the intracellular localization of the internalized this compound.
Materials:
-
Cells treated with fluorescently labeled lipoproteins
-
Homogenization buffer (e.g., containing sucrose, protease inhibitors)
-
Dounce homogenizer
-
Centrifuge and ultracentrifuge
-
Sucrose solutions of varying densities for gradient centrifugation
Procedure:
-
Cell Lysis: After the uptake experiment, wash the cells with PBS and gently scrape them into an ice-cold homogenization buffer. Lyse the cells using a Dounce homogenizer.[17][18]
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet nuclei and unbroken cells.[18][19]
-
Centrifuge the resulting supernatant at a medium speed (e.g., 10,000 x g) to pellet mitochondria.[20]
-
Centrifuge the next supernatant at a high speed (e.g., 100,000 x g) to pellet microsomes (endoplasmic reticulum). The final supernatant contains the cytosol.[20]
-
-
Lysosome and Lipid Droplet Isolation: For a cleaner separation of lysosomes and lipid droplets, the post-nuclear supernatant can be subjected to density gradient ultracentrifugation using a sucrose or Ficoll gradient.[17][18] Lipid droplets, being the most buoyant organelles, will float to the top of the gradient.[18]
-
Analysis: Measure the fluorescence and protein content of each fraction to determine the relative distribution of the labeled this compound. The purity of the fractions should be confirmed by Western blotting for organelle-specific marker proteins.[17]
Causality Behind Experimental Choices:
-
Dounce homogenization is a gentle lysis method that helps to preserve the integrity of organelles.
-
Density gradient ultracentrifugation is the gold standard for separating organelles based on their buoyant density, providing higher purity fractions than differential centrifugation alone.[17][18][19]
Part 4: Visualization of Cellular Uptake and Trafficking Pathways
The following diagrams illustrate the key pathways described in this guide.
Diagram 1: Cellular Uptake Pathways for this compound
Caption: Overview of receptor-mediated endocytosis and selective uptake of this compound.
Diagram 2: Intracellular Trafficking and Metabolism of this compound
Caption: Lysosomal processing and subsequent cytoplasmic fate of this compound.
Quantitative Data Summary
| Parameter | Cholesteryl Linoleate | Cholesteryl Palmitate | Source |
| Relative Hydrolysis Rate in Macrophages | More readily hydrolyzed | Hydrolyzed more slowly | [1][2] |
| Effect on Lysosomal Function | Rapid hydrolysis leads to transient free cholesterol accumulation | Slower hydrolysis is rate-limiting for cholesterol excretion | [2] |
Note: Data directly comparing the uptake and trafficking kinetics of this compound to other cholesteryl esters is limited in the current literature, representing an area for future investigation. The data presented here for cholesteryl palmitate (a saturated C16 fatty acid ester) and cholesteryl linoleate (a polyunsaturated C18 fatty acid ester) provides a valuable comparative context.
Conclusion and Future Directions
The cellular journey of this compound is a highly regulated and complex process, integral to cellular lipid homeostasis and with significant implications for diseases such as atherosclerosis. The experimental frameworks provided in this guide offer robust methods for dissecting these pathways. Future research should focus on elucidating the specific roles of the palmitoleate moiety in modulating interactions with receptors and enzymes, and on generating quantitative kinetic data to compare its trafficking with that of other physiologically important cholesteryl esters. A deeper understanding of these nuances will be invaluable for the development of novel therapeutic strategies targeting lipid metabolism disorders.
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The Dichotomous Role of Cholesteryl Palmitoleate in the Progression of Atherosclerosis
An In-Depth Technical Guide for Researchers
Abstract: Atherosclerosis is a complex inflammatory disease underpinned by the arterial accumulation of lipids, primarily cholesteryl esters (CEs).[1][2] While the general role of CEs in forming the lipid core of atherosclerotic plaques is well-established, the specific contribution of individual CE species is an area of intense investigation. This guide focuses on cholesteryl palmitoleate, a CE formed from cholesterol and the monounsaturated fatty acid palmitoleic acid.[3] We will delve into its contribution to foam cell formation, its complex and seemingly contradictory role in modulating vascular inflammation and cellular stress, and the state-of-the-art methodologies required for its study. This document is intended for researchers, scientists, and drug development professionals seeking a nuanced understanding of how specific lipid molecules drive atherosclerotic pathology.
The Central Role of Cholesteryl Esters in Atherogenesis
Atherosclerosis begins with the subendothelial retention of apolipoprotein B-containing lipoproteins.[4] These lipoproteins are taken up by macrophages, which then process the lipid cargo.[5] To prevent the toxicity of excess free cholesterol, macrophages esterify it with fatty acids, a reaction catalyzed by Acyl-CoA: Cholesterol Acyltransferase (ACAT).[6][7] The resulting CEs are stored in cytoplasmic lipid droplets, leading to the characteristic "foam cell" appearance.[2][8] This accumulation of CEs is a hallmark of early atherosclerotic lesions.[9][10]
While cholesteryl oleate is often the most abundant CE in plaques, the composition of the fatty acid moiety is diverse and functionally significant. This compound, derived from the omega-7 monounsaturated fatty acid palmitoleic acid (16:1n7), is one such ester with emerging significance.
This compound: A Key Component of the Plaque Lipid Core
This compound is a cholesterol ester consistently identified within the lipid-rich core of atherosclerotic plaques.[11][12] Its accumulation contributes directly to the physical burden of the plaque and is a critical factor in the transformation of macrophages into foam cells.
Mechanism of Accumulation and Foam Cell Formation
The formation of foam cells is a critical initiating event in atherosclerosis.[13] The pathway leading to the accumulation of this compound within these cells is a multi-step process.
-
Lipoprotein Uptake: Macrophages in the arterial intima internalize modified low-density lipoproteins (LDLs) via scavenger receptors (e.g., CD36, SR-A).[7]
-
Lysosomal Hydrolysis: The internalized LDL-CEs are hydrolyzed in lysosomes to free cholesterol and fatty acids.
-
ACAT-Mediated Re-esterification: To mitigate the cytotoxic effects of free cholesterol, the enzyme ACAT1 re-esterifies it using fatty acyl-CoAs available in the cytoplasm.[6][7] When palmitoleoyl-CoA is used as the substrate, this compound is formed.
-
Lipid Droplet Storage: The newly synthesized this compound is sequestered into cytoplasmic lipid droplets. This process is central to foam cell formation, as the poor water solubility of CEs makes them difficult to remove from the cell via cholesterol efflux pathways.[10]
dot graph TD subgraph "Macrophage Cytoplasm" A[Modified LDL] --> B{Endocytosis via Scavenger Receptors}; B --> C[Lysosome]; C --> D["Free Cholesterol (FC) + Fatty Acids"]; D --> E{Endoplasmic Reticulum}; subgraph "ER" F[Palmitoleoyl-CoA] --> G["ACAT1"]; D --> G; G --> H[this compound]; end H --> I[Lipid Droplet Storage]; I --> J((Foam Cell)); end
end caption: "Workflow of this compound-Driven Foam Cell Formation."
The Dichotomous Signaling Role of the Palmitoleate Moiety
The functional impact of this compound is complicated by the distinct biological activities of its constituent fatty acid, palmitoleate. While its accumulation as an ester contributes to the pathological lipid burden, free palmitoleate has been reported to have complex signaling roles, sometimes appearing protective and at other times being associated with risk.
Pro-Inflammatory Potential
While the saturated fatty acid palmitate is a well-established pro-inflammatory agent that can induce chondrocyte apoptosis and cartilage breakdown, the effects of palmitoleate are more nuanced.[14][15] Some observational studies have associated higher circulating levels of palmitoleate with an increased prevalence of metabolic syndrome and non-alcoholic fatty liver disease (NAFLD), suggesting a link to a pro-inflammatory state.[16] The accumulation of lipid droplets rich in specific CEs within macrophages can trigger the activation of the NLRP3 inflammasome, a key driver of sterile inflammation in atherosclerosis, leading to the maturation and release of interleukin-1β (IL-1β).[17]
Evidence for Anti-Inflammatory and Protective Effects
Conversely, a growing body of evidence suggests that palmitoleic acid, when administered as a free fatty acid, can act as an anti-inflammatory "lipokine."
-
Macrophage Polarization: Palmitoleate has been shown to suppress LPS-induced inflammation in macrophages, reducing the expression of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[18][19][20]
-
Endothelial Function: Studies suggest that unlike saturated fatty acids which cause endothelial injury, some unsaturated fatty acids may have neutral or even beneficial effects on endothelial function.[21][22]
-
Atheroprotection in Animal Models: Dietary supplementation with palmitoleate has been shown to reduce atherosclerotic plaque area in LDL receptor-deficient mice, an effect associated with improved lipid profiles and downregulation of inflammatory genes.[18][23]
This dichotomy is critical for drug development professionals. The key may lie in the molecular form and context: is the fatty acid free or esterified? Is it supplied exogenously or synthesized de novo? The pro-atherogenic role of This compound appears to stem from its function as a storage molecule that contributes to the formation of inert, plaque-building lipid droplets in foam cells, which can subsequently lead to macrophage apoptosis and necrotic core formation.[24]
This compound, ER Stress, and Macrophage Apoptosis
Advanced atherosclerotic plaques are characterized by a necrotic core, which is formed largely from the remnants of dead macrophages.[25] Macrophage apoptosis is a key event in plaque destabilization. The accumulation of CEs, including this compound, is intrinsically linked to this process.
While CEs themselves are stored in relatively inert lipid droplets, there is a constant turnover where they are hydrolyzed back to free cholesterol and fatty acids. An overload of free cholesterol, particularly in the endoplasmic reticulum (ER), triggers the Unfolded Protein Response (UPR), a hallmark of ER stress.[6][25] Chronic ER stress activates pro-apoptotic pathways, notably involving the transcription factor CHOP, leading to macrophage death.[25]
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded];
} caption: "Cholesteryl Ester-Induced Macrophage Apoptosis Pathway."
Methodologies for the Study of this compound
Investigating the specific role of this compound requires precise and quantitative methodologies. Below are core protocols for its analysis and functional assessment.
Protocol: Quantification of this compound in Atherosclerotic Tissue
This protocol outlines a method for the sensitive chemical analysis of cholesteryl esters from arterial tissue using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[26]
Objective: To quantitatively measure the amount of this compound in a given sample of atherosclerotic plaque.
Methodology:
-
Tissue Harvesting: Excise the atherosclerotic lesion (e.g., from an ApoE-/- mouse aorta) and record its wet weight. Place immediately in a 2:1 chloroform:methanol solution.
-
Lipid Extraction: Homogenize the tissue in the chloroform:methanol solvent. Add water to induce phase separation. Collect the lower organic phase containing the lipids. Dry the lipid extract under a stream of nitrogen.
-
Sample Preparation: Reconstitute the dried lipid extract in a suitable solvent (e.g., isopropanol). It is crucial to include an internal standard (e.g., a deuterated version of a cholesteryl ester) at a known concentration at the beginning of the extraction to correct for sample loss.
-
LC Separation: Inject the sample onto a reverse-phase liquid chromatography column (e.g., a C18 column). Use a gradient of mobile phases (e.g., acetonitrile and isopropanol with an additive like formic acid) to separate the different lipid species based on their hydrophobicity. Cholesteryl esters are highly nonpolar and will elute late in the gradient.
-
MS/MS Detection: Interface the LC system with a tandem mass spectrometer operating in positive ion mode.
-
Parent Ion Scan: Use Multiple Reaction Monitoring (MRM) for quantification. For this compound (C43H74O2, MW ~623.0 g/mol ), the precursor ion will be its adduct, typically [M+NH4]+.[3]
-
Fragment Ion Scan: The most characteristic fragment ion for all cholesteryl esters is the cholesterol backbone fragment at m/z 369.3.
-
MRM Transition: The specific MRM transition to monitor for this compound would be the mass of its precursor ion to the mass of the cholesterol fragment (e.g., m/z 640.6 → 369.3).
-
-
Quantification: Generate a standard curve using synthetic this compound of known concentrations. Plot the peak area ratio of the analyte to the internal standard against concentration. Calculate the concentration in the unknown sample by interpolation from this curve.
Protocol: In Vitro Macrophage Foam Cell Formation Assay
Objective: To assess the capacity of modified lipoproteins to induce the formation of this compound-laden foam cells in culture.
Methodology:
-
Cell Culture: Culture a suitable macrophage cell line (e.g., THP-1 monocytes differentiated into macrophages with PMA, or primary bone marrow-derived macrophages) in appropriate media.
-
Lipid Loading: Incubate the macrophages with aggregated or oxidized LDL (50-100 µg/mL) for 24-48 hours. This mimics the uptake of modified lipoproteins in vivo.
-
Visualization (Qualitative): Wash the cells with PBS. Fix with 4% paraformaldehyde. Stain the neutral lipid droplets with Oil Red O or Bodipy 493/503. Visualize by microscopy. Foam cells will appear laden with large, brightly stained lipid droplets.
-
Lipid Extraction and Analysis (Quantitative): After incubation, wash the cells thoroughly to remove extracellular lipids. Scrape the cells and perform lipid extraction and LC-MS/MS analysis as described in Protocol 5.1 to quantify the intracellular content of this compound and other CEs.
Therapeutic Implications and Future Directions
Targeting the accumulation of cholesteryl esters represents a promising therapeutic avenue for atherosclerosis.[27]
| Therapeutic Strategy | Mechanism of Action | Target | Potential Outcome |
| ACAT Inhibition | Prevents the esterification of free cholesterol in macrophages.[7] | ACAT1 | Reduces foam cell formation and traps cholesterol in a more readily efflux-able form. |
| CETP Inhibition | Prevents the transfer of CEs from HDL to LDL/VLDL, raising HDL levels.[28][29][30] | Cholesteryl Ester Transfer Protein (CETP) | Increases "good" cholesterol and may enhance reverse cholesterol transport. |
| Enhancing CE Hydrolysis | Promotes the breakdown of stored CEs into free cholesterol for efflux.[10] | Neutral Cholesteryl Ester Hydrolase (NCEH) | Mobilizes stored cholesterol from foam cells, potentially shrinking the plaque lipid core. |
| Dietary Modulation | Altering the intake of specific fatty acids to change the substrate pool for ACAT. | Diet | Potentially reduces the formation of the most atherogenic CE species. |
The specific role of this compound highlights the need to move beyond simply measuring total cholesterol and instead focus on the composition of the lipidome. Future research should aim to definitively untangle the opposing pro- and anti-inflammatory roles of the palmitoleate moiety, determining how its esterification to cholesterol alters its biological function in the complex microenvironment of the atherosclerotic plaque. This deeper understanding will be paramount for the development of next-generation therapies that can target specific, highly atherogenic lipid molecules.[31]
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Kuivenhoven, J. A., Jukema, J. W., & Kastelein, J. J. (1998). Cholesteryl ester transfer protein and atherosclerosis. PubMed. [Link]
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López-Armada, M. J., et al. (2014). Palmitate has proapoptotic and proinflammatory effects on articular cartilage and synergizes with interleukin-1. PubMed Central. [Link]
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Rinia, H. A., et al. (2008). Identification of cholesterol crystals in plaques of atherosclerotic mice using hyperspectral CARS imaging. PMC - NIH. [Link]
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López-Armada, M. J., et al. (2014). Palmitate Has Proapoptotic and Proinflammatory Effects on Articular Cartilage and Synergizes With interleukin-1. PubMed. [Link]
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Wu, X., et al. (2019). Dietary palmitoleic acid attenuates atherosclerosis progression and hyperlipidemia in low-density lipoprotein receptor-deficient mice. PMC - NIH. [Link]
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Matthan, N. R., et al. (2009). Effects of Dietary Palmitoleic Acid on Plasma Lipoprotein Profile and Aortic Cholesterol Accumulation Are Similar to Those of Other Unsaturated Fatty Acids in the F1B Golden Syrian Hamster. PMC - NIH. [Link]
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Kumar, S., et al. (2020). Palmitoleate protects against lipopolysaccharide-induced inflammation and inflammasome activity. PMC - PubMed Central. [Link]
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Wang, X., et al. (2023). Palmitic Acid Accelerates Endothelial Cell Injury and Cardiovascular Dysfunction via Palmitoylation of PKM2. PMC - NIH. [Link]
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Thies, F. (2018). Polyunsaturated fatty acids and atherosclerosis: insights from pre-clinical studies. CABI. [Link]
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Speciale, A., et al. (2015). Palmitate-induced endothelial dysfunction is attenuated by cyanidin-3-O-glucoside through modulation of Nrf2/Bach1 and NF-κB pathways. PubMed. [Link]
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Zhang, Y., et al. (2023). The cell origins of foam cell and lipid metabolism regulated by mechanical stress in atherosclerosis. Frontiers. [Link]
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Dong, Y. X., et al. (2013). Palmitate induces apoptosis in mouse aortic endothelial cells and endothelial dysfunction in mice fed high-calorie and high-cholesterol diets. PubMed. [Link]
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Topic: Genetic Regulation of Cholesteryl Palmitoleate Metabolism
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cholesteryl palmitoleate, a specific cholesteryl ester, sits at the crossroads of cholesterol and fatty acid metabolism. Its synthesis and degradation are tightly controlled by a sophisticated network of enzymes and transcription factors that respond to cellular nutrient status. Dysregulation of this network is intrinsically linked to the pathophysiology of prevalent metabolic diseases, including atherosclerosis and non-alcoholic fatty liver disease (NAFLD). This technical guide provides a comprehensive overview of the core enzymatic machinery and the genetic regulatory circuits, primarily the Sterol Regulatory Element-Binding Protein (SREBP) and Liver X Receptor (LXR) pathways, that govern this compound homeostasis. We further explore insights from human genetic studies and present detailed, field-proven experimental protocols for investigating these pathways, offering a robust framework for researchers and drug development professionals aiming to understand and therapeutically target this critical metabolic nexus.
Part 1: The Central Role of this compound in Lipid Homeostasis
This compound is a neutral lipid molecule formed through the esterification of a cholesterol molecule with palmitoleic acid (a 16-carbon monounsaturated omega-7 fatty acid).[1] This process converts cholesterol, an essential but potentially toxic amphipathic molecule, into a more inert, hydrophobic form that can be safely stored within cytosolic lipid droplets or packaged into lipoproteins for transport.
The metabolism of this compound is not merely a passive storage mechanism; it is a dynamic process central to:
-
Buffering Free Cholesterol: Esterification is the primary mechanism by which cells protect themselves from the cytotoxic effects of excess free cholesterol.
-
Energy and Lipid Storage: Lipid droplets, rich in cholesteryl esters and triglycerides, serve as a key energy reserve.
-
Lipoprotein Assembly: The formation of cholesteryl esters is crucial for the assembly and secretion of very-low-density lipoproteins (VLDL) by the liver.
-
Pathophysiological Processes: The accumulation of cholesteryl esters in macrophages is a hallmark of foam cell formation, the foundational step in the development of atherosclerotic plaques.[2] Furthermore, circulating levels of palmitoleic acid and its esterified forms are increasingly recognized as biomarkers and mediators in metabolic syndrome and NAFLD.[3]
Part 2: The Enzymatic Machinery: Synthesis and Hydrolysis
The steady-state level of this compound is determined by the balanced activities of two key enzyme classes responsible for its synthesis and breakdown.
Esterification Pathway (Synthesis)
The synthesis of cholesteryl esters is catalyzed by Acyl-CoA:cholesterol acyltransferases (ACATs), also known as sterol O-acyltransferases (SOATs).[4] These enzymes are located in the endoplasmic reticulum (ER) and utilize long-chain fatty acyl-CoAs (such as palmitoleoyl-CoA) and cholesterol as substrates.
-
SOAT1 (ACAT1): Expressed ubiquitously, SOAT1 is vital for maintaining intracellular cholesterol homeostasis in most tissues.
-
SOAT2 (ACAT2): Primarily expressed in the liver and intestine, SOAT2 plays a specialized role in the assembly and secretion of lipoproteins.
The inhibition of these enzymes is a therapeutic strategy being explored to reduce cholesterol absorption and atherosclerotic plaque formation.[2]
Hydrolytic Pathway (Breakdown)
The cleavage of the ester bond to release free cholesterol and palmitoleic acid is performed by cholesteryl ester hydrolases (CEHs).[5][6] These enzymes are critical for mobilizing stored cholesterol for use in steroidogenesis, membrane synthesis, or efflux from the cell.
-
Neutral Cholesteryl Ester Hydrolase (nCEH): The primary enzyme responsible for cholesteryl ester hydrolysis in the cytosol.
-
Lysosomal Acid Lipase (LAL): Encoded by the LIPA gene, this enzyme hydrolyzes cholesteryl esters and triglycerides that enter the cell via lipoprotein endocytosis within the lysosome.[5]
Table 1: Key Enzymes in this compound Metabolism
| Process | Enzyme | Gene | Cellular Location | Primary Function |
| Synthesis | Acyl-CoA:cholesterol acyltransferase 1 | SOAT1 | Endoplasmic Reticulum | Intracellular cholesterol esterification |
| Synthesis | Acyl-CoA:cholesterol acyltransferase 2 | SOAT2 | Endoplasmic Reticulum | Lipoprotein assembly (Liver, Intestine) |
| Hydrolysis | Neutral Cholesteryl Ester Hydrolase | CES1 (and others) | Cytosol | Mobilization of stored cholesterol |
| Hydrolysis | Lysosomal Acid Lipase | LIPA | Lysosome | Breakdown of lipoprotein-derived esters |
Part 3: Core Genetic Regulatory Networks
The expression of the enzymes described above, along with the entire machinery for synthesizing the cholesterol and palmitoleate substrates, is governed by a sophisticated interplay of transcription factors that sense and respond to cellular lipid levels.
The SREBP Pathway: Master Regulator of Lipid Synthesis
Sterol Regulatory Element-Binding Proteins (SREBPs) are the master transcriptional activators of genes required for cholesterol and fatty acid synthesis.[7][8][9]
-
SREBP-2: This isoform preferentially activates genes involved in cholesterol biosynthesis (e.g., HMGCR, HMGCS1) and uptake (LDLR).[7][10]
-
SREBP-1c: This isoform primarily drives the expression of genes required for fatty acid synthesis (e.g., ACLY, ACC, FASN) and desaturation (SCD1), which produces monounsaturated fatty acids like palmitoleic acid.[7][10] Insulin is a potent activator of SREBP-1c expression, linking carbohydrate intake to fat storage.[11]
The activation of SREBPs is a classic example of regulated intramembrane proteolysis. When ER cholesterol levels are low, an escort protein called SCAP (SREBP Cleavage-Activating Protein) transports the SREBP precursor from the ER to the Golgi.[9][12] In the Golgi, two proteases cleave the SREBP, releasing its N-terminal domain, which translocates to the nucleus to activate target gene transcription.[9] When ER cholesterol is high, cholesterol binds to SCAP, causing it to bind to another ER-resident protein, Insig (Insulin-induced gene), which traps the SCAP-SREBP complex in the ER, preventing its activation.[9][12]
The LXR Pathway: Cholesterol Sensing and Response
Liver X Receptors (LXRα and LXRβ) are nuclear receptors that function as cellular cholesterol sensors.[13][14] They are activated by oxysterols, which are oxidized derivatives of cholesterol that accumulate when cellular cholesterol levels are high.[14][15]
Upon activation, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) in the promoters of target genes.[14] Key functions of LXR activation include:
-
Promoting Reverse Cholesterol Transport: LXRs upregulate genes like ABCA1 and ABCG1, which encode transporters that efflux cholesterol out of cells to HDL particles.[16]
-
Inducing Lipogenesis: Crucially, LXR activation strongly induces the expression of SREBF1 (the gene for SREBP-1c).[7][13] This provides a direct mechanistic link between cholesterol excess and the synthesis of fatty acids. The cell's logic is to convert the excess cholesterol into cholesteryl esters for safe storage by providing the necessary fatty acid substrates.
This LXR-SREBP-1c axis is a critical control point in this compound metabolism, ensuring that the components for its synthesis are available when cholesterol needs to be detoxified and stored.
Part 4: Human Genetic Evidence and Disease Correlation
Genome-Wide Association Studies (GWAS) have provided invaluable, unbiased insights into the genetic architecture of lipid metabolism, identifying novel loci that influence circulating levels of cholesteryl esters and their fatty acid components.
A meta-analysis of GWAS for plasma phospholipid fatty acids identified several loci associated with palmitoleic acid (16:1n-7) levels.[17] These findings highlight genes involved in diverse biological processes, underscoring the complexity of fatty acid regulation.
Table 2: Selected GWAS Loci Associated with Palmitoleic Acid (16:1n-7) Levels
| Locus (Nearest Gene) | SNP | Function of Gene | Reference |
| FADS1 / FADS2 | rs102275 | Fatty acid desaturases involved in PUFA synthesis | [17] |
| GCKR | rs1260326 | Glucokinase regulator, links glucose and lipid metabolism | [17] |
| PKD2L1 | rs603424 | Polycystic kidney disease 2-like 1, function in lipid metabolism is novel | [17] |
| HIF1AN | rs11190604 | Factor inhibiting hypoxia-inducible factor-1, links metabolism to oxygen sensing | [17] |
These genetic findings provide a powerful starting point for functional studies to elucidate the precise mechanisms by which these genes influence this compound metabolism and contribute to cardiometabolic disease risk.
Part 5: Experimental Methodologies for Investigation
A multi-pronged approach combining lipidomics, gene expression analysis, and functional genetics is essential for dissecting the regulation of this compound metabolism.
Protocol 1: Lipidomic Analysis of Cholesteryl Esters via LC-MS/MS
This protocol provides a robust method for quantifying this compound in biological samples.[18]
Causality: This method is chosen for its high sensitivity and specificity, allowing for the precise identification and quantification of individual lipid species within a complex mixture.
-
Lipid Extraction:
-
Homogenize ~20 mg of tissue or 20 µL of plasma in a glass vial.
-
Add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol containing an appropriate internal standard (e.g., d7-cholesteryl oleate).
-
Vortex vigorously for 2 minutes and incubate at room temperature for 30 minutes.
-
Add 200 µL of 0.9% NaCl solution, vortex for 1 minute, and centrifuge at 2,000 x g for 10 minutes to separate phases.
-
Carefully collect the lower organic phase into a new glass vial.
-
Dry the lipid extract under a stream of nitrogen gas.
-
-
Sample Reconstitution:
-
Reconstitute the dried lipid film in 100 µL of a 9:1 (v/v) mixture of methanol:chloroform.
-
-
LC-MS/MS Analysis:
-
Inject 5 µL of the reconstituted sample onto a C18 reverse-phase HPLC column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Use a gradient elution with mobile phase A (e.g., acetonitrile:water with 10 mM ammonium formate) and mobile phase B (e.g., isopropanol:acetonitrile with 10 mM ammonium formate).
-
Perform detection using a tandem mass spectrometer in positive ion mode, monitoring for the specific precursor-to-product ion transition for this compound (and the internal standard).
-
-
Data Analysis:
-
Quantify the peak area of this compound relative to the peak area of the internal standard.
-
Normalize the final value to the initial sample weight or volume.
-
Protocol 2: Analysis of Gene Expression using qRT-PCR
This protocol measures the mRNA levels of key regulatory genes.
Causality: qRT-PCR is the gold standard for accurate and sensitive quantification of gene expression changes, providing direct evidence of transcriptional regulation.
-
RNA Extraction:
-
Isolate total RNA from cultured cells or tissues using a TRIzol-based method or a commercial column-based kit, following the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (A260/280 ratio) and/or microfluidic electrophoresis.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase kit with oligo(dT) and/or random hexamer primers.
-
-
Quantitative PCR (qPCR):
-
Prepare a reaction mix containing cDNA template, forward and reverse primers for the target gene (e.g., SREBF2, SOAT1, LXRα) and a reference gene (e.g., ACTB, GAPDH), and a SYBR Green or probe-based qPCR master mix.
-
Run the reaction on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) for each gene.
-
Determine the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene.
-
Protocol 3: Functional Genetic Assays via siRNA Knockdown
This protocol assesses the functional role of a specific gene in this compound metabolism.[19]
Causality: By specifically reducing the expression of a single gene, this method allows for a direct test of its causal role in a metabolic outcome.
-
Cell Culture and Seeding:
-
Culture a relevant cell line (e.g., human hepatoma HepG2 cells) in appropriate media.
-
Seed cells in 12-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
-
siRNA Transfection:
-
Dilute a validated siRNA targeting the gene of interest (e.g., SREBF2) and a non-targeting control siRNA in serum-free media.
-
In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free media.
-
Combine the diluted siRNA and transfection reagent, incubate for 15 minutes at room temperature to allow complex formation.
-
Add the siRNA-lipid complexes dropwise to the cells.
-
-
Incubation and Treatment:
-
Incubate the cells for 48-72 hours to allow for target gene knockdown.
-
During the last 16-24 hours, cells can be treated with relevant compounds (e.g., a lipid mixture containing palmitoleic acid) to stimulate the pathway.
-
-
Harvest and Analysis:
-
Harvest the cells. Divide the cell pellet for parallel analysis.
-
Use one portion for RNA extraction and qRT-PCR to confirm target gene knockdown (Protocol 2).
-
Use the other portion for lipid extraction and LC-MS/MS analysis to measure the effect on this compound levels (Protocol 1).
-
Part 6: Conclusion and Future Directions
The genetic regulation of this compound metabolism is a highly integrated system orchestrated by the SREBP and LXR signaling pathways. These networks elegantly balance the synthesis, storage, and mobilization of this key lipid species in response to cellular nutrient cues. The deep understanding of these pathways, facilitated by the experimental approaches outlined here, has revealed critical nodes for therapeutic intervention. Targeting key enzymes like ACAT or modulating the activity of transcription factors like LXRs holds promise for treating metabolic diseases.[2][12]
Future research should focus on elucidating the tissue-specific regulation of these pathways, exploring the roles of additional genetic loci identified through GWAS, and understanding how dietary and environmental factors intersect with these genetic networks to influence an individual's metabolic health.
References
A complete, numbered list of all cited sources with clickable URLs is provided below for verification.
- From Food to Genes: Transcriptional Regulation of Metabolism by Lipids and Carbohydr
- Liver X receptors in lipid signalling and membrane homeostasis - PMC. (n.d.). PubMed Central.
- From Food to Genes: Transcriptional Regulation of Metabolism by Lipids and Carbohydr
- Liver LXRα expression is crucial for whole body cholesterol homeostasis and reverse cholesterol transport in mice. (2012).
- Transcriptional regulation of lipid metabolism by fatty acids: a key determinant of pancreatic beta-cell function. (2005). Nutrition & Metabolism, 2(1), 1.
- Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role. (n.d.).
- Liver X Receptors: Regulators of Cholesterol Metabolism, Inflammation, Autoimmunity, and Cancer. (n.d.). Frontiers.
- Regulation of cholesterol homeostasis by the liver X receptors in the central nervous system. (n.d.).
- Cholesteryl palmitole
- SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC. (n.d.). PubMed Central.
- Transcriptional Regulation of Metabolism. (2006). Physiological Reviews, 86(2), 465–514.
- Insulin and Transcriptional Regulation of Lipid Metabolism. (2022). Encyclopedia.pub.
- LXR regulation of brain cholesterol: from development to disease - PMC. (n.d.). PubMed Central.
- SREBPs in Lipid Metabolism, Insulin Signaling, and Beyond - PMC. (n.d.). PubMed Central.
- SREBP Regulation of Lipid Metabolism in Liver Disease, and Therapeutic Strategies. (n.d.).
- Role of the Sterol Regulatory Element Binding Protein Pathway in Tumorigenesis - PMC. (2020). PubMed Central.
- The SREBP Pathway: Gene Regulation through Sterol Sensing and Gated Protein Trafficking. (2009). Johns Hopkins University.
- CAS 601-34-3: Cholesteryl palmit
- This compound (CAS 16711-66-3). (n.d.). Cayman Chemical.
- A study on cholesterol-cholesteryl ester metabolic homeostasis and drug intervention in hyperlipidemic hamsters using UHPLC-MS/MS. (2024). PubMed.
- GWAS and multi-omics integrative analysis reveal novel loci and their molecular mechanisms for circulating f
- Cholesterol Esterase. (n.d.). Worthington Enzyme Manual.
- Genome-Wide Association Study Identifies Novel Loci Associated With Concentrations of Four Plasma Phospholipid Fatty Acids in the De Novo Lipogenesis Pathway. (2013). Circulation: Cardiovascular Genetics, 6(1), 72–82.
- A study on cholesterol-cholesteryl ester metabolic homeostasis and drug intervention in hyperlipidemic hamsters using UHPLC-MS/MS. (2025).
- Genetic regulation of cholesterol homeostasis: chromosomal organization of candid
- Cholesterol Esterase. (n.d.).
- Genetic loci identified in GWAS with lipidome. Genetic loci identified... (n.d.).
- Serum palmitoleate acts as a lipokine in subjects at high cardiometabolic risk. (n.d.). PubMed.
- Cholesterol: from feeding to gene regul
- Hydrolysis reactions catalyzed by cholesterol esterases. (a) Hydrolysis of triacylglycerol into glycerol and fatty acids typically catalyzed by lipases. (b) Hydrolysis of cholesterol ester into cholesterol and fatty acid catalyzed by cholesterol esterases. (n.d.).
- RNAi–Based Functional Profiling of Loci from Blood Lipid Genome-Wide Association Studies Identifies Genes with Cholesterol-Regulatory FunctionRNAi of Lipid GWAS Uncovers Cholesterol Regul
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An In-depth Technical Guide on the Structural Conformation of Cholesteryl Palmitoleate in Lipid Bilayers
This guide provides a comprehensive technical overview of the structural conformation and biophysical implications of cholesteryl palmitoleate, a prevalent cholesterol ester, within phospholipid bilayers. It is intended for researchers, scientists, and drug development professionals engaged in membrane biophysics, lipidology, and the formulation of lipid-based delivery systems.
Introduction: Beyond Cholesterol—The Role of Cholesteryl Esters in Lipid Membranes
Cholesterol is a cornerstone of mammalian cell membrane architecture, renowned for its critical role in modulating membrane fluidity, order, and permeability.[1][2] Its amphipathic nature, characterized by a rigid sterol ring, a polar hydroxyl headgroup, and a flexible hydrocarbon tail, dictates its canonical upright orientation within the phospholipid bilayer, with the hydroxyl group anchored near the lipid-water interface.[2][3]
However, a significant portion of cholesterol in the body exists in its esterified form, as cholesteryl esters (CEs). This compound, an ester of cholesterol and the monounsaturated palmitoleic acid, represents a major species of these CEs. Unlike cholesterol, cholesteryl esters are profoundly hydrophobic molecules, lacking the polar hydroxyl group that anchors cholesterol to the aqueous interface.[4][5] This fundamental structural difference raises a critical question: how does this non-amphipathic lipid accommodate itself within the highly organized and anisotropic environment of a lipid bilayer?
This guide delves into the structural nuances of this compound within lipid membranes, synthesizing findings from cutting-edge computational and experimental methodologies. Understanding the conformation, location, and dynamic behavior of this compound is not merely an academic exercise; it has profound implications for understanding the lipid core of lipoproteins, the pathophysiology of diseases like atherosclerosis where CEs accumulate, and for the rational design of lipid nanoparticles for drug delivery.[6]
Core Principles: The Hydrophobic Imperative and Conformational Plasticity
The primary determinant for the localization of this compound is its extreme hydrophobicity. Lacking a polar headgroup, it is energetically unfavorable for any part of the molecule to reside near the aqueous interface. Consequently, this compound partitions exclusively into the deepest hydrophobic core of the lipid bilayer, sequestered away from water.[7][8] This central tenet governs its conformational behavior.
Molecular dynamics (MD) simulations of analogous cholesteryl esters, such as cholesteryl oleate (CO), in palmitoyl-oleoyl-phosphatidylcholine (POPC) bilayers have provided atomistic insights into its probable conformation.[7][8] These computational studies reveal that cholesteryl esters do not adopt a single, rigid structure but rather exhibit significant conformational plasticity.
Location and Orientation within the Bilayer Core
Atomistic simulations consistently demonstrate that cholesteryl esters are localized in the central region of the bilayer, corresponding to the terminal methyl groups of the phospholipid acyl chains.[7][8] Within this central hydrophobic core, the orientation of the rigid sterol moiety is largely isotropic, meaning it does not have a strong preferential alignment with respect to the membrane normal (the axis perpendicular to the bilayer surface).[8] This is in stark contrast to free cholesterol, which maintains a well-defined upright orientation.[3]
However, as the cholesteryl ester molecule approaches the inner leaflet interface (closer to the glycerol backbone of the phospholipids), its orientation becomes more defined. Simulations suggest a tendency for the sterol moiety to align perpendicularly to the membrane normal in this region.[7][8]
The diagram below illustrates the probable location of this compound within a lipid bilayer, highlighting its sequestration in the hydrophobic core.
Caption: Location of this compound in the Bilayer.
Intramolecular Conformation: The "Horseshoe" vs. Extended Models
A key aspect of the structural conformation of cholesteryl esters within the bilayer is the relative arrangement of the rigid sterol group and the flexible fatty acyl chain. Two primary conformations have been proposed based on computational studies:
-
Extended Conformation: The sterol moiety and the palmitoleate chain are stretched out, adopting a more linear arrangement within the hydrophobic core.
-
"Horseshoe-like" or U-shaped Conformation: The flexible palmitoleate chain folds back alongside the rigid sterol ring system. This conformation is thought to be particularly relevant when the molecule is transiently present at the interface of the core and the phospholipid monolayer, allowing the ester bond to interact with water molecules that penetrate the bilayer.[8]
The equilibrium between these conformations is likely dynamic and influenced by the local lipid environment, temperature, and the degree of hydration of the bilayer's core. The "horseshoe" conformation may be a prerequisite for the enzymatic hydrolysis of cholesteryl esters, as it would bring the ester linkage closer to the interfacial region where lipases are active.[8]
Experimental Methodologies for Probing Conformation
While molecular dynamics simulations provide invaluable high-resolution models, experimental techniques are essential for validating these computational predictions and providing data on the ensemble behavior of this compound in lipid bilayers.
Fluorescence Spectroscopy
Fluorescence-based methods are powerful for investigating the location and dynamics of lipid molecules in membranes.[9] Since this compound is not intrinsically fluorescent, this technique relies on the use of fluorescently labeled analogs.[10][11]
-
Principle: A fluorescent probe (e.g., BODIPY, NBD) is attached to either the cholesterol or the fatty acid moiety of the ester.[10][12] By incorporating this analog into a lipid bilayer, its fluorescence properties—such as emission spectrum, lifetime, and anisotropy—can be measured. These properties are sensitive to the polarity and viscosity of the probe's immediate environment.
-
Application & Causality:
-
Determining Location: The emission wavelength of environmentally sensitive probes shifts depending on the polarity of the solvent. A blue-shift would indicate a highly non-polar environment, confirming the location of the ester in the hydrophobic core.
-
Assessing Dynamics: Fluorescence anisotropy measurements can reveal the rotational mobility of the labeled ester. A low anisotropy value would suggest a high degree of rotational freedom, consistent with the isotropic orientation predicted by MD simulations in the bilayer center.[10][11]
-
Experimental Protocol: Steady-State Fluorescence Spectroscopy of a Labeled Cholesteryl Ester Analog
-
Probe Selection: Synthesize or procure a this compound analog labeled with a suitable fluorophore (e.g., BODIPY-cholesteryl palmitoleate). The choice of fluorophore is critical; it should be bright, photostable, and its fluorescence properties should be sensitive to the local environment without excessively perturbing the molecule's behavior.
-
Liposome Preparation: Prepare large unilamellar vesicles (LUVs) composed of the desired phospholipid matrix (e.g., POPC) containing a low mole percentage (typically <1 mol%) of the fluorescent cholesteryl ester analog. This is achieved by co-dissolving the lipids in an organic solvent, evaporating the solvent to form a thin film, hydrating the film with a buffer, and extruding the resulting multilamellar vesicles through a polycarbonate membrane of a defined pore size (e.g., 100 nm).
-
Spectroscopic Measurement:
-
Place the liposome suspension in a quartz cuvette in a temperature-controlled spectrofluorometer.
-
Excite the sample at the appropriate wavelength for the chosen fluorophore.
-
Record the emission spectrum. The position of the emission maximum provides information about the polarity of the probe's environment.
-
Measure the steady-state fluorescence anisotropy by exciting the sample with vertically polarized light and measuring the emission intensity through polarizers oriented vertically (I_VV) and horizontally (I_VH). Anisotropy (r) is calculated using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH), where G is an instrument-specific correction factor.
-
-
Data Interpretation: Compare the emission maximum and anisotropy values to those of the free dye in solvents of known polarity and viscosity. A significant blue-shift and low anisotropy would provide strong evidence for a mobile molecule residing deep within the hydrophobic core of the bilayer.
Caption: Molecular Dynamics Simulation Workflow.
Impact on Lipid Bilayer Properties
The introduction of a large, bulky, and irregularly shaped molecule like this compound into the confined space of the bilayer's hydrophobic core inevitably perturbs the surrounding phospholipids.
-
Disordering Effect: Unlike free cholesterol, which famously orders the acyl chains of fluid-phase phospholipids, this compound is expected to have a disordering effect. [2]Its bulky steroid nucleus and flexible tail disrupt the cooperative packing of the phospholipid acyl chains, leading to a decrease in the segmental order parameters (S_CD) of the lipid tails, particularly in the central region of the bilayer. This effectively increases the "fluidity" of the bilayer's deep hydrophobic core.
-
Increased Free Volume: The inefficient packing of this compound with the surrounding lipid chains can create transient voids or pockets of free volume within the membrane core. This can increase the permeability of the membrane to small, nonpolar molecules.
-
Membrane Thickness and Area per Lipid: The precise effect on overall membrane thickness and area per lipid is complex. While the bulky molecule might be expected to increase the area per lipid, compensatory changes in lipid tilt and chain conformation can occur. MD simulations are the most effective tool for predicting these subtle structural rearrangements. [13]
Implications for Drug Development and Biological Function
A thorough understanding of the structural conformation of this compound in lipid bilayers is crucial for several fields:
-
Drug Delivery: Lipid nanoparticles (LNPs), which are at the forefront of mRNA vaccine and gene therapy delivery, often contain cholesteryl esters in their hydrophobic core. The conformation and packing of these esters can significantly influence the encapsulation efficiency, stability, and release kinetics of hydrophobic drug molecules. Designing LNPs with optimal CE composition requires knowledge of how these molecules structure the lipid core.
-
Atherosclerosis Research: The accumulation of cholesteryl ester-rich lipid droplets in macrophages, leading to foam cell formation, is a hallmark of atherosclerosis. [6]The physical state and conformation of these esters within lipid assemblies are critical factors in their metabolic processing and potential for crystallization, which is a key event in plaque destabilization.
-
Lipoprotein Metabolism: Cholesteryl esters are the primary cargo of lipoproteins like LDL and HDL. Their conformation at the surface of the lipid core is a key determinant for recognition and processing by enzymes such as cholesteryl ester transfer protein (CETP) and hormone-sensitive lipase. [8][14]
Conclusion
The structural conformation of this compound in lipid bilayers is fundamentally different from that of its well-studied precursor, cholesterol. Driven by its profound hydrophobicity, it resides exclusively in the bilayer's central core. Within this environment, it exhibits considerable conformational and orientational flexibility, existing in a dynamic equilibrium between extended and "horseshoe-like" states. This bulky molecule disrupts the ordered packing of the surrounding phospholipid acyl chains, effectively fluidizing the membrane core.
A multi-pronged approach, combining the high-resolution insights of molecular dynamics simulations with the ensemble-averaged data from experimental techniques like fluorescence and ESR spectroscopy, is essential for a complete understanding of this critical lipid's behavior. The continued exploration of this topic will undoubtedly yield valuable insights for the rational design of next-generation drug delivery vehicles and for a deeper understanding of lipid-related pathologies.
References
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Solanko, K. A., Modzel, M., Solanko, L. M., & Wüstner, D. (2016). Fluorescent Sterols and Cholesteryl Esters as Probes for Intracellular Cholesterol Transport. Lipid Insights, 8(Suppl 1), 95–114. [Link] [10][11][12]2. Koivuniemi, A., & Vattulainen, I. (2009). Atomistic simulations of phosphatidylcholines and cholesteryl esters in high-density lipoprotein-sized lipid droplet and trilayer. Biophysical Journal, 96(10), 4066–4077. [Link] [7]3. Koivuniemi, A., & Vattulainen, I. (2009). Atomistic Simulations of Phosphatidylcholines and Cholesteryl Esters in High-Density Lipoprotein-Sized Lipid Droplet and Trilayer. Biophysical Journal, 96(10), 4066-4077. [Link] [8]4. Ghosh, D., & Tinoco, J. (1972). ESR studies on the orientation of cholesteryl ester in phosphatidylcholine multilayers. Biochimica et Biophysica Acta (BBA) - Biomembranes, 266(1), 41-49. [Link] [15]5. Wüstner, D., Solanko, L. M., & Lund, F. W. (2015). Fluorescent Sterols and Cholesteryl Esters as Probes for Intracellular Cholesterol Transport. Lipid Insights, 8(Suppl 1), LPI.S31617. [Link]
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Martinez-Seara, H., Róg, T., Pasenkiewicz-Gierula, M., Vattulainen, I., & Karttunen, M. (2018). Cholesterol in phospholipid bilayers: positions and orientations inside membranes with different unsaturation degrees. Soft Matter, 14(45), 9253-9264. [Link]
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Lakna. (2017, October 24). Difference Between Cholesterol and Cholesteryl Ester. DifferenceBetween.com. [Link] [5]18. Solanko, K. A., Modzel, M., Solanko, L. M., & Wüstner, D. (2016). Fluorescent Sterols and Cholesteryl Esters as Probes for Intracellular Cholesterol Transport. Lipid Insights, 8(Suppl 1), 95–114. [Link]
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Högberg, C., & Maliniak, A. (2004). Molecular Dynamics Simulations of Phospholipid Bilayers with Cholesterol. Biophysical Journal, 86(1 Pt 1), 297–306. [Link] [13]21. Marquardt, D., Kučerka, N., Wassall, S. R., Harroun, T. A., & Katsaras, J. (2016). Lipid bilayer thickness determines cholesterol's location in model membranes. Chemistry and Physics of Lipids, 198, 53–57. [Link]
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Walsh Medical Media. (n.d.). The Role of Cholesterol in Membrane Fluidity and Stability. [Link] [1]23. Marquardt, D., Kučerka, N., Wassall, S. R., Harroun, T. A., & Katsaras, J. (2016). Cholesterol's location in lipid bilayers. Chemistry and Physics of Lipids, 199, 1-5. [Link]
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Inestrosa, N. C., & Varela-Nallar, L. (2015). Effect of Cholesterol on Membrane Fluidity and Association of Aβ Oligomers and Subsequent Neuronal Damage: A Double-Edged Sword. Frontiers in Aging Neuroscience, 7, 21. [Link]
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Ben-Shaul, A., & Gelbart, W. M. (1995). Interactions of cholesterol with lipid bilayers: the preferred configuration and fluctuations. Biophysical Journal, 69(4), 1316–1330. [Link] [3]26. Zhang, Z., Bhide, S. Y., & Berkowitz, M. L. (2007). Molecular dynamics simulations of bilayers containing mixtures of sphingomyelin with cholesterol and phosphatidylcholine with cholesterol. The Journal of Physical Chemistry B, 111(44), 12888–12897. [Link]
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Hall, J., & Qiu, X. (2011). Structural and biophysical insight into cholesteryl ester-transfer protein. Biochemical Society Transactions, 39(4), 1000–1005. [Link] [14]28. Tan, Y., et al. (2023). Chemotherapy resistance due to epithelial-to-mesenchymal transition is caused by abnormal lipid metabolic balance. eLife, 12, e81802. [Link]
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Cherian, A. M., & Zundel, G. (2016). The Role of Cholesterol in Membrane Fusion. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1858(7 Pt B), 1765–1775. [Link] [2]30. Quora. (2014, September 22). How does cholesterol affect the structure and fluidity of lipid bilayers?. [Link]
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Spooner, P. J., & Small, D. M. (1987). Regulation of cholesteryl oleate and triolein miscibility in monolayers and bilayers. The Journal of Biological Chemistry, 262(17), 8206–8211. [Link]
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Martinez-Seara, H., Róg, T., Pasenkiewicz-Gierula, M., Vattulainen, I., & Karttunen, M. (2018). Cholesterol in phospholipid bilayers: positions and orientations inside membranes with different unsaturation degrees. Soft Matter, 14(45), 9253-9264. [Link]
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Tu, K., Tobias, D. J., Klein, M. L., & Schutt, C. E. (1998). Constant-Pressure Molecular Dynamics Investigation of Cholesterol Effects in a Dipalmitoylphosphatidylcholine Bilayer. Biophysical Journal, 75(5), 2147–2156. [Link] [16]34. Smondyrev, A. M., & Berkowitz, M. L. (2001). Molecular dynamics simulation of the structure of dimyristoylphosphatidylcholine bilayers with cholesterol, ergosterol, and lanosterol. Biophysical Journal, 80(4), 1649–1658. [Link] [17]35. El Maghraby, G. M., Williams, A. C., & Barry, B. W. (2004). Position occupied by cholesterol in the membrane bilayer (modified from...). ResearchGate. [Link]
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Methodological & Application
Application Note: Quantitative Analysis of Cholesteryl Palmitoleate in Human Plasma by LC-MS/MS
Abstract
Cholesteryl esters (CEs) are critical components of lipid metabolism, serving as the primary transport and storage form of cholesterol within the body.[1] Dysregulation of CE profiles is closely linked to numerous pathologies, including atherosclerosis and metabolic syndrome. Cholesteryl palmitoleate (CE 16:1), a specific monounsaturated cholesteryl ester, is an emerging biomarker of interest. However, its quantification is challenging due to its hydrophobic nature, low ionization efficiency, and presence within a complex lipid matrix.[1][2] This document provides a comprehensive, field-proven Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the robust and sensitive quantification of this compound in human plasma. The method employs a robust lipid extraction technique, optimized chromatographic separation, and highly selective Multiple Reaction Monitoring (MRM) for accurate analysis.
Introduction: The Rationale for Precise Quantification
Cholesterol homeostasis is fundamental to cellular function. Within plasma, the majority of cholesterol exists esterified to a fatty acid, a conversion catalyzed by lecithin-cholesterol acyltransferase (LCAT). These cholesteryl esters are then packaged into lipoprotein particles for systemic transport. The specific fatty acid composition of CEs can reflect dietary intake and endogenous lipid metabolism, making their detailed profiling a valuable tool in clinical and pharmaceutical research.
Traditional methods for cholesterol measurement often quantify total cholesterol after hydrolysis, failing to capture the nuanced information held within the CE pool.[2][3] LC-MS/MS has become the gold standard for lipidomics, offering the specificity and sensitivity required to resolve and quantify individual lipid species like this compound from complex biological matrices.[4][5] This protocol is designed for researchers, scientists, and drug development professionals seeking a reliable method for this important analyte.
Principle of the Method
The quantification of this compound is achieved through a multi-step workflow designed to ensure accuracy and reproducibility. The core principles are:
-
Efficient Lipid Extraction: Isolation of nonpolar lipids, including cholesteryl esters, from the complex plasma matrix while ensuring high recovery. The choice of extraction method is critical, as improper selection can lead to significant underestimation of nonpolar lipids.[6][7]
-
Stable Isotope Dilution: The addition of a known quantity of a stable isotope-labeled internal standard (IS) prior to sample processing.[8] This standard, ideally a deuterated version of a similar cholesteryl ester, co-elutes with the analyte and corrects for variability in extraction efficiency, matrix effects, and instrument response.
-
Chromatographic Separation: Utilization of Reversed-Phase Liquid Chromatography (RPLC) to separate this compound from other isomeric and isobaric lipids based on hydrophobicity. A C18 column is the industry standard for this application.[2][9]
-
Selective Mass Spectrometric Detection: Employment of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique provides exceptional selectivity by monitoring a specific precursor-to-product ion transition unique to the analyte and internal standard.[10]
Overall Experimental Workflow
Caption: High-level workflow for this compound quantification.
Detailed Protocols and Methodologies
PART 3.1: Sample Preparation and Lipid Extraction
Expertise & Experience: The extraction of highly nonpolar lipids like cholesteryl esters from plasma is non-trivial. While single-phase extractions are simpler, they often result in poor recovery of CEs due to precipitation in polar solvents.[6][7] Biphasic extraction methods, such as the Folch or Bligh & Dyer techniques, are considered the benchmark for comprehensive lipid extraction because they effectively partition hydrophobic lipids into a nonpolar solvent phase (typically chloroform), away from proteins and polar metabolites.[11][12][13] We recommend a modified Folch method for its robustness.
Protocol: Biphasic Lipid Extraction from Plasma
-
Preparation: In a 2 mL glass vial, add 20 µL of human plasma.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., 10 µg/mL d7-Cholesteryl Oleate in methanol). The use of a stable isotope-labeled standard is crucial for accurate quantification.[8]
-
Solvent Addition: Add 750 µL of Chloroform:Methanol (2:1, v/v).
-
Homogenization: Vortex the mixture vigorously for 2 minutes to ensure complete protein denaturation and lipid solubilization.
-
Phase Separation: Add 150 µL of 0.9% NaCl solution to induce phase separation. Vortex for another 30 seconds.
-
Centrifugation: Centrifuge at 2,000 x g for 10 minutes at 4°C. Three distinct layers will form: an upper aqueous/methanol layer, a protein disk at the interface, and a lower chloroform layer containing the lipids.
-
Collection: Carefully aspirate the lower organic phase using a glass Pasteur pipette and transfer it to a clean 1.5 mL glass vial. Be cautious not to disturb the protein interface.
-
Drying: Evaporate the chloroform to complete dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried lipid film in 100 µL of Acetonitrile:Isopropanol (80:20, v/v). Vortex for 1 minute and transfer to an LC-MS autosampler vial with an insert. The sample is now ready for analysis.
PART 3.2: LC-MS/MS Instrumental Analysis
Expertise & Experience: Chromatographic separation is essential to resolve this compound from other lipid species that may share similar mass-to-charge ratios. A reversed-phase C18 column provides excellent separation of neutral lipids based on their acyl chain length and degree of unsaturation. For detection, while Electrospray Ionization (ESI) can be used to form ammonium adducts [M+NH4]+, Atmospheric Pressure Chemical Ionization (APCI) is often more robust and sensitive for neutral lipids like cholesteryl esters.[14][15] The MRM transitions are designed for maximum specificity. All cholesteryl esters generate a characteristic product ion at m/z 369.35, corresponding to the dehydrated cholesterol backbone after fragmentation.[2][3][14][16]
Protocol: LC-MS/MS Parameters
Liquid Chromatography System
| Parameter | Setting |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water:Acetonitrile (40:60) with 10 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile:Isopropanol (10:90) with 10 mM Ammonium Formate |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 50°C |
| Injection Vol. | 5 µL |
LC Gradient
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 2.0 | 30 |
| 12.0 | 100 |
| 15.0 | 100 |
| 15.1 | 30 |
| 18.0 | 30 |
Mass Spectrometer System (Triple Quadrupole)
| Parameter | Setting |
| Ionization Mode | Positive (+) APCI or ESI |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 350°C |
| Gas Flow | Instrument Dependent |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
Optimized MRM Transitions
The following table summarizes the key quantitative and qualitative transitions. Collision energies (CE) and other voltage parameters should be optimized on the specific instrument being used.
| Analyte | Precursor Ion (Q1) [M+NH4]+ | Product Ion (Q3) | Dwell Time (ms) | CE (eV) |
| This compound (16:1) | 664.6 | 369.35 | 50 | 20 |
| Internal Standard (IS) | ||||
| d7-Cholesteryl Oleate (18:1) | 698.7 | 376.40 | 50 | 20 |
Note: The precursor ion is noted as the ammonium adduct [M+NH4]+, which is common in ESI. For APCI, the protonated molecule [M+H]+ may be more abundant. The product ion remains the same.
Data Analysis, Quantification, and Method Validation
Trustworthiness: A robust analytical method is a self-validating system. Quantification relies on a calibration curve prepared with certified standards. The method's performance must be rigorously assessed according to established bioanalytical method validation guidelines, such as those from the FDA.[9][17]
Calibration and Quantification
-
Stock Solutions: Prepare a 1 mg/mL stock solution of this compound in chloroform.
-
Calibration Standards: Perform serial dilutions from the stock solution to create calibration standards ranging from 1 ng/mL to 2000 ng/mL.
-
Curve Preparation: Process 20 µL of each calibration standard exactly as described in the sample preparation protocol (including the addition of the fixed concentration of internal standard).
-
Data Processing: After LC-MS/MS analysis, integrate the peak areas for the analyte (this compound) and the internal standard (d7-cholesteryl oleate).
-
Regression: Calculate the response ratio (Analyte Area / IS Area) for each calibrator. Plot this ratio against the nominal concentration of the analyte. Perform a linear regression with a 1/x or 1/x² weighting. The coefficient of determination (R²) should be ≥ 0.995.
-
Sample Quantification: Calculate the response ratio for the unknown samples and determine their concentration by interpolating from the calibration curve.
Method Validation Parameters
To ensure the trustworthiness and reliability of the data, the following parameters should be evaluated:
-
Accuracy and Precision: Assessed by analyzing Quality Control (QC) samples at low, medium, and high concentrations on multiple days. The mean concentration should be within ±15% of the nominal value, and the coefficient of variation (CV%) should not exceed 15%.[17]
-
Selectivity: Confirmed by analyzing blank matrix from multiple sources to ensure no endogenous interferences are present at the retention time of the analyte or IS.
-
Matrix Effect: Evaluated by comparing the response of the analyte in a post-extraction spiked matrix sample to its response in a neat solution. This ensures that matrix components are not suppressing or enhancing the ion signal.
-
Recovery: The efficiency of the extraction procedure, determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.[17]
References
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Burla, B., Arita, M., Arita, M., Bendt, A. K., Cazenave-Gassiot, A., Dennis, E. A., Ekroos, K., Han, X., Ikeda, K., Liebisch, G., Lin, M. K., Loh, T. P., Meikle, P. J., Orešič, M., Quehenberger, O., Shevchenko, A., Torta, F., Wenk, M. R., & Wheelock, C. E. (2022). Benchmarking One-Phase Lipid Extractions for Plasma Lipidomics. Analytical Chemistry. Available at: [Link]
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Serafim, V., Tiugan, D.-A., Andreescu, N., Chirita-Emandi, A., Mihailescu, A., Paul, C., Velea, I., Puiu, M., & Niculescu, M. D. (2019). Development and Validation of a LC-MS/MS-based Assay for Quantification of Polyunsaturated Fatty acids from Human Plasma and Red Blood Cells. MSACL. Available at: [Link]
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Application Note: Quantitative Analysis of Cholesteryl Esters in Lipidomics Using Cholesteryl Palmitoleate as an Internal Standard
Introduction
In the field of lipidomics, accurate quantification of lipid species is essential for understanding their complex roles in biological systems and disease pathogenesis. Cholesteryl esters (CEs), the primary form for cholesterol storage and transport in the body, represent a critical class of neutral lipids. However, their inherent hydrophobicity and lack of a readily ionizable functional group present significant challenges for precise measurement using mass spectrometry (MS).[1][2] The use of a suitable internal standard (IS) is paramount to correct for variations in sample extraction, processing, and instrument response, thereby ensuring data accuracy and reliability.[3][4][5][6]
This application note provides a comprehensive guide to using cholesteryl palmitoleate (CE 16:1) as a class-specific internal standard for the quantitative analysis of cholesteryl esters by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The Rationale for a Class-Specific Internal Standard
An ideal internal standard should mimic the analyte's behavior throughout the analytical workflow.[3] For lipid classes like cholesteryl esters, which do not possess a dominant ionizable head group, the ionization efficiency in electrospray ionization (ESI)-MS is heavily influenced by the length and degree of unsaturation of their fatty acyl chains.[1][7] This variability necessitates the use of a class-specific internal standard—a molecule that shares the core structure of the analytes of interest.
Why this compound?
This compound (CE 16:1) is an excellent choice as an internal standard for the cholesteryl ester class for several key reasons:
-
Structural Analogy: It possesses the same cholesteryl backbone as all endogenous CEs, ensuring similar extraction efficiency from biological matrices and comparable ionization behavior in the mass spectrometer.
-
Non-Endogenous or Low Abundance: While potentially present, CE 16:1 is often found at very low levels in many common biological samples compared to major species like cholesteryl oleate (18:1) or linoleate (18:2), minimizing interference. Its presence can be verified by analyzing a non-spiked sample.
-
Chromatographic Behavior: It co-elutes closely with other long-chain CEs in typical reversed-phase chromatography systems, providing effective normalization across the relevant retention time window.
-
Commercial Availability: High-purity this compound is readily available from commercial suppliers, ensuring consistency and reliability.[8][9]
Physicochemical Properties Comparison
| Property | This compound (Internal Standard) | Cholesteryl Palmitate (Example Analyte) |
| Systematic Name | [(3S,...,17R)...]-yl] (Z)-hexadec-9-enoate[10] | (3β)-cholest-5-en-3-ol, 3-hexadecanoate[11] |
| Lipid Abbreviation | CE(16:1) | CE(16:0) |
| Molecular Formula | C₄₃H₇₄O₂[9][10][12] | C₄₃H₇₆O₂[11][13][14] |
| Molecular Weight | 623.1 g/mol [9][12] | 625.1 g/mol [11][13] |
| Monoisotopic Mass | 622.569 g/mol | 624.585 g/mol [15] |
| Purity (Typical) | ≥95% to >99%[8][9] | N/A (Endogenous) |
| Storage Temp. | -20°C[8][12] | N/A |
Analytical Principle: LC-MS/MS of Cholesteryl Esters
The quantitative workflow relies on spiking the internal standard into the sample prior to lipid extraction, followed by LC-MS/MS analysis.
Ionization and Fragmentation
In positive ion ESI, cholesteryl esters do not readily protonate. Instead, they typically form ammonium adducts ([M+NH₄]⁺) in the presence of ammonium formate or acetate in the mobile phase.[16] Upon collision-induced dissociation (CID) in the mass spectrometer, all CE adducts undergo a characteristic fragmentation: the neutral loss of the fatty acyl chain along with the ammonium adduct, resulting in a highly stable and abundant cholesteryl cation fragment at m/z 369.3 .[2][16][17][18]
This common fragment ion is the cornerstone of CE class analysis, enabling two primary MS detection strategies:
-
Precursor Ion Scanning: The mass spectrometer is set to detect all parent ions (precursors) that fragment to produce m/z 369.3.[16]
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for each CE of interest, offering the highest sensitivity and specificity.
Caption: General workflow for sample preparation and analysis.
Protocol 3: LC-MS/MS Parameters
Objective: To chromatographically separate and detect cholesteryl esters.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole or QTOF mass spectrometer.
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 50:50 Water:Methanol + 10 mM Ammonium Formate + 0.1% Formic Acid [19]* Mobile Phase B: 80:20 Isopropanol:Methanol + 10 mM Ammonium Formate + 0.1% Formic Acid [19]* Flow Rate: 0.4 mL/min
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 100% B
-
15-20 min: Hold at 100% B
-
20.1-25 min: Return to 30% B (re-equilibration)
-
-
Injection Volume: 5 µL
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Collision Gas: Argon
-
Key MRM Transitions:
| Compound | Precursor Ion ([M+NH₄]⁺) | Product Ion | Dwell Time (ms) | Collision Energy (eV) |
| This compound (IS) | 640.6 [10] | 369.3 | 50 | 15-25 |
| Cholesteryl Palmitate (16:0) | 642.6 [15] | 369.3 | 50 | 15-25 |
| Cholesteryl Oleate (18:1) | 668.6 | 369.3 | 50 | 15-25 |
| Cholesteryl Linoleate (18:2) | 666.6 | 369.3 | 50 | 15-25 |
| Cholesteryl Arachidonate (20:4) | 690.6 | 369.3 | 50 | 15-25 |
Note: Precursor m/z values should be calculated based on the monoisotopic mass of the specific CE. Collision energies should be optimized for the specific instrument used.
Data Analysis and Quantification
The concentration of each endogenous cholesteryl ester analyte is calculated based on the ratio of its peak area to the peak area of the this compound internal standard.
Calculation Formula:
Concentration (Analyte) = ( (Peak Area of Analyte) / (Peak Area of IS) ) * Concentration (IS)
Where:
-
Peak Area of Analyte: The integrated peak area from the MRM chromatogram for the specific endogenous CE.
-
Peak Area of IS: The integrated peak area from the MRM chromatogram for this compound.
-
Concentration (IS): The known final concentration of the IS spiked into the initial sample volume.
Method Validation: For robust and reliable results, the analytical method should be validated by assessing:
-
Linearity: Analyze a calibration curve of the analyte with a fixed IS concentration.
-
Precision: Assess intra- and inter-day variability using quality control (QC) samples. [6]* Accuracy: Evaluate the agreement between measured and nominal concentrations in spiked samples.
-
Matrix Effect: Compare the response of an analyte in a post-extraction spiked sample to its response in a neat solution.
Troubleshooting and Key Considerations
-
Purity of Standard: Always use an internal standard of the highest possible purity to ensure accurate quantification. [1][8]* IS Stability: Cholesteryl esters are susceptible to oxidation. Store standards under inert gas if possible and avoid repeated freeze-thaw cycles. [20]* Extraction Efficiency: The choice of extraction solvent is critical for non-polar lipids. While the Folch method is robust, methods using hexane:isopropanol can also be effective for CEs. [21][22]* Carryover: Due to their hydrophobicity, CEs can cause carryover in the LC system. Implement rigorous needle washes with strong organic solvents (e.g., isopropanol) between injections.
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- 18. Simultaneous Quantification of Free Cholesterol, Cholesteryl Esters, and Triglycerides without Ester Hydrolysis by UHPLC Separation and In-Source Collision Induced Dissociation Coupled MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. Radiolabeled cholesteryl ethers: A need to analyze for biological stability before use - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Application Note & Protocol: High-Efficiency Extraction of Cholesteryl Palmitoleate from Human Plasma
For: Researchers, scientists, and drug development professionals engaged in lipidomic analysis and biomarker discovery.
Introduction: The Significance of Cholesteryl Palmitoleate in Plasma
Cholesteryl esters are a major class of neutral lipids in human plasma, serving as the primary transport and storage form of cholesterol.[1] Among these, this compound, an ester of cholesterol and the monounsaturated fatty acid palmitoleic acid, is of increasing interest in metabolic research. Circulating levels of specific cholesteryl esters can serve as biomarkers for various physiological and pathological states, including cardiovascular disease and metabolic syndrome.[2] Accurate quantification of this compound in plasma is therefore crucial, and this begins with a robust and reproducible extraction protocol that efficiently isolates it from the complex plasma matrix.
This application note provides a detailed protocol for the extraction of this compound from human plasma, grounded in the principles of liquid-liquid extraction. We will delve into the rationale behind the chosen methodology, offering insights to ensure maximal recovery and purity of the target analyte for downstream applications such as liquid chromatography-mass spectrometry (LC-MS).
The Foundation: Principles of Biphasic Solvent Extraction for Lipids
The extraction of lipids from a complex biological matrix like plasma hinges on the principle of differential solubility. The goal is to disrupt the interactions between lipids and proteins, primarily within lipoproteins, and to partition the lipids into an organic solvent phase, leaving proteins and other polar molecules in the aqueous phase.
The two most established methods for this purpose are the Folch and Bligh-Dyer techniques.[3][4] Both utilize a ternary mixture of chloroform, methanol, and water. The process can be understood through the following mechanistic steps:
-
Homogenization in a Monophasic Solution: Initially, the plasma sample is homogenized in a mixture of chloroform and methanol. This creates a single-phase solution where the methanol disrupts the hydrogen bonds between lipids and proteins, and the chloroform begins to solubilize the lipids.[5]
-
Induction of Phase Separation: The addition of water or a saline solution to this monophasic mixture alters the solvent ratios, leading to the formation of a biphasic system.
-
Partitioning: The upper, more polar phase consists primarily of methanol and water, retaining water-soluble (hydrophilic) compounds. The lower, nonpolar phase is rich in chloroform and contains the extracted lipids.[6] A layer of precipitated protein often forms at the interface of these two phases.[7]
For nonpolar lipids like cholesteryl esters, ensuring sufficient solubilization in the organic phase is paramount. While the Folch and Bligh-Dyer methods are broadly effective, modifications can enhance the recovery of these less polar species.[8][9]
Recommended Protocol: Modified Folch Method for this compound Extraction
While several methods exist, the Folch method, with slight modifications to optimize for nonpolar lipids, provides excellent recovery and reproducibility for cholesteryl esters.[9] This protocol has been scaled for a standard 100 µL plasma sample.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| Chloroform | HPLC Grade | Sigma-Aldrich | |
| Methanol | HPLC Grade | Fisher Scientific | |
| 0.9% NaCl Solution | Molecular Biology Grade | VWR | Prepared in ultrapure water |
| Glass centrifuge tubes with PTFE-lined caps | 15 mL | Avoid plastic tubes to prevent leaching | |
| Nitrogen Gas | High Purity | For solvent evaporation | |
| Internal Standard | Cholesteryl Heptadecanoate | Avanti Polar Lipids | Or other suitable odd-chain cholesteryl ester |
Step-by-Step Extraction Procedure
-
Sample Preparation: Thaw frozen plasma samples on ice. Once thawed, vortex gently to ensure homogeneity.
-
Initial Homogenization:
-
To a 15 mL glass centrifuge tube, add 100 µL of plasma.
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol solution.
-
Rationale: This initial solvent mixture creates a monophasic system that effectively disrupts lipoprotein complexes and solubilizes the lipids.[5]
-
If using an internal standard for quantification, it should be added at this stage.
-
-
Vortexing and Incubation:
-
Cap the tube securely and vortex vigorously for 2 minutes.
-
Incubate the mixture at room temperature for 30 minutes.
-
Rationale: This step ensures thorough mixing and allows sufficient time for the lipids to be fully extracted from the plasma proteins.
-
-
Phase Separation:
-
Add 400 µL of 0.9% NaCl solution to the tube.
-
Rationale: The addition of the saline solution induces the separation of the mixture into two distinct phases. The salt helps to minimize the partitioning of acidic lipids into the upper aqueous phase.[7]
-
Vortex the tube for an additional 1 minute.
-
-
Centrifugation:
-
Centrifuge the tubes at 2,000 x g for 10 minutes at 4°C.
-
Rationale: Centrifugation cleanly separates the upper aqueous phase, the lower organic phase, and the precipitated protein disk at the interface.
-
-
Collection of the Lipid Extract:
-
Carefully aspirate and discard the upper aqueous phase using a Pasteur pipette.
-
Insert the pipette through the protein disk to collect the lower chloroform phase, which contains the lipids. Transfer this to a new clean glass tube.
-
Rationale: The lower phase contains the nonpolar lipids of interest, including this compound.
-
-
Re-extraction of the Aqueous Phase (Optional but Recommended):
-
To the remaining aqueous phase and protein pellet, add 1 mL of chloroform.
-
Vortex for 1 minute and centrifuge again as in step 5.
-
Collect the lower organic phase and combine it with the first extract.
-
Rationale: This second extraction step maximizes the recovery of any lipids that may have been trapped in the protein pellet or remained in the aqueous phase.
-
-
Drying and Reconstitution:
-
Evaporate the pooled chloroform extracts to dryness under a gentle stream of nitrogen gas.
-
Rationale: This removes the extraction solvent prior to analysis. Avoid excessive heat, which can degrade the lipids.
-
Reconstitute the dried lipid extract in a small, precise volume (e.g., 100 µL) of a solvent suitable for your analytical platform (e.g., isopropanol or acetonitrile/isopropanol mixture).[10]
-
Visual Workflow of the Extraction Protocol
Caption: Workflow of the modified Folch lipid extraction from plasma.
Method Validation and Quality Control
A self-validating protocol is essential for trustworthy and reproducible results. Consider the following:
-
Internal Standards: The inclusion of a non-endogenous internal standard, such as a cholesteryl ester with an odd-chain fatty acid, is critical. It should be added at the very beginning of the extraction to account for any sample loss during the procedure.
-
Spike-Recovery Experiments: To determine the extraction efficiency for this compound, a known amount of a purified standard can be spiked into a plasma sample before extraction. The recovery is then calculated by comparing the amount detected to that of a standard spiked into the final extract post-extraction.
-
Reproducibility: The protocol should be tested for intra-day and inter-day variability by extracting aliquots of the same pooled plasma sample. The coefficient of variation (CV%) for the measured this compound should ideally be less than 15%.[11][12]
Optimization and Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Recovery of Cholesteryl Esters | Incomplete disruption of lipoproteins. | Increase vortexing time or consider sonication after the addition of chloroform/methanol.[5] |
| Inefficient phase separation. | Ensure accurate solvent ratios. Allow adequate time for phase separation after centrifugation. | |
| Emulsion Formation | High protein or lipid concentration. | Dilute the plasma sample with saline before extraction. Centrifuge at a higher speed or for a longer duration. |
| Contamination in Final Extract | Aspiration of the upper phase or protein layer. | Be meticulous when collecting the lower phase. Leave a small amount of the chloroform layer behind to avoid contamination. |
| Lipid Degradation | Oxidation or enzymatic activity. | Work with cold solvents and keep samples on ice where possible.[9] Evaporate the solvent under nitrogen and avoid high temperatures. |
Alternative Methodologies
While the modified Folch method is robust, other protocols have been successfully employed for plasma lipidomics.
-
Bligh-Dyer Method: This method uses a different initial ratio of chloroform:methanol:water (1:2:0.8) and is particularly suitable for samples with high water content.[7][13] It is also a highly effective and widely cited method.[14]
-
Methanol/MTBE (Matyash) Method: This method replaces chloroform with the less toxic methyl-tert-butyl ether (MTBE). A key advantage is that the lipid-containing organic phase is the upper layer, which can simplify collection.[5]
-
1-Butanol/Methanol Method: This single-phase extraction method is fast, uses non-halogenated solvents, and is amenable to high-throughput workflows as it often does not require drying and reconstitution steps.[11][12]
The choice of method may depend on the specific downstream analytical platform, safety considerations (chloroform vs. MTBE), and the need for high-throughput processing.
Conclusion
The modified Folch protocol detailed in this application note provides a reliable and efficient means of extracting this compound from human plasma. By understanding the principles behind each step, researchers can confidently implement and troubleshoot this foundational procedure, ensuring high-quality data for their lipidomic studies. The key to success lies in meticulous technique, the use of high-purity reagents, and the implementation of appropriate quality control measures.
References
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Reis, A., Rudnitskaya, A., Blackburn, G. J., Fauzi, N. M., Pitt, A. R., & Spickett, C. M. (2013). A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL. Journal of Lipid Research, 54(7), 1812–1824. [Link]
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Wong, M. W., Braidy, N., Pickford, R., & Sachdev, P. (2019). Plasma Lipid Extraction Protocols for Lipidomics. Frontiers in Neurology, 10, 859. [Link]
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McDonald, J. G., Ejsing, C. S., & O'Donnell, V. B. (2021). A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma. Journal of Lipid Research, 62, 100062. [Link]
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Höring, M., & Sinning, I. (2022). Benchmarking One-Phase Lipid Extractions for Plasma Lipidomics. Analytical Chemistry, 94(36), 12345–12354. [Link]
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National Institute of Standards and Technology. (2018). Optimization of Folch, Bligh-Dyer, and Matyash Sample-to-Extraction Solvent Ratios for Mammalian Cell- and Plasma-Based Lipidomics Studies. [Link]
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GERLI. Bligh and Dyer Method. Cyberlipid. [Link]
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Ceglarek, U., Dittrich, J., & Lehmann, S. (2024). Comparing the Extraction Performance in Mouse Plasma of Different Biphasic Methods for Polar and Nonpolar Compounds. Journal of Proteome Research, 23(3), 1125–1133. [Link]
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Scribd. Bligh and Dyer Lipid Extraction Method. [Link]
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ResearchGate. Correlation of plasma lipid measurements following different extraction procedures. [Link]
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Alshehry, Z. H., Barlow, C. K., Weir, J. M., Zhou, Y., McConville, M. J., & Meikle, P. J. (2015). An Efficient Single Phase Method for the Extraction of Plasma Lipids. Metabolites, 5(2), 389–403. [Link]
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ResearchGate. A-Fast-HPLC-Analysis-of-Cholesterol-and-Cholesteryl-Esters-in-Avian-Plasma. [Link]
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Reis, A., Rudnitskaya, A., Blackburn, G. J., Fauzi, N. M., Pitt, A. R., & Spickett, C. M. (2013). A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL. Journal of Lipid Research, 54(7), 1812–1824. [Link]
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ResearchGate. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. [Link]
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Technology Networks. The Comparison of Lipid Extraction Methods for the Lipidomic Analysis of Blood Plasma. [Link]
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Slideshare. Lipid extraction by folch method. [Link]
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DuLab, University of Hawaii System. (2023). Lipid extraction and FAME assay training. [Link]
-
Lee, R. G., & Parks, J. S. (2004). Plasma Cholesteryl Esters Provided by Lecithin:Cholesterol Acyltransferase and Acyl-Coenzyme A:Cholesterol Acyltransferase 2 Have Opposite Atherosclerotic Potential. Circulation Research, 95(10), 998–1005. [Link]
-
Ulmer, C. Z., Yost, R. A., & Garrett, T. J. (2018). Optimization of Folch, Bligh-Dyer, and Matyash sample-to-extraction solvent ratios for human plasma-based lipidomics studies. Analytica Chimica Acta, 1037, 298–305. [Link]
-
Owen, J. S., Mederios, J. S., Ramalho, V., & Cechinel, Y. (1978). Determination of the Proportion of Cholesteryl Ester in Plasma. Annals of Clinical Biochemistry, 15(4), 226–227. [Link]
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Quehenberger, O., Armando, A. M., Brown, A. H., Milne, S. B., Myers, D. S., Merrill, A. H., ... & Dennis, E. A. (2010). The Human Plasma Lipidome. The New England Journal of Medicine, 363(13), 1226–1237. [Link]
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Wang, Z., Li, J., & Li, S. (2021). Dynamic Plasma Lipidomic Analysis Revealed Cholesterol Ester and Amides Associated with Sepsis Development in Critically Ill Patients after Cardiovascular Surgery with Cardiopulmonary Bypass. Journal of Clinical Medicine, 10(21), 5092. [Link]
-
Sarfaraz, M., & Zada, S. (2021). Advances in Lipid Extraction Methods—A Review. Molecules, 26(24), 7644. [Link]
-
Alshehry, Z. H., Barlow, C. K., Weir, J. M., Zhou, Y., McConville, M. J., & Meikle, P. J. (2015). An Efficient Single Phase Method for the Extraction of Plasma Lipids. Metabolites, 5(2), 389–403. [Link]
-
Alshehry, Z. H., Barlow, C. K., Weir, J. M., Zhou, Y., McConville, M. J., & Meikle, P. J. (2015). An Efficient Single Phase Method for the Extraction of Plasma Lipids. Metabolites, 5(2), 389–403. [Link]
-
Di Pede, G., Cutignano, A., & Gorbi, S. (2020). Single-Step Extraction Coupled with Targeted HILIC-MS/MS Approach for Comprehensive Analysis of Human Plasma Lipidome and Polar Metabolome. Metabolites, 10(12), 493. [Link]
Sources
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Application Note & Protocols: Utilizing Cholesteryl Palmitoleate to Model Disease States in Cell Culture
Preamble: The Significance of Cholesteryl Esters in Disease Modeling
Within the intricate landscape of cellular lipid metabolism, neutral lipids—particularly cholesteryl esters (CEs)—play a pivotal role that extends far beyond simple energy storage. The accumulation of CEs within cytoplasmic lipid droplets (LDs) is a defining characteristic of numerous pathological conditions, including the formation of foam cells in atherosclerosis, the development of steatosis in non-alcoholic fatty liver disease (NAFLD), and the metabolic reprogramming that enables cancer cell survival and chemoresistance.[1][2][3] Cholesteryl palmitoleate, an ester of cholesterol and the monounsaturated palmitoleic acid, is a physiologically relevant CE implicated in these processes.[4][5]
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for leveraging this compound to create robust and reproducible in vitro models of these disease states. Moving beyond a mere recitation of steps, we delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established scientific principles.
Section 1: The Scientific Foundation - Why Use this compound?
Cholesteryl esters are profoundly hydrophobic molecules synthesized within the endoplasmic reticulum by acyl-CoA:cholesterol acyltransferases (ACATs).[2] Their primary function is to sequester excess free cholesterol, a molecule that can be toxic to cells at high concentrations, into the inert core of lipid droplets.[6] This storage mechanism, while protective, can become pathogenic when dysregulated.
-
In Atherosclerosis: Macrophages in the arterial intima engulf modified lipoproteins, leading to a massive influx of cholesterol. The esterification of this cholesterol into CEs and their subsequent storage in LDs results in the classic "foamy" appearance of these cells, a hallmark of atherosclerotic plaque development.[1][7] Modeling this transition is critical for screening anti-atherogenic compounds.
-
In Non-Alcoholic Fatty Liver Disease (NAFLD): Hepatocytes under metabolic stress (e.g., from excess free fatty acids) accumulate lipids, including triglycerides and CEs, leading to hepatic steatosis.[3][8] This is the first stage in the progression towards more severe non-alcoholic steatohepatitis (NASH) and cirrhosis. This compound can be used to mimic this lipid overload and study the mechanisms of lipotoxicity.[9]
-
In Cancer Biology: Cancer cells actively reprogram their lipid metabolism to meet the demands of rapid proliferation and to survive stressful conditions like hypoxia and chemotherapy.[2][10] LDs, rich in CEs, serve as reservoirs of metabolic fuel and protect cells from oxidative stress by sequestering toxic lipids.[6][11] Inducing LD formation with this compound allows for the investigation of these survival pathways and the efficacy of novel therapeutics that target lipid metabolism.
By directly supplying cells with this compound, we can bypass complex upstream metabolic pathways and reliably induce the specific phenotype of CE-rich lipid droplet accumulation, providing a focused and controllable system for disease modeling.
Section 2: Critical Prerequisite - Preparation of this compound for Cell Culture
The single most critical factor for success is the proper preparation and delivery of the highly lipophilic this compound into an aqueous cell culture medium. Direct addition will result in precipitation and non-physiologic cellular responses. The following protocol details the widely accepted method of complexing the lipid with fatty-acid-free Bovine Serum Albumin (BSA), which mimics the natural transport of lipids in circulation.[12][13]
Workflow for this compound-BSA Complex Preparation
Caption: Workflow for preparing a sterile this compound-BSA complex.
Detailed Protocol: Preparation of a 1 mM this compound Stock (10:1 Molar Ratio of BSA:Lipid)
Materials:
-
This compound (MW: ~623 g/mol )[5]
-
Chloroform, HPLC Grade
-
Fatty-Acid-Free Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS), sterile
-
Sterile microcentrifuge tubes or glass vials
-
Nitrogen gas source
-
Water bath sonicator
-
Sterile 0.22 µm syringe filters
Protocol:
-
Prepare Lipid Stock: Dissolve this compound in chloroform to a concentration of 10 mg/mL.
-
Rationale: Chloroform is an effective solvent for this highly nonpolar lipid.[5]
-
-
Aliquot and Dry: In a sterile glass vial, aliquot the required volume of the chloroform stock. For 1 mL of a 1 mM final BSA-complexed stock, you will need 0.623 mg of this compound (62.3 µL of the 10 mg/mL stock). Evaporate the chloroform under a gentle stream of nitrogen gas, rotating the vial to create a thin, even film on the bottom.
-
Rationale: Creating a thin film maximizes the surface area for interaction with the BSA solution, which is crucial for efficient complexation.
-
-
Prepare BSA Solution: Prepare a 10% (w/v) BSA solution in sterile PBS. Warm this solution to 37°C.
-
Rationale: Warming the BSA solution increases its flexibility and improves its ability to encapsulate the lipid molecules.
-
-
Complexation: Add the appropriate volume of the warm 10% BSA solution to the lipid film. For a 1 mM final concentration, add 1 mL of the BSA solution to the 0.623 mg lipid film.
-
Sonication: Place the vial in a 37°C water bath sonicator and sonicate for 30-60 minutes, or until the solution becomes homogenous and translucent. The lipid film should be completely dissolved.
-
Rationale: Sonication provides the energy required to break down lipid aggregates and facilitate their encapsulation by BSA molecules, forming a stable microemulsion.[14]
-
-
Sterilization and Storage: Sterilize the final complex by passing it through a 0.22 µm syringe filter. Aliquot into sterile tubes and store at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles.
Section 3: Application Protocol 1 - Modeling Atherosclerosis: Induction of Macrophage Foam Cells
This protocol describes the induction of a foam cell phenotype in the J774A.1 macrophage cell line, a standard model for studying atherosclerosis in vitro.[15]
Materials:
-
J774A.1 macrophage cell line
-
DMEM with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Sterile this compound-BSA complex (from Section 2)
-
Control: 10% BSA solution in PBS (prepared identically but without lipid)
-
Oil Red O staining solution
-
4% Paraformaldehyde (PFA)
Protocol:
-
Cell Seeding: Seed J774A.1 cells in a 24-well plate at a density of 1 x 10⁵ cells/well. Allow cells to adhere overnight.
-
Treatment: The next day, remove the culture medium. Wash once with sterile PBS.
-
Induction: Add fresh, serum-free DMEM containing the this compound-BSA complex. A typical starting concentration range is 50-200 µM. Also include a "BSA only" vehicle control well.
-
Rationale: Serum contains lipids and lipoproteins that can interfere with the controlled delivery of the target lipid. A 24-48 hour incubation is usually sufficient to observe significant lipid accumulation.[16]
-
-
Incubation: Incubate the cells for 24-48 hours at 37°C, 5% CO₂.
-
Endpoint Analysis - Oil Red O Staining: a. Wash cells gently with PBS. b. Fix the cells with 4% PFA for 20 minutes at room temperature. c. Wash with PBS, then with 60% isopropanol. d. Add Oil Red O working solution and incubate for 30 minutes. e. Wash extensively with water to remove unbound dye. f. Visualize the red-stained intracellular lipid droplets via light microscopy. g. For quantification, the dye can be eluted with 100% isopropanol and the absorbance read at ~500 nm.
| Treatment Group | Expected Oil Red O Staining | Expected Cholesteryl Ester Level |
| Untreated Control | Minimal / Baseline | Baseline |
| Vehicle Control (BSA only) | Minimal / Baseline | Baseline |
| This compound | Strong, punctate red staining | 5-15 fold increase over control |
Section 4: Application Protocol 2 - Modeling NAFLD: Induction of Steatosis in Hepatocytes
This protocol details the induction of lipid accumulation (steatosis) in the HepG2 human hepatoma cell line, a common model for NAFLD research.[9][17]
Materials:
-
HepG2 cell line
-
EMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Sterile this compound-BSA complex
-
BODIPY™ 493/503 dye for fluorescent staining of neutral lipids
Protocol:
-
Cell Seeding: Seed HepG2 cells in a glass-bottom 24-well plate (for imaging) at 8 x 10⁴ cells/well. Allow cells to adhere and reach ~70% confluency.
-
Treatment: Replace the culture medium with fresh, low-serum (1-2% FBS) medium containing the this compound-BSA complex (e.g., 100-400 µM). Include a BSA vehicle control.
-
Rationale: Unlike macrophages, hepatocytes are often cultured in low-serum rather than serum-free media during lipid loading to maintain health over longer incubation periods (48-72 hours) often required to model steatosis.[8]
-
-
Incubation: Incubate for 48-72 hours at 37°C, 5% CO₂.
-
Endpoint Analysis - BODIPY Staining: a. Wash cells with warm PBS. b. Fix with 4% PFA for 15 minutes. c. Stain with BODIPY 493/503 (1 µg/mL) and a nuclear counterstain (e.g., Hoechst) for 20 minutes. d. Wash with PBS and visualize using fluorescence microscopy. Lipid droplets will appear as bright green, spherical structures.
Lipid Droplet Induction Pathway
Caption: Cellular pathway of cholesteryl ester uptake and storage in lipid droplets.
Section 5: Quantitative Analysis - Measuring Cholesteryl Ester Accumulation
Visual confirmation should always be supported by quantitative data. Commercial colorimetric kits provide a standardized method for this.[18]
Abbreviated Protocol (based on Sigma-Aldrich MAK396):
-
Sample Preparation: a. Harvest cells (e.g., 1-2 x 10⁶ cells). b. Extract lipids using a 7:11:0.1 mixture of Chloroform:Isopropanol:IGEPAL®.[18] c. Centrifuge to pellet debris and transfer the lipid-containing supernatant. d. Dry the lipid extract completely under vacuum or using a heat block.
-
Assay: a. Resuspend the dried lipid film in the provided Assay Buffer. b. To measure total cholesterol (Free + Esterified), add the Enzyme Mix and Esterase to the samples and standards. c. To measure only Free Cholesterol, omit the Esterase. d. Incubate for 60 minutes at 37°C. e. Read absorbance at 450 nm.
-
Calculation:
-
Calculate Total Cholesterol and Free Cholesterol from the standard curve.
-
Cholesteryl Ester (µ g/sample ) = (Total Cholesterol) - (Free Cholesterol)
-
Section 6: Troubleshooting & Expert Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low lipid accumulation | Inefficient BSA complexation. | Ensure a thin lipid film was created. Increase sonication time/power. Confirm quality of fatty-acid-free BSA. |
| Cell line is resistant or has low uptake. | Try a different cell line known to be responsive. Increase concentration or incubation time. | |
| High cell toxicity/death | Lipid concentration is too high (lipotoxicity). | Perform a dose-response curve to find the optimal concentration (e.g., 25-200 µM). |
| Contamination in BSA or lipid stock. | Use high-purity reagents. Ensure all solutions are sterile-filtered. | |
| Inconsistent results | Incomplete solubilization of the lipid. | Visually inspect the BSA complex for any precipitate before use. If not translucent, re-sonicate. |
| Freeze-thaw cycles of the complex. | Prepare single-use aliquots of the this compound-BSA complex. |
References
-
Stein, O., Oette, K., Dabach, Y., et al. (1989). Cholesteryl ester efflux from extracellular and cellular elements of the arterial wall. Model systems in culture with cholesteryl linoleyl ether. Arteriosclerosis: An Official Journal of the American Heart Association, Inc. Available at: [Link]
-
Aminer. (n.d.). Cholesteryl Ester Efflux from Extracellular and Cellular Elements of the Arterial Wall. Model Systems in Culture with Cholesteryl Linoleyl Ether. Retrieved from [Link]
-
Watanabe, T., Hirata, M., & Yoshikawa, Y. (1992). Accumulation of cholesteryl ester in atherosclerotic lesions. Acta Pathologica Japonica. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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Ghosh, S. (2010). Macrophage Cholesteryl Ester Mobilization and Atherosclerosis. Cholesterol. Available at: [Link]
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Ricchi, M., Odoardi, M. R., & Carulli, L. (2009). Cell Culture Models of Fatty Acid Overload: Problems and Solutions. Cellular and Molecular Hepatology. Available at: [Link]
-
SIV and HIV infection prominently detects crystalline cholesterol esters. (2021). Non-linear optical imaging of atherosclerotic plaques in the context of SIV and HIV infection prominently detects crystalline cholesterol esters. PLOS Pathogens. Available at: [Link]
-
He, C., & Li, Y. (2020). Lipid Metabolism and Lipid Droplets in Pancreatic Cancer and Stellate Cells. Cancers. Available at: [Link]
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TUDOR, P., Cătălin, S., & DUȚU, C. (2022). In vitro models for non-alcoholic fatty liver disease: Emerging platforms and their applications. Frontiers in Physiology. Available at: [Link]
-
Hagen, C., Scior, A. A., & Rist, W. (2020). Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity. Scientific Reports. Available at: [Link]
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Coll, M., & Perea, L. (2024). Novel 3D Approach to Model Non-Alcoholic Fatty Liver Disease using human Pluripotent Stem Cells. eLife. Available at: [Link]
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Long, E. R., & Small, D. M. (1984). Triglyceride and cholesteryl ester hydrolysis in a cell culture model of smooth muscle foam cells. Journal of Biological Chemistry. Available at: [Link]
-
Maille, M., & Fardel, O. (2021). In Vitro and In Vivo Models of Non-Alcoholic Fatty Liver Disease: A Critical Appraisal. Journal of Clinical Medicine. Available at: [Link]
-
Graffmann, N. (2021). A stem cell based cell culture model for nonalcoholic fatty liver disease. EurekAlert!. Available at: [Link]
-
Khan, S. U., & Khan, M. U. (2022). Molecular developments in cell models of fatty liver disease. DYSONA – Life Science. Available at: [Link]
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Petan, T. (2020). Lipid Droplets in Cancer: Guardians of Fat in a Stressful World. Molecules. Available at: [Link]
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Ghavami, S., & Halayko, A. J. (2002). Cellular Cholesterol Stimulates Acute Uptake of Palmitate by Redistribution of Fatty Acid Translocase in Type II Pneumocytes. Biochemistry. Available at: [Link]
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Bobryshev, Y. V., & Sobenin, I. A. (2022). Cholesterol in the Cell Membrane—An Emerging Player in Atherogenesis. Journal of Clinical Medicine. Available at: [Link]
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Myers, B. R. (2019). The Role of Cholesterol in Activating a Key Cellular Signaling Pathway. Discovery and Innovation at University of Utah Health. Available at: [Link]
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Kostecka, L. G., Mendez, S., & Li, M. (2022). Cancer cells employ lipid droplets to survive toxic stress. Johns Hopkins University. Available at: [Link]
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Fernández-Suárez, M., & Baena-Caparrós, J. M. (2023). Lipid droplets as metabolic determinants for stemness and chemoresistance in cancer. World Journal of Stem Cells. Available at: [Link]
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MRSEC Education Group. (n.d.). Preparation of Cholesteryl Ester Liquid Crystals. Retrieved from [Link]
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Xu, Z., & Liu, L. (2023). Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets. Protein & Cell. Available at: [Link]
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D'Andrea, S. (2021). Summary: This study shows that lipid droplets in cancer cells control... ResearchGate. Available at: [Link]
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Advanced Photon Source. (2019). How Essential Membrane Lipids Interact to Regulate Cellular Processes. Argonne National Laboratory. Available at: [Link]
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Application Notes and Protocols: Delivery of Cholesteryl Palmitoleate to Macrophages In Vitro
<
Introduction
The accumulation of cholesteryl esters within macrophages, leading to the formation of foam cells, is a cardinal feature of early atherosclerotic lesions.[1][2] Studying the mechanisms of lipid uptake and its downstream cellular consequences is paramount for understanding atherosclerosis pathogenesis and developing novel therapeutic interventions. Cholesteryl palmitoleate, an ester of cholesterol and the monounsaturated fatty acid palmitoleic acid, is a relevant lipid species in this process.
This document provides a comprehensive guide for researchers on the preparation and delivery of this compound to macrophage cell cultures in vitro. We will delve into the rationale behind the chosen methodologies, present detailed, step-by-step protocols, and discuss the expected outcomes and necessary validation techniques. This guide is intended to equip researchers in cell biology, immunology, and drug discovery with the tools to reliably induce and study macrophage foam cell formation using a specific and physiologically relevant cholesteryl ester.
The "Why": Understanding the Experimental Choices
Traditionally, acetylated or oxidized low-density lipoproteins (acLDL or oxLDL) are used to induce foam cell formation in cultured macrophages.[1][2][3][4][5] These modified lipoproteins are recognized by scavenger receptors on the macrophage surface, leading to their unregulated uptake and subsequent accumulation of cholesteryl esters.[6][7][8] While effective, this method delivers a heterogeneous mixture of lipids. The protocol detailed here focuses on delivering a single, defined cholesteryl ester, this compound, allowing for the precise investigation of its specific effects on macrophage biology. This approach is crucial for dissecting the distinct roles of different lipid species in cellular processes like inflammation, apoptosis, and cholesterol metabolism.[9][10][11]
Materials and Reagents
This section outlines the necessary materials and reagents for the successful execution of the described protocols.
| Reagent/Material | Supplier (Example) | Catalog Number (Example) | Notes |
| This compound | Sigma-Aldrich | C6072 | |
| Lysophosphatidylcholine (LPC) | Avanti Polar Lipids | 855671 | From egg yolk |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 | |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 | Heat-inactivated |
| Penicillin-Streptomycin | Gibco | 15140122 | |
| Phorbol 12-myristate 13-acetate (PMA) | Sigma-Aldrich | P8139 | For THP-1 differentiation |
| RAW 264.7 Macrophage Cell Line | ATCC | TIB-71 | |
| THP-1 Monocytic Cell Line | ATCC | TIB-202 | |
| Oil Red O | Sigma-Aldrich | O0625 | For lipid staining |
| Isopropanol | Sigma-Aldrich | I9516 | |
| Formalin (10%, neutral buffered) | Sigma-Aldrich | HT501128 | |
| Hematoxylin | Sigma-Aldrich | H9627 | For counterstaining |
| Cholesterol/Cholesteryl Ester Quantitation Kit | Sigma-Aldrich | MAK396 | For biochemical analysis |
Experimental Workflow Overview
The overall process for delivering this compound to macrophages and subsequent analysis involves several key stages.
Figure 1: Experimental Workflow. This diagram illustrates the sequential steps from the preparation of this compound micelles to the analysis of treated macrophages.
Detailed Protocols
Protocol 1: Preparation of this compound-Lysophosphatidylcholine (LPC) Micelles
Rationale: Cholesteryl esters are highly hydrophobic and require a carrier for efficient delivery in aqueous cell culture media.[12] Lysophosphatidylcholine (LPC) is a biologically relevant detergent molecule that can form stable mixed micelles with cholesteryl esters, facilitating their delivery to cells.[13] This method offers a more defined delivery system compared to using complex lipoproteins.
Step-by-Step Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in chloroform.
-
Prepare a 10 mM stock solution of lysophosphatidylcholine (LPC) in chloroform.
-
-
Micelle Formation:
-
In a sterile glass tube, combine the desired molar ratio of this compound and LPC. A 1:1 molar ratio is a good starting point. For example, add 100 µL of the 10 mM this compound stock and 100 µL of the 10 mM LPC stock.
-
Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the tube.
-
Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.
-
-
Hydration and Sonication:
-
Add sterile, pre-warmed (37°C) serum-free cell culture medium (e.g., DMEM) to the dried lipid film to achieve the desired final concentration of this compound. A typical starting concentration for treating cells is 50-100 µg/mL.
-
Vortex the mixture vigorously for 5 minutes to hydrate the lipid film.
-
Sonicate the suspension in a bath sonicator at 37°C until the solution becomes clear or slightly opalescent, indicating the formation of micelles. This may take 15-30 minutes.
-
-
Sterilization and Storage:
-
Sterilize the micelle solution by passing it through a 0.22 µm syringe filter.
-
Use the micelles immediately or store them at 4°C for up to one week. Before use, warm the solution to 37°C and briefly vortex.
-
Protocol 2: Macrophage Culture and Treatment
Cell Line Selection:
-
RAW 264.7: A murine macrophage-like cell line that is robust and easy to culture.[13]
-
THP-1: A human monocytic cell line that requires differentiation into a macrophage-like phenotype using phorbol 12-myristate 13-acetate (PMA).[6] This provides a model more closely related to human primary monocytes.
Step-by-Step Procedure for THP-1 Differentiation and Treatment:
-
Cell Seeding:
-
Seed THP-1 monocytes in a 24-well plate at a density of 5 x 10^5 cells/mL in complete RPMI-1640 medium (containing 10% FBS and 1% penicillin-streptomycin).
-
-
Differentiation:
-
Add PMA to a final concentration of 100 ng/mL to induce differentiation into macrophages.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator. Differentiated macrophages will become adherent.
-
-
This compound Loading:
-
After differentiation, carefully aspirate the PMA-containing medium.
-
Wash the adherent macrophages twice with pre-warmed, sterile phosphate-buffered saline (PBS).
-
Add fresh, serum-free medium containing the this compound-LPC micelles at the desired concentration (e.g., 50 µg/mL). Include a vehicle control (LPC micelles without this compound).
-
Incubate for 24-48 hours at 37°C in a 5% CO2 incubator. The incubation time can be optimized depending on the desired level of lipid loading.
-
Protocol 3: Assessment of Macrophage Foam Cell Formation
A. Qualitative Analysis: Oil Red O Staining
Rationale: Oil Red O is a lysochrome (fat-soluble dye) used for the histological staining of neutral triglycerides and lipids.[14][15] It allows for the visualization of intracellular lipid droplets, providing a qualitative assessment of foam cell formation.[16]
Step-by-Step Procedure:
-
Fixation:
-
Aspirate the culture medium and gently wash the cells twice with PBS.
-
Fix the cells with 10% neutral buffered formalin for 15 minutes at room temperature.
-
-
Staining:
-
Wash the fixed cells twice with distilled water.
-
Add 60% isopropanol to each well and incubate for 5 minutes at room temperature.
-
Aspirate the isopropanol and add freshly prepared Oil Red O working solution. Incubate for 15-20 minutes at room temperature.[15]
-
Aspirate the Oil Red O solution and wash the cells 3-4 times with distilled water until the water runs clear.
-
-
Counterstaining and Visualization:
-
(Optional) Counterstain the nuclei with hematoxylin for 1 minute.
-
Wash with distilled water.
-
Add PBS to the wells to prevent the cells from drying out.
-
Visualize the cells under a light microscope. Lipid droplets will appear as red-orange structures within the cytoplasm.
-
B. Quantitative Analysis: Cholesteryl Ester Quantification
Rationale: For a quantitative measure of lipid loading, the total intracellular cholesteryl ester content should be determined biochemically. Commercially available kits provide a straightforward method for this analysis. Alternatively, high-performance liquid chromatography (HPLC) can be used for more detailed lipid profiling.[17][18][19]
Procedure using a Commercial Kit (Example):
-
Cell Lysis and Lipid Extraction:
-
Wash the treated and control macrophages with cold PBS.
-
Lyse the cells and extract the lipids according to the manufacturer's protocol, typically involving a chloroform:isopropanol:NP-40 or similar extraction buffer.[20]
-
-
Quantification Assay:
-
The assay typically involves the hydrolysis of cholesteryl esters to free cholesterol by a cholesterol esterase.
-
The total cholesterol is then oxidized by cholesterol oxidase to produce a colorimetric or fluorometric product.
-
The amount of cholesteryl ester is calculated by subtracting the free cholesterol content (measured in parallel samples without the cholesterol esterase step) from the total cholesterol content.[20]
-
Generate a standard curve using the provided cholesterol standard to determine the concentration of cholesteryl esters in the samples.
-
Normalize the results to the total protein content of the cell lysate.
-
Expected Outcomes and Interpretation
Upon successful delivery of this compound, macrophages will exhibit characteristics of foam cells.
-
Microscopy: Oil Red O staining will reveal a significant increase in the number and size of red-stained lipid droplets in the cytoplasm of macrophages treated with this compound-LPC micelles compared to vehicle-treated controls.
-
Biochemical Analysis: A dose- and time-dependent increase in the intracellular concentration of cholesteryl esters is expected in the treated macrophages.
It is important to note that excessive lipid loading can induce cytotoxicity.[9] Therefore, it is recommended to perform a cell viability assay (e.g., MTT or LDH release assay) in parallel with the lipid loading experiments to ensure that the observed effects are not due to cell death.
Functional Consequences of this compound Loading
The delivery of this compound can influence various macrophage functions. Researchers can extend this protocol to investigate:
-
Inflammatory Response: The effect of this compound loading on the expression and secretion of pro-inflammatory and anti-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) can be assessed by ELISA or qPCR.[21][22][23]
-
Gene Expression: Changes in the expression of genes involved in lipid metabolism (e.g., scavenger receptors, cholesterol efflux transporters like ABCA1 and ABCG1) can be analyzed by qPCR or RNA sequencing.[7][24]
-
Cellular Signaling: The activation of signaling pathways implicated in lipid metabolism and inflammation (e.g., NF-κB, MAPK) can be studied by Western blotting or other immunoassays.[23][25]
Signaling Pathway Visualization
Figure 2: Cellular Fate of this compound. This diagram depicts the uptake of this compound micelles, their intracellular processing leading to the formation of lipid droplets, and the potential downstream activation of inflammatory signaling pathways.
References
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An improved method of quantification of cholesterol and cholesteryl esters in human monocyte-derived macrophages by high performance liquid chromatography with identification of unassigned cholesteryl ester species by means of secondary ion mass spectrometry. ResearchGate. (2025). [Link]
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Separation and Quantitation of Free Cholesterol and Cholesteryl Esters in a Macrophage Cell Line by High-Performance Liquid Chromatography. PubMed. (1989). [Link]
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Characterizing the Lipid-loading Properties of Macrophages Using LC/MS for the Detection of Cholesterol and Cholesteryl-Esters. American Pharmaceutical Review. (2012). [Link]
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An improved method for quantification of cholesterol and cholesteryl esters in human monocyte-derived macrophages by high performance liquid chromatography with identification of unassigned cholesteryl ester species by means of secondary ion mass spectrometry. PubMed. (1997). [Link]
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Morphological characterization of the cholesteryl ester cycle in cultured mouse macrophage foam cells. PMC. (1983). [Link]
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Evaluation of foam cell formation in cultured macrophages: an improved method with Oil Red O staining and DiI-oxLDL uptake. PubMed. (2010). [Link]
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Morphological Characterization of the Cholesteryl Cycle in Cultured Mouse Macrophage Ester Foam Cells. Semantic Scholar. (1983). [Link]
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Evaluation of foam cell formation in cultured macrophages: an improved method with Oil Red O staining and DiI-oxLDL uptake. NIH. (2010). [Link]
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Morphological characterization of the cholesteryl ester cycle in cultured mouse macrophage foam cells. Semantic Scholar. (1983). [Link]
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Cytokine response to lipoprotein lipid loading in human monocyte-derived macrophages. Lipids in Health and Disease. (2006). [Link]
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Cholesteryl ester loading of mouse peritoneal macrophages is associated with changes in the expression or modification of specific cellular proteins, including increase in an alpha-enolase isoform. PubMed. (1993). [Link]
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Etiology of Lipid-laden Macrophages and in the Lung. PMC. (2016). [Link]
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Novel technique for generating macrophage foam cells for in vitro reverse cholesterol transport studies. PubMed Central. (2012). [Link]
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A-Fast-HPLC-Analysis-of-Cholesterol-and-Cholesteryl-Esters-in-Avian-Plasma.pdf. ResearchGate. (2014). [Link]
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Lipid-Laden Macrophages and Inflammation in Atherosclerosis and Cancer: An Integrative View. PMC. (2022). [Link]
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Palmitoleate Reverses High Fat-induced Proinflammatory Macrophage Polarization via AMP-activated Protein Kinase (AMPK). NIH. (2015). [Link]
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Palmitoleate protects against lipopolysaccharide-induced inflammation and inflammasome activity. R Discovery. (2024). [Link]
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Cholesterol loading in macrophages stimulates formation of ER-derived vesicles with elevated ACAT1 activity. PMC. (2018). [Link]
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Differential lipid metabolism in monocytes and macrophages: influence of cholesterol loading. PMC. (2016). [Link]
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Development of the smooth muscle foam cell: uptake of macrophage lipid inclusions. NIH. (1987). [Link]
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Foam cell formation assayed by oil red O staining. J774 macrophages... ResearchGate. (2007). [Link]
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Relationships of LDL and AcLDL loading of macrophages with cholesterol... ResearchGate. (2010). [Link]
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Evaluation of Foam Cell Formation in Cultured Macrophages: An Improved Method with Oil Red O Staining and Fluorescent Labeled Oxidized LDL uptake. ResearchGate. (2010). [Link]
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An in vitro model of foam cell formation induced by a stretchable microfluidic device. PMC. (2019). [Link]
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Evidence of foam cell and cholesterol crystal formation in macrophages incubated with oxidized LDL by fluorescence and electron microscopy. PubMed. (1995). [Link]
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CHOLESTEROL METABOLISM IN THE MACROPHAGE: III. INGESTION AND INTRACELLULAR FATE OF CHOLESTEROL AND CHOLESTEROL ESTERS. PMC. (1974). [Link]
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Lipid-loaded macrophages as new therapeutic target in cancer. PMC. (2022). [Link]
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In vitro fatty acid enrichment of macrophages alters inflammatory response and net cholesterol accumulation. PubMed. (2009). [Link]
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The effect of LDL and modified LDL on macrophage secretion products. PubMed. (1986). [Link]
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Cholesteryl ester handling by RAW264 macrophages: response to native and acetylated low density lipoprotein. PubMed. (1994). [Link]
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Preparation of Cholesteryl Ester Liquid Crystals. MRSEC Education Group. (n.d.). [Link]
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Regulation of macrophage function in inflammation and atherosclerosis. PubMed Central. (2007). [Link]
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Foam Cells in Atherosclerosis: Novel Insights Into Its Origins, Consequences, and Molecular Mechanisms. Frontiers. (2022). [Link]
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Palmitoleic acid reduces the inflammation in LPS-stimulated macrophages by inhibition of NFκB, independently of PPARs. PubMed. (2017). [Link]
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Physical state of cholesteryl esters deposited in cultured macrophages. R Discovery. (1988). [Link]
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A Novel Synthesis Process of Cholesterol Ester by the Cross-Coupling of Cholesterol and Aroyl Chlorides. PubMed. (2024). [Link]
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Preparation of Cholesteryl Ester Liquid Crystals. chymist.com. (n.d.). [Link]
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Macrophage Cholesteryl Ester Mobilization and Atherosclerosis. PMC. (2010). [Link]
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Cholesteryl ester. Wikipedia. (n.d.). [Link]
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REVERSIBLE ACCUMULATION OF CHOLESTERYL ESTERS IN MACROPHAGES INCUBATED WITH ACETYLATED LIPOPROTEINS. Semantic Scholar. (1979). [Link]
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Macrophages stimulate cholesteryl ester accumulation in cocultured smooth muscle cells incubated with lipoprotein-proteoglycan complex. PubMed. (1993). [Link]
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quantitative analysis of cholesteryl palmitoleate in tissue samples
Application Note & Protocol
Quantitative Analysis of Cholesteryl Palmitoleate in Tissue Samples by UHPLC-MS/MS
Introduction
Cholesteryl esters (CEs) are neutral, hydrophobic lipids that represent the primary form for cholesterol storage and transport in the body. This compound (CE 16:1), an ester of cholesterol and the monounsaturated fatty acid palmitoleic acid, is a specific CE species implicated in various metabolic pathways and disease states. Accurate quantification of CE 16:1 in tissue is critical for understanding lipid metabolism, identifying potential biomarkers, and evaluating the efficacy of therapeutic interventions in fields such as atherosclerosis, non-alcoholic fatty liver disease (NAFLD), and oncology.
However, the analysis of CEs like this compound presents significant analytical challenges due to their hydrophobicity and poor ionization efficiency.[1][2] This application note provides a robust, validated protocol for the sensitive and specific quantification of this compound in mammalian tissue samples using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). The methodology is grounded in a classic Folch lipid extraction, followed by reverse-phase chromatographic separation and detection using Multiple Reaction Monitoring (MRM).
Principle and Methodology Overview
The quantification of this compound is achieved through a multi-step workflow designed to ensure high recovery, specificity, and reproducibility. The core principle relies on liquid-liquid extraction to isolate lipids from the complex tissue matrix, followed by UHPLC separation and highly specific detection by MS/MS. A stable isotope-labeled internal standard (SIL-IS), Cholesteryl-d7 Palmitate, is spiked into the sample prior to extraction.
Why a Stable Isotope-Labeled Internal Standard is Critical: The SIL-IS is chemically identical to the analyte but has a different mass. It co-extracts with the analyte and experiences similar matrix effects and ionization suppression or enhancement. By calculating the peak area ratio of the analyte to the SIL-IS, variations introduced during sample preparation and analysis are normalized, ensuring the highest degree of accuracy and precision in quantification.[3][4]
The overall workflow is summarized below.
Caption: High-level workflow for this compound quantification.
Materials and Reagents
Equipment
-
UHPLC system coupled to a triple quadrupole mass spectrometer (e.g., Agilent 1290 Infinity II UHPLC with 6545 QTOF or similar)[5]
-
Bead mill homogenizer
-
Centrifuge (refrigerated, capable of >3,000 x g)
-
Nitrogen evaporator or vacuum concentrator
-
Analytical balance
-
Glass tubes (15 mL, screw-cap) and autosampler vials
Chemicals and Standards
-
This compound (Analytical Standard)
-
Cholesteryl-d7 Palmitate (Internal Standard)
-
Chloroform (HPLC Grade)
-
Methanol (HPLC Grade)
-
Isopropanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Ammonium Formate
-
Butylated Hydroxytoluene (BHT)
-
Sodium Chloride (NaCl)
-
Ultrapure Water
Detailed Experimental Protocol
PART A: Sample Preparation & Lipid Extraction
This protocol is based on the Folch method, which uses a chloroform:methanol mixture to efficiently extract a broad range of lipids, including nonpolar cholesteryl esters.[6][7] The Folch method is particularly effective for tissues with lipid content greater than 2%, as it utilizes a larger solvent-to-sample ratio (20:1) compared to other methods, ensuring more complete extraction.[6][8][9]
A1. Tissue Preparation
-
Start with tissue samples previously flash-frozen in liquid nitrogen and stored at -80°C to preserve lipid integrity.[10]
-
On dry ice, weigh approximately 20-50 mg of frozen tissue into a pre-chilled 2 mL bead mill tube containing ceramic or stainless steel beads. Record the exact weight.
-
Rationale: Working quickly on dry ice prevents thawing, which can activate endogenous lipases and degrade the target analyte.
A2. Homogenization and Internal Standard Spiking
-
Prepare a stock solution of the internal standard (IS), Cholesteryl-d7 Palmitate, at 10 µg/mL in methanol.
-
To each tube containing the weighed tissue, add 1 mL of ice-cold Chloroform:Methanol (2:1, v/v).
-
Spike 10 µL of the 10 µg/mL IS stock solution directly into the solvent-tissue mixture. This results in a final IS amount of 100 ng per sample.
-
Add BHT to the homogenization solvent to a final concentration of 0.01% to prevent lipid oxidation during sample preparation.[11]
-
Immediately homogenize the tissue using the bead mill homogenizer (e.g., 2 cycles of 30 seconds with a 1-minute rest on ice in between).
-
Rationale: Spiking the IS at the earliest stage accounts for analyte loss throughout the entire workflow, from extraction to injection.[3]
A3. Folch Extraction and Phase Separation
Caption: Workflow for Folch-based lipid extraction and phase separation.
-
After homogenization, add 200 µL of 0.9% NaCl solution to the homogenate. The final ratio of chloroform:methanol:water will be approximately 8:4:3, which is optimal for phase separation.[10]
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C to achieve a clean separation of the two phases.
-
Carefully collect the bottom organic layer (chloroform phase) containing the lipids using a glass Pasteur pipette and transfer it to a clean 15 mL glass tube. Be careful not to disturb the protein interface between the layers.
-
Rationale: The addition of a salt solution breaks the single-phase solvent mixture into a biphasic system. The lipids, including the nonpolar this compound, partition into the lower chloroform layer, while polar contaminants are removed in the upper aqueous/methanol layer.[7]
A4. Drying and Reconstitution
-
Evaporate the collected chloroform layer to complete dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of Acetonitrile:Isopropanol (1:1, v/v).
-
Vortex for 20 seconds and transfer the solution to an autosampler vial for analysis.
-
Rationale: The reconstitution solvent should be compatible with the initial mobile phase of the UHPLC method to ensure good peak shape.
PART B: UHPLC-MS/MS Analysis
The hydrophobic nature of cholesteryl esters makes them well-suited for reverse-phase chromatography.
B1. Preparation of Standards and Calibration Curve
-
Prepare a stock solution of this compound at 1 mg/mL in chloroform.
-
Generate a series of working standards by serial dilution to create a calibration curve. Each calibrator must be spiked with the same amount of internal standard (100 ng) as the tissue samples.
| Calibration Point | Concentration (ng/mL) |
| Cal 1 | 1 |
| Cal 2 | 5 |
| Cal 3 | 20 |
| Cal 4 | 100 |
| Cal 5 | 500 |
| Cal 6 | 2000 |
| Cal 7 | 5000 |
B2. UHPLC Parameters
-
Column: C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 60:40 Acetonitrile:Water + 10 mM Ammonium Formate
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-2 min: 30% B
-
2-12 min: Ramp to 100% B
-
12-15 min: Hold at 100% B
-
15.1-18 min: Return to 30% B (Re-equilibration)
-
B3. Mass Spectrometry Parameters
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Gas Temperature: 250°C[5]
-
Sheath Gas Flow: 10 L/min[5]
-
Detection: Multiple Reaction Monitoring (MRM)
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| This compound | 621.58 [M+NH4]+ | 369.35 | 15 |
| Cholesteryl-d7 Palmitate (IS) | 652.66 [M+NH4]+ | 376.40 | 15 |
-
Rationale for Product Ion: Cholesteryl esters characteristically lose their fatty acid chain upon collision-induced dissociation (CID), yielding a common product ion corresponding to the dehydrated cholesterol cation at m/z 369.35.[12][13] The deuterated IS yields a corresponding fragment at m/z 376.40. This highly specific fragmentation pattern ensures minimal interference from other lipids.
PART C: Data Analysis and Quality Control
-
Integrate the peak areas for the analyte (this compound) and the internal standard (Cholesteryl-d7 Palmitate) in each sample and calibrator.
-
Calculate the Peak Area Ratio (PAR) for each injection: PAR = Area(Analyte) / Area(IS).
-
Construct a calibration curve by plotting the PAR of the calibrators against their known concentrations. Apply a linear regression with 1/x² weighting. The curve should have a coefficient of determination (R²) ≥ 0.995.
-
Use the regression equation from the calibration curve to determine the concentration of this compound in the unknown tissue samples based on their measured PAR.
-
The final concentration in the tissue is calculated by accounting for the initial tissue weight and the final reconstitution volume:
-
Concentration (ng/mg tissue) = (Concentration from curve [ng/mL] * Reconstitution Volume [mL]) / (Initial Tissue Weight [mg])
-
Method Validation
To ensure the protocol is trustworthy and fit for purpose, it must be validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[14][15][16] A full validation should assess the following parameters:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the tissue matrix.[15] This is confirmed by analyzing blank matrix samples and ensuring no significant interfering peaks are present at the retention time of the analyte.
-
Accuracy and Precision: Determined by analyzing Quality Control (QC) samples at low, medium, and high concentrations in at least five replicates. Accuracy should be within ±15% of the nominal value (±20% at the lower limit of quantification), and precision (CV%) should not exceed 15% (20% at LLOQ).[14][17]
-
Calibration Curve and Linearity: The curve must be linear over the defined analytical range, as described in Part C.[15]
-
Recovery: The extraction efficiency of the method, determined by comparing the response of an analyte spiked into a blank matrix before extraction to one spiked after extraction.
-
Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte. Assessed by comparing the response of an analyte in a post-extraction spiked matrix sample to its response in a neat solution.
-
Stability: Analyte stability should be confirmed under various conditions: freeze-thaw cycles, short-term bench-top stability, and long-term storage stability at -80°C.[15]
Conclusion
This application note details a comprehensive and reliable UHPLC-MS/MS method for the quantitative determination of this compound in tissue. By combining an efficient Folch lipid extraction with a stable isotope-labeled internal standard and specific MRM-based detection, this protocol provides the accuracy, precision, and sensitivity required for demanding research and drug development applications. Proper method validation is essential to guarantee the generation of high-quality, reproducible data.
References
-
Iverson, S. J., Lang, S. L., & Cooper, M. H. (2001). Comparison of the Bligh and Dyer and Folch methods for total lipid determination in a broad range of marine tissue. Lipids, 36(11), 1283–1287. [Link]
-
Axelsson, M., & Gentili, F. (2014). A single-step method for rapid extraction of total lipids from green microalgae. Protocol Exchange. This reference is related to the provided search result[9] which discusses the comparison of Bligh & Dyer and Folch methods. The full citation for the original search result is: Iverson, S.J., et al. (2001). Lipids, 36(11), 1283-1287. [Link]
-
Stony Brook University. Recommended Tissue Homogenization Protocol for Lipid Analysis. Lipidomics Core Facility. [Link]
-
ResolveMass Laboratories Inc. (2023). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry. [Link]
-
Ulmer, C. Z., et al. (2020). A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High-Resolution Tandem Mass Spectrometry. Journal of Visualized Experiments, (161). [Link]
-
Routray, W., & Dave, D. (2022). Advances in Lipid Extraction Methods—A Review. Molecules, 27(1), 89. [Link]
-
Slideshare. (2015). USFDA guidelines for bioanalytical method validation. [Link]
-
HSC Cores. Lipidomics SOP. BookStack. [Link]
-
ResearchGate. Comparison of Bligh and Dyer method and Folch method of lipid extraction. [Link]
-
American Society for Clinical Pharmacology & Therapeutics. (2018). FDA Announces Availability of a Final Guidance, "Bioanalytical Method Validation". [Link]
-
Reis, A., et al. (2013). A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL. Journal of Lipid Research, 54(7), 1812–1824. [Link]
-
Das, A., et al. (2024). A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues. bioRxiv. [Link]
-
Avanti Polar Lipids. Chol Ester Internal Standard Mixture - UltimateSPLASH. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
He, Y., et al. (2015). Simultaneous Quantification of Free Cholesterol, Cholesteryl Esters, and Triglycerides without Ester Hydrolysis by UHPLC Separation and In-Source Collision Induced Dissociation Coupled MS/MS. Analytical Chemistry, 87(11), 5845–5853. [Link]
-
Mouse Metabolic Phenotyping Centers (MMPC). (2013). Tissue TG & TC Protocol. [Link]
-
ResearchGate. (2024). A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues. [Link]
-
Routray, W., & Dave, D. (2022). Advances in Lipid Extraction Methods—A Review. PMC - NIH. [Link]
-
The Open Lab Book. Extracting cholesterol and lipids from cells. [Link]
-
Cyberlipid. Cholesterol Ester Analysis. [Link]
-
Scribd. Extraction of Lipids from Tissue. [Link]
-
American Pharmaceutical Review. (2012). Characterizing the Lipid-loading Properties of Macrophages Using LC/MS for the Detection of Cholesterol and Cholesteryl-Esters. [Link]
-
Keino, S., et al. (2017). Absolute quantification of cholesteryl esters using liquid chromatography-tandem mass spectrometry uncovers novel diagnostic potential of urinary sediment. Steroids, 123, 57-65. [Link]
-
Das, A., et al. (2024). A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues. bioRxiv. [Link]
-
JOVE. Analyses of Cholesterol and Derivatives in Ocular Tissues Using LC-MS/MS Methods. [Link]
-
Das, A., et al. (2024). A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues. PubMed. [Link]
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- 4. Absolute quantification of cholesteryl esters using liquid chromatography-tandem mass spectrometry uncovers novel diagnostic potential of urinary sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
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Topic: A Robust Method for the Absolute Quantification of Cholesteryl Palmitoleate Using a Standard Curve by LC-MS/MS
An Application Note and Protocol from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals engaged in lipidomics and metabolic disease research.
Abstract
Cholesteryl esters (CEs) are critical lipid molecules for the storage and transport of cholesterol, and their dysregulation is linked to numerous pathologies, including atherosclerosis and metabolic diseases.[1] Accurate quantification of individual CE species, such as cholesteryl palmitoleate, is therefore essential for understanding lipid metabolism in various physiological and disease states.[2] However, the hydrophobic and chemically inert nature of CEs presents significant analytical challenges, particularly their poor ionization efficiency in mass spectrometry.[2][3][4][5] This application note provides a detailed, field-proven protocol for developing a reliable standard curve for the absolute quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We detail every critical step, from the preparation of standards to the optimization of instrumental parameters and data analysis, providing the scientific rationale behind each procedural choice to ensure accuracy, reproducibility, and trustworthiness in your results.
Principle of the Method
Absolute quantification determines the exact concentration of an analyte in a sample. The cornerstone of this approach is the external standard curve, which is generated by analyzing a series of calibration standards containing known concentrations of the analyte of interest (in this case, this compound). The instrument's response (e.g., peak area) is plotted against the known concentrations to create a linear regression model.
To account for variations in sample preparation and instrument response, a consistent amount of an internal standard (IS) is added to all calibration standards and unknown samples. The ideal IS is a molecule that is chemically and structurally similar to the analyte but is not naturally present in the biological samples being tested.[5][6] For this compound, an excellent choice is a cholesteryl ester with an odd-chain fatty acid, such as Cholesteryl Heptadecanoate (CE 17:0), or a stable isotope-labeled version of the analyte.[3][5]
The final quantification is based on the ratio of the analyte's peak area to the internal standard's peak area, which provides a normalized response that corrects for experimental variability.[3][4]
Materials and Reagents
| Material/Reagent | Grade | Recommended Supplier |
| This compound (CE 16:1) | ≥98% Purity | Avanti Polar Lipids, Sigma-Aldrich |
| Cholesteryl Heptadecanoate (CE 17:0) - Internal Standard | ≥98% Purity | Avanti Polar Lipids, Cayman Chemical |
| Methanol (MeOH) | LC-MS Grade | Fisher Scientific, Honeywell |
| Acetonitrile (ACN) | LC-MS Grade | Fisher Scientific, Honeywell |
| 2-Propanol (IPA) | LC-MS Grade | Fisher Scientific, Honeywell |
| Chloroform (CHCl₃) | HPLC Grade | Fisher Scientific, Sigma-Aldrich |
| Ammonium Formate | ≥99% Purity | Sigma-Aldrich |
| Water | LC-MS Grade | Fisher Scientific, Honeywell |
| Microcentrifuge Tubes | 1.5 mL, low-binding | Eppendorf, Sarstedt |
| Autosampler Vials | 2 mL, glass, with caps | Agilent, Waters |
Instrumentation
This protocol is optimized for a high-sensitivity tandem mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
LC System: Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent.
-
Mass Spectrometer: Triple quadrupole (e.g., Agilent 6400 Series, Sciex Triple Quad™ 6500) or a high-resolution QTOF mass spectrometer.[4][7]
-
Ionization Source: Electrospray Ionization (ESI) operated in positive ion mode.
Detailed Experimental Protocols
Protocol 1: Preparation of Stock Solutions
Accurate stock solution preparation is the foundation of a reliable standard curve. All weighing should be performed on a calibrated analytical balance.
-
This compound (Analyte) Stock (1 mg/mL):
-
Weigh 1.0 mg of this compound powder.
-
Transfer the powder to a 1 mL volumetric flask or glass vial.
-
Add 1.0 mL of Chloroform:Methanol (2:1, v/v) to dissolve the solid completely.
-
Vortex for 30 seconds until the solution is clear. This is your Analyte Primary Stock (S0) .
-
-
Cholesteryl Heptadecanoate (Internal Standard) Stock (1 mg/mL):
-
Weigh 1.0 mg of cholesteryl heptadecanoate powder.
-
Dissolve in 1.0 mL of Chloroform:Methanol (2:1, v/v) in a separate vial. This is your IS Primary Stock .
-
-
Internal Standard Working Solution (10 µg/mL):
-
Pipette 10 µL of the IS Primary Stock into a clean vial.
-
Add 990 µL of 2-Propanol:Acetonitrile (1:1, v/v) to the vial.
-
Vortex thoroughly. This IS Working Solution will be added to all standards and samples.
-
Scientist's Note: Cholesteryl esters are highly hydrophobic and require organic solvents for solubilization.[7] Using a chloroform/methanol mixture for the primary stock ensures complete dissolution. The IS working solution is prepared in a solvent compatible with the initial mobile phase of the LC method to ensure good peak shape during analysis.
Protocol 2: Preparation of the Standard Curve Working Solutions
This protocol uses a serial dilution approach to create a set of calibration standards. This method is efficient and minimizes pipetting errors.[8]
-
Prepare an Intermediate Analyte Stock (S1 - 100 µg/mL):
-
Pipette 100 µL of the Analyte Primary Stock (S0) into a clean microcentrifuge tube.
-
Add 900 µL of 2-Propanol:Acetonitrile (1:1, v/v). This is your Intermediate Stock (S1) .
-
-
Perform Serial Dilutions:
-
Label a series of 8 clean microcentrifuge tubes as S2 through S9.
-
Add 500 µL of 2-Propanol:Acetonitrile (1:1, v/v) to each tube from S3 to S9.
-
For S2: Transfer 500 µL of S1 into the S2 tube. Add 500 µL of 2-Propanol:Acetonitrile (1:1, v/v). Vortex.
-
For S3: Transfer 500 µL from tube S2 into tube S3. Vortex.
-
Continue this 1:1 serial dilution for all subsequent tubes, as illustrated in the workflow diagram below.
-
-
Prepare Final Calibration Standards:
-
Label 8 clean autosampler vials (Cal 1 to Cal 8).
-
Pipette 50 µL from each corresponding working solution (S2 to S9) into the appropriate autosampler vial.
-
Add 440 µL of 2-Propanol:Acetonitrile (1:1, v/v) to each vial.
-
Crucially, add 10 µL of the IS Working Solution (10 µg/mL) to each vial.
-
The final volume in each vial is 500 µL.
-
This procedure yields the following calibration points:
| Standard | Concentration (ng/mL) |
| Cal 1 | 5000 |
| Cal 2 | 2500 |
| Cal 3 | 1250 |
| Cal 4 | 625 |
| Cal 5 | 312.5 |
| Cal 6 | 156.25 |
| Cal 7 | 78.13 |
| Cal 8 | 39.06 |
Scientist's Note: The concentration range should bracket the expected concentration of the analyte in your unknown samples. If your samples are expected to have very low or very high concentrations, this range must be adjusted accordingly. The constant concentration of the internal standard across all points is critical for normalization.
Workflow for Standard Curve Preparation
Caption: Workflow for preparing calibration standards.
Protocol 3: LC-MS/MS Method Parameters
The following parameters serve as a robust starting point and should be optimized for your specific instrumentation.
Liquid Chromatography Parameters
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | 95:5 Water:Acetonitrile + 10 mM Ammonium Formate |
| Mobile Phase B | 95:5 Acetonitrile:2-Propanol + 10 mM Ammonium Formate |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
| Gradient | 0-2 min, 40% B; 2-12 min, 40-100% B; 12-18 min, 100% B; 18.1-20 min, 40% B |
Scientist's Note: A reversed-phase C18 column effectively separates hydrophobic molecules like CEs. The gradient elution, moving from a more polar to a less polar mobile phase, ensures that CEs are retained and then eluted with sharp peaks.[3] Ammonium formate is added to the mobile phase to promote the formation of [M+NH₄]⁺ adducts, which are stable and provide excellent sensitivity in positive ion ESI.[5][6]
Mass Spectrometry Parameters (MRM Mode)
The specific mass-to-charge ratio (m/z) for the precursor and product ions should be determined by direct infusion of the pure standards before analysis. The values below are theoretical and highly accurate.
| Analyte | Precursor Ion [M+NH₄]⁺ | Product Ion | Dwell Time (ms) | Collision Energy (eV) |
| This compound | m/z 640.6 | m/z 369.3 | 100 | 20-30 |
| Cholesteryl Heptadecanoate (IS) | m/z 654.6 | m/z 369.3 | 100 | 20-30 |
Scientist's Note: The key to specificity in CE analysis is monitoring the transition from the ammonium adduct precursor ion to the common cholesteryl cation fragment at m/z 369.3.[4][6] This fragment results from the neutral loss of the fatty acid and ammonia upon collisional activation.[9] This shared fragmentation pattern makes precursor ion scanning or monitoring this specific neutral loss powerful tools for identifying all CEs in a sample. For quantification, Multiple Reaction Monitoring (MRM) provides the highest sensitivity and selectivity.
Data Acquisition and Analysis
-
Sequence Setup: Create a sequence in your instrument software. Begin with several blank injections (solvent only) to ensure the system is clean. Then, run the calibration standards from the lowest concentration (Cal 8) to the highest (Cal 1).
-
Data Processing: Use the instrument's quantitative analysis software to integrate the peak areas for both the analyte (this compound) and the internal standard (Cholesteryl Heptadecanoate) for each calibration point.
-
Construct the Curve:
-
Calculate the Peak Area Ratio for each standard: (Analyte Peak Area / IS Peak Area).
-
Plot the Peak Area Ratio (y-axis) against the Analyte Concentration (x-axis).
-
Apply a linear regression fit to the data points. The curve should not be forced through the origin.
-
Standard Curve Generation Logic
Caption: Logical flow for generating the standard curve.
-
Assess Curve Quality: A reliable standard curve should have a coefficient of determination (R²) value greater than 0.99. The data points should be distributed closely around the regression line.
-
Quantify Unknown Samples: Prepare your unknown samples using the same extraction procedure and add the same amount of the IS Working Solution . After analysis, calculate the Peak Area Ratio for the unknown sample and use the regression equation (y = mx + b) to solve for x (the concentration).
Concentration (x) = (Peak Area Ratio (y) - y-intercept (b)) / slope (m)
Method Validation and Trustworthiness
To ensure your protocol is robust, consider the following validation steps:
-
Linearity: Confirmed by the R² value of >0.99 across the defined range.
-
Limit of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration at which the analyte can be reliably detected (LOD, typically Signal-to-Noise ratio of 3:1) and quantified with acceptable precision (LOQ, typically S/N of 10:1).[10]
-
Precision and Accuracy: Analyze quality control (QC) samples at low, medium, and high concentrations within the curve range multiple times to assess intra-day and inter-day variability.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the absolute quantification of this compound. By leveraging a well-characterized internal standard, optimized LC-MS/MS parameters, and a systematic approach to standard curve generation, researchers can achieve accurate and reproducible results. This method is not only robust but also adaptable for the quantification of other cholesteryl ester species, paving the way for deeper insights into lipid metabolism and its role in human health and disease.
References
-
Total Cholesterol and Cholesteryl Ester Colorimetric Assay Kit II BN00847. Assay Genie. [Link]
-
Glycerolipid and Cholesterol Ester Analyses in Biological Samples by Mass Spectrometry. PubMed Central, National Institutes of Health. [Link]
-
A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues. bioRxiv. [Link]
-
A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues (Preprint). bioRxiv. [Link]
-
A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues. PubMed, National Institutes of Health. [Link]
-
This compound. PubChem, National Institutes of Health. [Link]
-
Enzymatic Quantification of Cholesterol and Cholesterol Esters from Silicone Hydrogel Contact Lenses. PubMed Central, National Institutes of Health. [Link]
-
High-temperature GC-MS-based serum cholesterol signatures may reveal sex differences in vasospastic angina. PubMed Central, National Institutes of Health. [Link]
-
A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues. ResearchGate. [Link]
-
Direct Detection of S-Palmitoylation by Mass Spectrometry. PubMed Central, National Institutes of Health. [Link]
-
List of internal standards used for lipidomics analysis. ResearchGate. [Link]
-
Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry. PubMed Central, National Institutes of Health. [Link]
-
The optimized conditions of mass spectrometry for the detection of cholesterol and oxysterols. ResearchGate. [Link]
-
PREPARING SOLUTIONS AND MAKING DILUTIONS. Community College of Baltimore County. [Link]
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- 5. researchgate.net [researchgate.net]
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- 7. Cholesteryl Ester Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
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- 9. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Visualizing Cellular Lipid Dynamics: A Guide to Fluorescent Labeling of Cholesteryl Palmitoleate
Introduction: The Significance of Cholesteryl Esters in Cellular Imaging
Cholesteryl esters (CEs) are neutral lipids formed by the esterification of cholesterol with a fatty acid. They represent the primary storage and transport form of cholesterol in the body.[1][] Within cells, excess cholesterol is esterified by acyl-CoA:cholesterol acyltransferases (ACATs) in the endoplasmic reticulum (ER) and subsequently stored in dynamic organelles known as lipid droplets (LDs).[1][3] These LDs are not merely inert storage depots but are active hubs in cellular lipid metabolism, implicated in a range of physiological and pathological processes, including energy homeostasis, membrane trafficking, and the development of diseases like atherosclerosis and non-alcoholic fatty liver disease.[4][5]
Cholesteryl palmitoleate, an ester of cholesterol and the monounsaturated fatty acid palmitoleic acid, is a significant component of these neutral lipid stores. Visualizing its trafficking and metabolism in living cells is crucial for understanding the intricate pathways of lipid homeostasis and the pathogenesis of related diseases. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the fluorescent labeling of this compound for cellular imaging. We will delve into the rationale behind probe selection, provide detailed protocols for both chemical and enzymatic synthesis of a fluorescent analog, and outline procedures for its application in live-cell microscopy, ensuring scientific integrity and providing field-proven insights.
PART 1: Strategic Considerations for Fluorescent Probe Design
The ideal fluorescent analog of this compound must faithfully mimic the behavior of its unlabeled counterpart while providing a robust and photostable signal. The addition of a fluorophore can potentially alter the molecule's physicochemical properties, affecting its uptake, trafficking, and metabolism.[6] Therefore, careful consideration of the fluorophore and the labeling strategy is paramount.
Choosing the Right Fluorophore: BODIPY vs. NBD
Two of the most common fluorophores for lipid labeling are BODIPY (boron-dipyrromethene) and NBD (nitrobenzoxadiazole). For tracking cholesteryl esters within the hydrophobic core of lipid droplets, BODIPY dyes are often the superior choice.
-
BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) dyes are intrinsically lipophilic, which helps to ensure that the labeled lipid behaves more like its natural counterpart.[7] They exhibit high fluorescence quantum yields (often approaching 1.0 in nonpolar environments), sharp emission spectra, and excellent photostability, making them ideal for long-term live-cell imaging and confocal microscopy.[][9]
-
NBD (nitrobenzoxadiazole) , while also environmentally sensitive with low fluorescence in aqueous environments, is more polar than BODIPY. This polarity can sometimes lead to altered trafficking and metabolism of the labeled lipid.[3]
Given these properties, this guide will focus on the use of a BODIPY fluorophore for labeling palmitoleic acid prior to its esterification to cholesterol.
Labeling Strategy: Pre-labeling the Fatty Acid
There are two primary approaches to creating a fluorescent cholesteryl ester: labeling the cholesterol moiety or labeling the fatty acid. Labeling the fatty acid offers a key advantage: once the fluorescent cholesteryl ester is hydrolyzed by cellular lipases, the fluorescent fatty acid is released. This allows for the tracking of both the intact ester and the fate of its fatty acid component post-hydrolysis. This strategy provides deeper insights into the metabolic processing of the cholesteryl ester within the cell.
PART 2: Synthesis of BODIPY-Cholesteryl Palmitoleate
Here we present two robust methods for the synthesis of BODIPY-cholesteryl palmitoleate: a chemical approach and a more biologically relevant enzymatic approach.
Method 1: Chemical Synthesis
This two-step process involves the synthesis of BODIPY-labeled palmitoleic acid, followed by its esterification to cholesterol.
Caption: Chemical synthesis workflow for BODIPY-cholesteryl palmitoleate.
This protocol is adapted from general methods for synthesizing BODIPY-fatty acid conjugates.[10][11]
-
Activation of Palmitoleic Acid:
-
Dissolve palmitoleic acid (1 equivalent) in anhydrous dichloromethane (DCM).
-
Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.2 equivalents) and N-hydroxysuccinimide (NHS, 1.2 equivalents).
-
Stir the reaction mixture at room temperature for 4-6 hours until the fatty acid is fully activated to the NHS ester. Monitor by thin-layer chromatography (TLC).
-
-
Conjugation to BODIPY-amine:
-
In a separate flask, dissolve a BODIPY derivative with a free amine group (e.g., BODIPY FL ethylenediamine, 1 equivalent) in anhydrous DCM.
-
Add the activated palmitoleic acid-NHS ester solution dropwise to the BODIPY-amine solution.
-
Add triethylamine (2 equivalents) to act as a base.
-
Stir the reaction overnight at room temperature, protected from light.
-
-
Purification:
-
Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by silica gel column chromatography to obtain the pure BODIPY-palmitoleic acid.
-
This protocol uses a standard DCC/DMAP esterification method.[3]
-
Reaction Setup:
-
Dissolve cholesterol (1.2 equivalents) and the synthesized BODIPY-palmitoleic acid (1 equivalent) in anhydrous DCM in a round-bottom flask.
-
Add 4-dimethylaminopyridine (DMAP, 0.1 equivalents) as a catalyst.
-
Cool the mixture to 0°C in an ice bath.
-
-
Esterification:
-
Dissolve N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equivalents) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight, protected from light. A white precipitate of dicyclohexylurea (DCU) will form.
-
-
Purification and Characterization:
-
Filter off the DCU precipitate.
-
Wash the filtrate with 1M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product, BODIPY-cholesteryl palmitoleate, by silica gel column chromatography.
-
Confirm the structure and purity of the final product by NMR and mass spectrometry.
-
Method 2: Enzymatic Synthesis using ACAT
Enzymatic synthesis offers a biomimetic approach that can favor the natural stereochemistry of the ester bond. Acyl-CoA:cholesterol acyltransferases (ACATs) are the enzymes responsible for cholesteryl ester synthesis in cells.[12] Recombinant ACAT can be used in an in vitro reaction to synthesize fluorescent cholesteryl esters.[13] This method requires the synthesis of BODIPY-palmitoleoyl-CoA as a substrate.
Caption: Enzymatic synthesis workflow for BODIPY-cholesteryl palmitoleate.
This protocol is based on established in vitro ACAT activity assays.[12][14]
-
Substrate Preparation:
-
Synthesize BODIPY-palmitoleoyl-CoA from BODIPY-palmitoleic acid and Coenzyme A using an acyl-CoA synthetase, following established protocols.
-
Prepare cholesterol substrate by dissolving it in a small amount of DMSO and then dispersing it into the reaction buffer, potentially with a carrier protein like BSA.
-
-
Enzymatic Reaction:
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 1 mM DTT).
-
Add purified, recombinant ACAT1 enzyme to the buffer.
-
Add the cholesterol substrate to the reaction mixture.
-
Initiate the reaction by adding the BODIPY-palmitoleoyl-CoA substrate.
-
Incubate the reaction at 37°C for 1-4 hours. The optimal time should be determined empirically.
-
-
Product Extraction and Purification:
-
Stop the reaction by adding a mixture of chloroform:methanol (2:1 v/v).
-
Extract the lipids using a Bligh-Dyer extraction method.
-
Dry the organic phase under a stream of nitrogen.
-
Purify the BODIPY-cholesteryl palmitoleate from unreacted substrates using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
PART 3: Cellular Imaging Protocols
Once synthesized and purified, the fluorescent this compound can be introduced into cultured cells to visualize its localization and trafficking.
Protocol 3.1: Labeling Live Cells with BODIPY-Cholesteryl Palmitoleate
Directly adding the lipophilic probe to cells can be inefficient. Therefore, complexing it with a carrier like cyclodextrin or incorporating it into lipoproteins is recommended for efficient delivery.
-
Preparation of Labeling Complex:
-
Option A (Cyclodextrin): Prepare a stock solution of BODIPY-cholesteryl palmitoleate in DMSO. Dilute this into a solution of methyl-β-cyclodextrin in serum-free medium to form a complex.
-
Option B (Lipoprotein): Reconstitute low-density lipoprotein (LDL) particles to incorporate BODIPY-cholesteryl palmitoleate into their core, following established protocols.[3][15] This method mimics the natural route of cholesteryl ester uptake for many cell types.
-
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or coverslips suitable for microscopy and culture to 70-80% confluency.
-
-
Labeling Procedure:
-
Wash the cells twice with warm phosphate-buffered saline (PBS).
-
Replace the PBS with serum-free medium containing the BODIPY-cholesteryl palmitoleate complex (a typical starting concentration is 1-5 µM, but this should be optimized for your cell type).[16]
-
Incubate the cells at 37°C for 15-60 minutes. For pulse-chase experiments, use a shorter incubation time (the "pulse").
-
Wash the cells three times with warm PBS or complete medium to remove the labeling solution.
-
For chase experiments, add fresh, pre-warmed complete medium and incubate for the desired chase period (e.g., 30 minutes, 1 hour, 4 hours).
-
-
Imaging:
-
Image the live cells in a suitable imaging medium (e.g., phenol red-free medium) using a fluorescence or confocal microscope.
-
Use filter sets appropriate for BODIPY FL (Excitation/Emission: ~505/515 nm). For confocal microscopy, a 488 nm laser line is suitable for excitation.[17]
-
To minimize phototoxicity and photobleaching, use the lowest possible laser power and exposure time.
-
Data Presentation: Photophysical Properties of Common Fluorophores
| Fluorophore | Excitation (nm) | Emission (nm) | Quantum Yield (in nonpolar solvent) | Photostability |
| BODIPY FL | ~503 | ~512 | High (~0.9)[9] | Excellent |
| BODIPY 558/568 | ~558 | ~568 | High | Excellent |
| NBD | ~465 | ~535 | Moderate (~0.3)[3] | Moderate |
PART 4: Validation and Interpretation
A crucial aspect of using fluorescent analogs is to validate that their behavior reflects that of the endogenous molecule.
Protocol 4.1: Co-localization with Lipid Droplet Markers
To confirm that the fluorescent this compound is correctly trafficked to lipid droplets, co-localization studies with known lipid droplet markers should be performed.
-
Label cells with BODIPY-cholesteryl palmitoleate as described in Protocol 3.1.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent like saponin or digitonin.
-
Perform immunofluorescence staining for a lipid droplet-associated protein, such as Perilipin-2 (also known as ADRP).[5][17]
-
Image the cells using a confocal microscope, acquiring separate channels for the BODIPY signal and the secondary antibody signal for the perilipin marker.
-
Analyze the images for co-localization between the two signals, which would appear as an overlap (e.g., yellow in a red/green overlay), confirming the presence of the fluorescent cholesteryl ester in lipid droplets.
Workflow for Validation
Caption: Workflow for validating the behavior of fluorescent this compound.
Protocol 4.2: Biochemical Analysis of Metabolism
To verify that the fluorescent cholesteryl ester is metabolized similarly to its endogenous counterpart, its hydrolysis and the subsequent fate of the fluorescent fatty acid can be analyzed by TLC or HPLC.
-
Perform a pulse-chase experiment as described in Protocol 3.1.
-
At each time point of the chase, lyse the cells and perform a total lipid extraction.
-
Spot the extracted lipids on a TLC plate and develop it with a solvent system that separates cholesteryl esters, free fatty acids, and other lipid classes (e.g., hexane:diethyl ether:acetic acid).
-
Visualize the fluorescent spots on the TLC plate using a gel doc system with the appropriate filters.
-
Quantify the fluorescence intensity of the spots corresponding to the intact fluorescent cholesteryl ester and the released fluorescent fatty acid to determine the rate of hydrolysis. Further analysis by HPLC can provide more quantitative data.[18]
Conclusion
The fluorescent labeling of this compound is a powerful technique for elucidating the complex dynamics of neutral lipid metabolism in living cells. By carefully selecting a photostable and lipophilic fluorophore like BODIPY and employing a labeling strategy that allows for metabolic tracking, researchers can gain valuable insights into the pathways of cholesteryl ester uptake, storage, and hydrolysis. The chemical and enzymatic synthesis protocols provided here offer flexibility in probe generation, while the detailed cellular imaging and validation procedures ensure the scientific rigor of the experimental findings. This comprehensive guide serves as a foundational resource for researchers aiming to visualize and understand the critical role of cholesteryl esters in cellular health and disease.
References
-
Wüstner, D., & Maxfield, F. R. (2016). Fluorescent Sterols and Cholesteryl Esters as Probes for Intracellular Cholesterol Transport. Lipid Insights, 9s1, LPI.S31617. Retrieved from [Link]
-
Thermo Fisher Scientific. (n.d.). Photochemical Properties and Stability of BODIPY Dyes. Retrieved from [Link]
-
Sezgin, E., Can, F. B., Schneider, F., Clausen, M. P., Galiani, S., Stanly, T. A., ... & Eggeling, C. (2016). A comparative study on fluorescent cholesterol analogs as versatile cellular reporters. Journal of lipid research, 57(2), 299–309. Retrieved from [Link]
-
Krahmer, N., Farese, R. V., & Walther, T. C. (2013). Balancing the fat: lipid droplets and human disease. EMBO molecular medicine, 5(7), 973–983. Retrieved from [Link]
-
Thiam, A. R., & Beller, M. (2017). The why, when and how of lipid droplet diversity. Journal of cell science, 130(2), 315-324. Retrieved from [Link]
-
Loudet, C., Goud, B., & Bardin, S. (2008). Synthesis, characterization, photophysical, and photochemical studies of BODIPY derivatives. New Journal of Chemistry, 32(6), 974-981. Retrieved from [Link]
-
Rogers, M. A., Liu, J., Song, B. L., Li, B. L., Chang, C. C., & Chang, T. Y. (2009). Investigating the allosterism of acyl-CoA:cholesterol acyltransferase (ACAT) by using various sterols: in vitro and intact cell studies. The Journal of biological chemistry, 284(35), 23412–23422. Retrieved from [Link]
-
Maxfield, F. R., & Wüstner, D. (2012). Analysis of cholesterol trafficking with fluorescent probes. Methods in cell biology, 108, 367–393. Retrieved from [Link]
-
Nguyen, A. L., Fronczek, F. R., Smith, K. M., & Vicente, M. G. H. (2015). A Concise Synthesis of a BODIPY-Labeled Tetrasaccharide Related to the Antitumor PI-88. Molecules, 20(10), 18788–18803. Retrieved from [Link]
-
Lin, S., Cheng, D., Liu, M. S., Chen, J., & Chang, T. Y. (2010). Purification of recombinant acyl-coenzyme A:cholesterol acyltransferase 1 (ACAT1) from H293 cells and binding studies between the enzyme and substrates using difference intrinsic fluorescence spectroscopy. Biochemistry, 49(45), 9957–9963. Retrieved from [Link]
-
Quinlivan, V., Nels, D., Truckenbrod, L., & Farber, S. A. (2017). An HPLC-CAD/fluorescence lipidomics platform using fluorescent fatty acids as metabolic tracers. Journal of lipid research, 58(5), 1033–1044. Retrieved from [Link]
-
Getz, G. S., & Reardon, C. A. (2006). Trafficking of Endogenous Smooth Muscle Cell Cholesterol: A Role for Serum Amyloid A and Interleukin-1ß. Arteriosclerosis, thrombosis, and vascular biology, 26(7), 1548–1554. Retrieved from [Link]
-
Rojas-García, E., Pino-Anguita, M., Ramos-Molina, B., et al. (2022). Synthesis of Aza-BODIPYs, Their Differential Binding for Cu(II), and Results of Bioimaging as Fluorescent Dyes of Langerhans β-Cells. ACS Omega, 7(47), 43048–43058. Retrieved from [Link]
-
Bura, T., Ziessel, R., & Harriman, A. (2018). BODIPY Derivatives: Synthesis and Evaluation of Their Optical Properties. Molecules, 23(11), 2955. Retrieved from [Link]
-
Banuelos, J., Ugale, B., & Balasubramanian, S. (2013). Expeditious, mechanochemical synthesis of BODIPY dyes. Beilstein journal of organic chemistry, 9, 839–843. Retrieved from [Link]
-
Li, Y., Liu, Y., & Ye, Z. (2025). Analyzing the Cholesteryl Ester Fraction in Lipid Droplets with a Polarity-Ultrasensitive Fluorescence Lifetime Probe. Analytical Chemistry, 97(7), 4137-4143. Retrieved from [Link]
-
Chang, T. Y., Li, B. L., Chang, C. C., & Urano, Y. (2009). Acyl-CoA:cholesterol acyltransferases (ACATs/SOATs): enzymes with multiple sterols as substrates and as activators. Journal of lipid research, 50 Suppl(Suppl), S108–S113. Retrieved from [Link]
-
Wüstner, D., & Maxfield, F. R. (2016). Structure of BODIPY-tagged cholesterol analogs, their esters, and.... ResearchGate. Retrieved from [Link]
-
Martin, S., & Parton, R. G. (2005). Co-distribution of perilipin and caveolin-1 in lipid droplets of.... ResearchGate. Retrieved from [Link]
-
Chang, T. Y., Chang, C. C., Ohgami, N., & Yamauchi, Y. (2006). Cholesterol sensing, trafficking, and esterification. Annual review of cell and developmental biology, 22, 129–157. Retrieved from [Link]
-
Miller, L. W. (Ed.). (2011). Probes and Tags to Study Biomolecular Function. Wiley-VCH. Retrieved from [Link]
-
Quinlivan, V., Nels, D., Truckenbrod, L., & Farber, S. A. (2017). An HPLC-CAD/fluorescence lipidomics platform using fluorescent fatty acids as metabolic tracers. Journal of lipid research, 58(5), 1033–1044. Retrieved from [Link]
-
Lippincott-Schwartz, J. (2015, February 20). How do Lipids and Cholesterol Regulate the Secretory Pathway? [Video]. YouTube. Retrieved from [Link]
-
Prinz, W. A. (2002). Cholesterol trafficking in the secretory and endocytic systems. Seminars in cell & developmental biology, 13(3), 197–203. Retrieved from [Link]
-
Tanaka, R., Abe, C., & Kuwata, H. (2019). Separation of free and esterified BODIPY-cholesterol on a TLC plate. LCAT transgenic mice plasma at various dilutions. ResearchGate. Retrieved from [Link]
-
Maxfield, F. R., & Wüstner, D. (2012). Analysis of Cholesterol Trafficking with Fluorescent Probes. ResearchGate. Retrieved from [Link]
-
Twu, F., et al. (2018). LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring. Journal of Visualized Experiments, (141), 58535. Retrieved from [Link]
-
Ye, D., & Jessup, W. (2011). New developments in selective cholesteryl ester uptake. Current opinion in lipidology, 22(3), 221–226. Retrieved from [Link]
-
Devi, S., et al. (2018). Trafficking of Cholesterol from Lipid Droplets to Mitochondria in Bovine Luteal Cells: Acute Control of Progesterone Synthesis. Biology of reproduction, 98(4), 515–526. Retrieved from [Link]
-
Sturley, S. L., & L-S., H. (2021). Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era. International journal of molecular sciences, 22(16), 8793. Retrieved from [Link]
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- 4. elifesciences.org [elifesciences.org]
- 5. Imaging cytoplasmic lipid droplets in vivo with fluorescent perilipin 2 and perilipin 3 knock-in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Collision Energy for Cholesteryl Palmitoleate MS/MS Analysis
Welcome to the technical support guide for the optimization of collision energy in the MS/MS analysis of cholesteryl palmitoleate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshoot common challenges encountered during these sensitive analytical procedures.
Introduction: The "Why" Behind Collision Energy Optimization
In the realm of mass spectrometry, particularly when analyzing neutral lipids like cholesteryl esters (CEs), achieving a robust and reproducible signal is paramount. Cholesteryl esters, including this compound, exhibit poor ionization efficiency and often rely on the formation of adducts, such as with ammonium ([M+NH₄]⁺) or lithium ([M+Li]⁺), for detection.[1] The subsequent fragmentation of these precursor ions in the collision cell is what allows for their specific and sensitive quantification.
The energy applied during this fragmentation, known as the collision energy (CE), is a critical parameter. If the CE is too low, the precursor ion will not fragment efficiently, resulting in a weak product ion signal. Conversely, if the CE is too high, the precursor ion can be excessively fragmented, diminishing the intensity of the desired characteristic product ions. Therefore, optimizing the collision energy is not just a routine calibration step; it is fundamental to ensuring the accuracy, sensitivity, and reliability of your quantitative data.
This guide will walk you through the principles of collision energy optimization for this compound, provide step-by-step protocols, and offer solutions to common problems you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the characteristic fragmentation pattern of this compound in positive ion mode MS/MS?
A1: When analyzing cholesteryl esters like this compound as their ammonium adducts ([M+NH₄]⁺), the most prominent fragmentation pathway is the neutral loss of the fatty acyl chain along with the ammonia, resulting in the formation of a stable cholesteryl cation. This characteristic product ion is observed at an m/z of 369.3.[2][3] This transition is highly specific to the cholesterol backbone and is therefore an excellent choice for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments.
Q2: Why is adduct formation necessary for the analysis of cholesteryl esters?
A2: Cholesteryl esters are neutral lipids with a weak dipole moment, which makes them difficult to ionize efficiently by electrospray ionization (ESI).[4] To enhance their ionization and detection, it is common practice to promote the formation of adducts in the mobile phase. Ammonium formate or acetate is frequently added to form [M+NH₄]⁺ adducts.[1] Alternatively, the use of lithium salts to form [M+Li]⁺ adducts has been shown to significantly improve ionization efficiency and can provide unique fragmentation patterns.[5]
Q3: Does the optimal collision energy differ for various cholesteryl esters?
A3: While the characteristic m/z 369.3 fragment is common to all cholesteryl esters, the optimal collision energy to produce this fragment can vary slightly depending on the fatty acyl chain. However, for general profiling of multiple CEs, a single, well-chosen collision energy is often sufficient and practical.[1] For highly accurate quantitative studies targeting specific CEs, individual optimization is recommended. A normalized collision energy of 30 has been reported as effective for broad profiling of neutral lipids, including CEs.[6][7]
Q4: How does the choice of adduct ([M+NH₄]⁺ vs. [M+Li]⁺) affect the optimal collision energy?
A4: The type of adduct ion significantly influences the stability of the precursor ion and its fragmentation behavior. Lithiated adducts, for instance, may fragment differently and at different optimal collision energies compared to their ammoniated counterparts.[5] One study reported an optimized collision energy of 25 eV for lithiated CE adducts.[5] Therefore, it is crucial to perform a collision energy optimization for the specific adduct being utilized in your analytical method.[1]
Troubleshooting Guide
This section addresses common issues encountered during the optimization of collision energy for this compound analysis in a question-and-answer format.
Problem 1: Low or No Signal for the Characteristic Cholesteryl Cation Fragment (m/z 369.3)
-
Possible Cause: Suboptimal Collision Energy
-
Solution: The applied collision energy may be too low to induce fragmentation or too high, leading to excessive fragmentation. It is essential to perform a collision energy optimization experiment. This typically involves analyzing a standard solution of this compound while systematically varying the collision energy over a defined range (e.g., 5-50 eV).[1] The optimal collision energy will be the value that yields the maximum intensity for the m/z 369.3 product ion.
-
-
Possible Cause: Inefficient Adduct Formation
-
Possible Cause: In-Source Fragmentation
Problem 2: High Abundance of Precursor Ion with Low Fragment Ion Intensity
-
Possible Cause: Collision Energy is Too Low
-
Solution: There is insufficient energy being applied to efficiently fragment the precursor ion. Gradually increase the collision energy in small increments (e.g., 2-5 eV) and monitor the intensity of both the precursor and product ions.
-
-
Possible Cause: Insufficient Collision Gas Pressure
-
Solution: The pressure of the collision gas (typically argon or nitrogen) in the collision cell may be too low for efficient collisional activation. Consult your instrument's manual and ensure the collision gas pressure is within the manufacturer's recommended range.[1]
-
Problem 3: Poor Signal-to-Noise Ratio for the this compound Peak
-
Possible Cause: Suboptimal Ionization
-
Solution: As neutral lipids, cholesteryl esters can be challenging to ionize effectively.[1] Experiment with different adduct-forming reagents and their concentrations in the mobile phase. The use of atmospheric pressure chemical ionization (APCI) can also be an alternative to ESI for these nonpolar molecules.[8][9]
-
-
Possible Cause: Matrix Effects
-
Solution: If analyzing complex samples, co-eluting compounds can suppress the ionization of this compound. Ensure your chromatographic separation is adequate to resolve the analyte from major matrix components. A robust sample preparation procedure, such as solid-phase extraction (SPE), can also help to clean up the sample and reduce matrix effects.
-
Experimental Protocols
Protocol 1: Collision Energy Optimization for this compound ([M+NH₄]⁺ Adduct)
Objective: To determine the optimal collision energy for the fragmentation of the this compound ammonium adduct to the characteristic cholesteryl cation (m/z 369.3).
Materials:
-
This compound standard
-
LC-MS grade solvents (e.g., acetonitrile, isopropanol, water)
-
Ammonium formate
-
LC-MS/MS system with a C18 column
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL in isopropanol).
-
Prepare a working solution of the standard at a suitable concentration (e.g., 1 µg/mL) in the initial mobile phase composition.
-
-
LC Method:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium formate
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium formate
-
Flow Rate: 0.3 mL/min
-
Use a suitable gradient to ensure the elution of this compound as a sharp peak.
-
-
MS Method:
-
Ionization Mode: Positive
-
Create a targeted MS/MS method (SRM or MRM) for the [M+NH₄]⁺ adduct of this compound.
-
Precursor Ion (Q1): m/z 640.6 (for C43H74O2 + NH4)
-
Product Ion (Q3): m/z 369.3
-
-
-
Collision Energy Ramp Experiment:
-
Set up a series of injections of the working standard solution, or use your instrument's software to automatically ramp the collision energy.
-
Vary the collision energy from a low value (e.g., 5 eV) to a higher value (e.g., 50 eV) in increments of 2-5 eV.[1]
-
-
Data Analysis:
-
For each collision energy value, integrate the peak area of the product ion (m/z 369.3).
-
Plot the product ion intensity (peak area) against the corresponding collision energy.
-
The optimal collision energy is the value that produces the maximum product ion intensity.
-
Data Presentation
| Precursor Ion (Adduct) | Precursor m/z | Product Ion | Product m/z | Typical CE Range (eV) |
| [M+NH₄]⁺ | 640.6 | Cholesteryl Cation | 369.3 | 15 - 40 |
| [M+Li]⁺ | 629.6 | Cholesteryl Cation | 369.3 | 20 - 35 |
| [M+Li]⁺ | 629.6 | Lithiated Palmitoleate | 261.2 | 20 - 35 |
Note: The molecular formula for this compound is C43H74O2, with a monoisotopic mass of 622.57. The precursor m/z values are calculated based on this mass.
Visualizations
Fragmentation Pathway of this compound Ammonium Adduct
Caption: Fragmentation of the this compound ammonium adduct in the collision cell.
Experimental Workflow for Collision Energy Optimization
Caption: Step-by-step workflow for optimizing collision energy.
References
-
Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry. PubMed Central. Available at: [Link]
-
Simultaneous Quantification of Free Cholesterol, Cholesteryl Esters, and Triglycerides without Ester Hydrolysis by UHPLC Separation and In-Source Collision Induced Dissociation Coupled MS/MS. National Institutes of Health. Available at: [Link]
-
Simultaneous Quantification of Free Cholesterol, Cholesteryl Esters, and Triglycerides without Ester Hydrolysis by UHPLC Separation and In-Source Collision Induced Dissociation Coupled MS/MS. ACS Publications. Available at: [Link]
-
Simultaneous Quantification of Free Cholesterol, Cholesteryl Esters, and Triglycerides without Ester Hydrolysis by UHPLC Separation and In-Source Collision Induced Dissociation Coupled MS/MS. ResearchGate. Available at: [Link]
-
Optimizing Collision Energy for Improved Molecular Networking in Non-targeted Lipidomics. Journal of Lipid Research. Available at: [Link]
-
High Throughput Quantification of Cholesterol and Cholesteryl Ester by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). PubMed. Available at: [Link]
-
Optimizing Collision Energy for Improved Molecular Networking in Non-targeted Lipidomics. KCI. Available at: [Link]
-
Fatty acid composition of cholesteryl esters of human meibomian gland secretions. National Institutes of Health. Available at: [Link]
-
High throughput quantification of cholesterol and cholesteryl ester by electrospray ionization tandem mass spectrometry (ESI-MS/MS). ResearchGate. Available at: [Link]
-
MS–MS Fragmentation Patterns of Cholesterol Oxidation Products. ResearchGate. Available at: [Link]
-
Electrospray MS/MS reveals extensive and nonspecific oxidation of cholesterol esters in human peripheral vascular lesions. National Institutes of Health. Available at: [Link]
-
A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues. bioRxiv. Available at: [Link]
-
High Confidence Shotgun Lipidomics Using Structurally Selective Ion Mobility-Mass Spectrometry. PubMed Central. Available at: [Link]
-
Adjustments of the collision energy (CE) optimization function in Skyline for sphingolipids. ResearchGate. Available at: [Link]
-
Recommendations for good practice in MS-based lipidomics. PubMed Central. Available at: [Link]
-
Phase behavior and crystalline structures of cholesteryl ester mixtures: a C-13 MASNMR study. PubMed. Available at: [Link]
-
List of MRM transitions. m/z (amu). ResearchGate. Available at: [Link]
-
Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. National Institutes of Health. Available at: [Link]
-
Collision energies: Optimization strategies for bottom-up proteomics. PubMed. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
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troubleshooting low signal intensity of cholesteryl esters in mass spectrometry
An essential guide for researchers, this Technical Support Center provides in-depth troubleshooting for a common challenge in lipidomics: the low signal intensity of cholesteryl esters (CEs) in mass spectrometry. As neutral lipids, CEs are notoriously difficult to ionize efficiently, leading to frustratingly weak signals and unreliable data.
This guide, structured as a series of frequently asked questions (FAQs) and detailed protocols, moves beyond simple checklists. It delves into the underlying causes of poor signal intensity, from the intricacies of adduct formation and in-source fragmentation to the subtleties of collision energy optimization and matrix effects. Here, you will find not just the "what" but the "why" behind each troubleshooting step, empowering you to make informed decisions and develop robust, sensitive analytical methods for your research.
Frequently Asked Questions (FAQs)
Ionization & Adduct Formation
Q1: Why is my cholesteryl ester (CE) signal so low in positive electrospray ionization (ESI) mode?
A: The primary reason for low CE signal intensity is their molecular structure. CEs are nonpolar, neutral lipids with an inherently weak dipole moment.[1] Unlike polar lipids (e.g., phospholipids) that have readily ionizable functional groups, CEs do not easily acquire a charge in the ESI source.[2] This results in poor ionization efficiency and consequently, a low abundance of ions reaching the mass analyzer. The process requires forming adducts with cations present in the mobile phase to be detected effectively.[2][3]
Q2: Which ionization source is better for CEs: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)?
A: Both ESI and APCI can be used, but they generate different dominant ions and have distinct advantages.
-
ESI is generally more effective for ionizing a broader range of CE species. It typically produces ammoniated ([M+NH₄]⁺) or sodiated ([M+Na]⁺) adducts with strong signal intensity.[4][5] ESI is considered a "softer" ionization technique, which can be beneficial for preserving the intact precursor ion.[6]
-
APCI is better suited for nonpolar molecules and tends to produce protonated molecules ([M+H]⁺).[4] However, for CEs, the intensity of this protonated ion is often weak.[4][5] APCI can be a viable alternative if you are specifically targeting the [M+H]⁺ ion or if your chromatographic conditions are more compatible with higher flow rates and less polar solvents.[6]
A comparison of the two techniques is summarized in the table below.
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Primary Ion Species | Strong signal for adducts: [M+NH₄]⁺, [M+Na]⁺, [M+Li]⁺[2][4] | Weak signal for protonated molecule: [M+H]⁺[4] |
| Ionization Efficiency | Generally higher for a wider range of CEs via adduct formation.[4] | Selectively sensitive, may work better for CEs with unsaturated fatty acids.[5] |
| Mechanism | Soft ionization, suitable for thermally labile compounds.[6] | Gas-phase ionization, may cause thermal degradation for some analytes.[7] |
| Recommendation | Recommended starting point for most CE analyses due to superior sensitivity via adducts. | Consider as an alternative or for specific applications where protonated ions are required.[8] |
Q3: I'm not seeing the expected protonated molecule [M+H]⁺. What ion should I be looking for?
A: For cholesteryl esters, the protonated molecule [M+H]⁺ is often a very low abundance or non-existent species, especially in ESI.[4] Instead, you should look for adducts formed with cations from your mobile phase additives. The most common and analytically useful adducts are:
-
Ammonium Adduct [M+NH₄]⁺: Formed when using ammonium formate or ammonium acetate in the mobile phase. This is often the most abundant ion in many standard reversed-phase LC-MS methods.[2][3]
-
Sodium Adduct [M+Na]⁺: Sodium is ubiquitous in glassware and solvents. Even without intentional addition, sodiated adducts are frequently observed and can provide excellent signal intensity.[4][9]
-
Lithium Adduct [M+Li]⁺: Adding a small amount of a lithium salt can significantly enhance signal intensity and provides unique fragmentation patterns that are highly specific for CEs.[2][10]
The table below shows the expected m/z for these common adducts using Cholesteryl Oleate (CE 18:1, MW = 650.58) as an example.
| Adduct Type | Formula | Calculation (for CE 18:1) | Expected m/z |
| Ammonium | [M+NH₄]⁺ | 650.58 + 18.03 | 668.61 |
| Sodium | [M+Na]⁺ | 650.58 + 22.99 | 673.57 |
| Lithium | [M+Li]⁺ | 650.58 + 7.02 | 657.60 |
Q4: How can I enhance the formation of a specific adduct to improve sensitivity and consistency?
A: To promote the formation of a single, dominant adduct species, you should modify your mobile phase. This stabilizes the signal, improves sensitivity, and simplifies data interpretation.
-
For [M+NH₄]⁺: Add 5-10 mM ammonium formate or ammonium acetate to your mobile phase.[11]
-
For [M+Na]⁺ or [M+Li]⁺: Add 1-5 mM sodium acetate or lithium chloride to your mobile phase. Be aware that alkali metal salts can be persistent in the LC-MS system and may suppress the formation of other ions.
By providing a high concentration of a specific cation, you drive the equilibrium towards the formation of that adduct, channeling the majority of the analyte signal into a single m/z value.
In-Source Fragmentation
Q5: My total ion chromatogram shows a peak, but the extracted ion chromatogram for my precursor is weak. I do, however, see a very strong signal at m/z 369.3. What is happening?
A: This is a classic sign of in-source fragmentation (ISF) , also known as in-source collision-induced dissociation (CID).[8][12] Cholesteryl esters are susceptible to fragmentation within the ion source and ion transfer optics of the mass spectrometer, even before they reach the collision cell.[13] The ester bond is relatively labile, and under energetic source conditions, the intact adduct ([M+Adduct]⁺) fragments, losing the fatty acid chain and producing the characteristic cholestadiene cation at m/z 369.3 .[3][13]
This process depletes the population of precursor ions, leading to a weak signal for your target m/z, while creating a strong signal for the fragment ion. This is particularly problematic for quantification, as the analysis is based on the precursor ion intensity.[14]
Q6: How can I minimize in-source fragmentation to preserve my precursor ion?
A: To reduce ISF, you need to make the ion's journey from the source to the analyzer less energetic.[12] This involves systematically tuning key source parameters.
-
Reduce Ion Transfer Temperatures: Lower the capillary or ion transfer tube temperature. High temperatures increase the internal energy of the ions, promoting fragmentation.[12]
-
Lower RF Levels: Decrease the radio frequency (RF) level on the ion funnel or S-lens. High RF levels can accelerate ions and cause fragmentation upon collision with gas molecules.[15]
-
Optimize Voltages: Carefully tune cone/nozzle/fragmentor voltages. While higher voltages can improve desolvation, excessive voltage will induce fragmentation. Start with lower settings and gradually increase them.[8]
The goal is to find a balance that allows for efficient desolvation and ion transmission without causing the precursor ion to fall apart. A systematic optimization is recommended (see Protocol 2).
Tandem MS (MS/MS) Troubleshooting
Q7: I have a good precursor ion signal, but my fragment ion at m/z 369.3 is weak in my MS/MS scan. How do I fix this?
A: If the precursor ion is abundant but the product ion is weak, the issue lies in the collision cell. The most likely cause is suboptimal collision energy (CE) .
-
Collision Energy is Too Low: Insufficient energy is being applied in the collision cell to efficiently fragment the precursor ion.[11]
-
Collision Energy is Too High: Excessive energy can cause the primary fragment (m/z 369.3) to fragment further into smaller, unmonitored ions, a phenomenon known as "over-fragmentation."
You must perform a collision energy optimization experiment to find the value that yields the maximum intensity for the m/z 369.3 product ion.[11] This value is instrument-dependent and specific to the adduct being fragmented.
Q8: What are the characteristic fragmentation patterns for CEs in tandem mass spectrometry?
A: The fragmentation of CEs is highly predictable and class-specific, which is extremely useful for targeted analysis methods like Selected Reaction Monitoring (SRM) or Neutral Loss Scanning.
-
Ammoniated Adducts [M+NH₄]⁺: The most common fragmentation pathway is the neutral loss of the fatty acid plus ammonia, resulting in the abundant cholestadiene cation at m/z 369.3 .[3] This is the most widely used transition for SRM-based quantification.
-
Sodiated [M+Na]⁺ and Lithiated [M+Li]⁺ Adducts: These adducts fragment via a neutral loss of the intact cholestane core (368.5 Da) .[2][9] This allows for a Neutral Loss Scan of 368.5 Da to selectively detect all CE species in a complex sample.
Chromatography & Matrix Effects
Q9: Could my low signal be due to matrix effects from my sample (e.g., plasma, tissue extract)?
A: Absolutely. Matrix effects are a significant cause of poor signal intensity and inaccurate quantification in LC-MS.[16][17] This occurs when co-eluting compounds from the biological matrix (e.g., salts, phospholipids, triglycerides) interfere with the ionization of the target analyte in the ESI source. This interference, known as ion suppression , reduces the number of CE ions that are formed, leading to a weaker signal.[18] Because CEs are often present at lower concentrations than other lipids, they are particularly vulnerable to suppression.[19]
Q10: What are the best practices for sample preparation to minimize matrix effects for CEs?
A: Effective sample preparation is critical. The goal is to selectively extract the nonpolar CEs while removing as many interfering polar compounds as possible.
-
Use a Robust Lipid Extraction Method: A modified Bligh-Dyer or Folch extraction is a standard starting point. An alternative for higher throughput is a simple protein precipitation followed by liquid-liquid extraction with a nonpolar solvent like methyl tert-butyl ether (MTBE).[18]
-
Incorporate a Solid-Phase Extraction (SPE) Step: For complex matrices, SPE provides excellent cleanup. Using a normal-phase sorbent (e.g., silica), you can elute the highly nonpolar CEs with a solvent like hexane/diethyl ether while retaining more polar, matrix-interfering lipids.[20]
-
Ensure Good Chromatographic Separation: Use a high-quality C18 or C8 column with a suitable gradient to resolve CEs from the bulk of other lipid classes, especially abundant triglycerides and phospholipids.[11][21] Good separation ensures that interfering compounds do not co-elute and suppress the CE signal.
-
Use a Stable Isotope-Labeled Internal Standard: A deuterated or ¹³C-labeled CE internal standard that is added at the very beginning of sample preparation is the best way to correct for signal loss due to both extraction inefficiency and matrix effects.
Experimental Protocols
Protocol 1: Collision Energy Optimization for a Cholesteryl Ester Standard
Objective: To determine the optimal collision energy (CE) for maximizing the fragment ion signal (m/z 369.3) from an ammoniated CE precursor.
Materials:
-
Cholesteryl ester standard (e.g., Cholesteryl Oleate).
-
LC-MS grade solvents (e.g., Acetonitrile, Isopropanol, Water).
-
Mobile Phase Additive: 10 mM Ammonium Formate.
-
LC-MS/MS system.
Methodology:
-
Prepare Standard Solution: Prepare a 1 µg/mL working solution of the CE standard in a solvent composition similar to your initial mobile phase (e.g., 90:10 Isopropanol:Acetonitrile).[11]
-
Direct Infusion Setup: Infuse the standard solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min) using a syringe pump. This provides a stable signal for optimization.
-
MS Method Setup:
-
Set the mass spectrometer to positive ion mode.
-
Create a targeted MS/MS (product ion scan or SRM) method.
-
Define the precursor ion for the [M+NH₄]⁺ adduct of your standard (e.g., m/z 668.6 for Cholesteryl Oleate).
-
Define the product ion to monitor at m/z 369.3.[3]
-
-
Collision Energy Ramp Experiment:
-
Set up a series of experiments where the collision energy is ramped automatically.
-
Start at a low value (e.g., 5 eV) and increase in steps of 2-5 eV up to a higher value (e.g., 50 eV).[11]
-
Acquire data for at least 30 seconds at each CE step to ensure a stable signal.
-
-
Data Analysis:
-
For each step, determine the average intensity of the product ion (m/z 369.3).
-
Plot the product ion intensity as a function of collision energy.
-
The optimal collision energy is the value that produces the maximum product ion intensity. This value should be used in your final analytical method.[11]
-
References
-
Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters. National Institutes of Health (NIH). Available at: [Link]
-
Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry. PubMed Central. Available at: [Link]
-
Evaluation of Lipid In-Source Fragmentation on Different Orbitrap-based Mass Spectrometers. ACS Publications. Available at: [Link]
-
Electrospray ionization tandem mass spectrometry of sodiated adducts of cholesteryl esters. PubMed. Available at: [Link]
-
In-Source Fragmentation in Nontargeted Metabolomics and Lipidomics. eScholarship, University of California. Available at: [Link]
-
Recognition and avoidance of ion source-generated artifacts in lipidomics analysis. National Institutes of Health (NIH). Available at: [Link]
-
Simultaneous Quantification of Free Cholesterol, Cholesteryl Esters, and Triglycerides without Ester Hydrolysis by UHPLC Separation and In-Source Collision Induced Dissociation Coupled MS/MS. PubMed. Available at: [Link]
-
(PDF) Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters. ResearchGate. Available at: [Link]
-
Quantification of Cholesterol and Cholesteryl Ester by Direct Flow Injection High-Resolution Fourier Transform Mass Spectrometry Utilizing Species-Specific Response Factors. ACS Publications. Available at: [Link]
-
Absolute quantification of cholesteryl esters using liquid chromatography-tandem mass spectrometry uncovers novel diagnostic potential of urinary sediment. ResearchGate. Available at: [Link]
-
(PDF) Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry. ResearchGate. Available at: [Link]
-
A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues. bioRxiv. Available at: [Link]
-
Mass Spectrometric Methods for Analysis of Sterols and Steryl Esters in Biological Samples. CORE. Available at: [Link]
-
Glycerolipid and Cholesterol Ester Analyses in Biological Samples by Mass Spectrometry. PubMed Central. Available at: [Link]
-
Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. ACS Publications. Available at: [Link]
-
Matrix effects and the accuracy of cholesterol analysis. PubMed. Available at: [Link]
-
Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc.. Available at: [Link]
-
Matrix effects on proficiency testing materials. Impact on accuracy of cholesterol measurement in laboratories in the nation's largest hospital system. PubMed. Available at: [Link]
-
Parallel Mass Spectrometry (APCI-MS and ESI-MS) for Lipid Analysis. AOCS. Available at: [Link]
-
Straight to the Source: ESI vs APCI…. Microsaic Systems. Available at: [Link]
-
Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI). LCGC International. Available at: [Link]
-
A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues. PubMed. Available at: [Link]
Sources
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- 2. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycerolipid and Cholesterol Ester Analyses in Biological Samples by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Electrospray ionization tandem mass spectrometry of sodiated adducts of cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. In-Source Fragmentation in Nontargeted Metabolomics and Lipidomics [escholarship.org]
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Technical Support Center: Ensuring the Stability of Cholesteryl Palmitoleate During Sample Storage
Welcome to the technical support center for the handling and storage of cholesteryl palmitoleate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the degradation of this critical lipid molecule. This compound, an ester of cholesterol and palmitoleic acid, is susceptible to degradation through hydrolysis and oxidation, which can significantly impact experimental outcomes.[1][2] This resource offers a series of troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter.
Understanding the Enemy: Degradation Pathways
The integrity of your this compound samples is paramount. Two primary chemical reactions threaten its stability: hydrolysis and oxidation. Understanding these processes is the first step toward effective prevention.
-
Hydrolysis: This is the cleavage of the ester bond, yielding free cholesterol and palmitoleic acid.[1] This reaction can be catalyzed by enzymes like cholesterol esterase or occur non-enzymatically in the presence of water, especially at non-neutral pH.[1][3]
-
Oxidation: The monounsaturated palmitoleate fatty acid chain is particularly susceptible to oxidation.[4] This process, often initiated by free radicals, can lead to the formation of various oxidized cholesteryl esters (OxCEs), which can have biological activities different from the parent molecule and interfere with your experiments.[4][5][6]
Caption: Primary degradation pathways of this compound.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the storage and handling of this compound.
Sample Storage & Handling
Q1: I'm storing my this compound as a dry powder. What are the optimal conditions?
A1: While saturated lipids are relatively stable as powders, unsaturated lipids like this compound are more susceptible to oxidation and hydrolysis due to their hygroscopic nature.[7] If you must store it as a powder, adhere to the following:
-
Atmosphere: Store under an inert gas like argon or nitrogen to minimize exposure to oxygen.[7]
-
Container: Use a glass container with a Teflon-lined cap to prevent leaching of impurities from plastic.[7]
-
Handling: Before opening, allow the container to warm to room temperature to prevent condensation of moisture onto the powder, which can accelerate hydrolysis.[7]
Q2: Is it better to store this compound in a solvent? If so, which one and at what concentration?
A2: Yes, for long-term storage, dissolving this compound in a suitable organic solvent is highly recommended as it reduces the risk of oxidation of the powder.[7]
| Solvent | Recommended Concentration | Rationale |
| Chloroform | 10 mg/ml[9] | Excellent solvent for lipids, readily evaporated. |
| Ethanol | Variable | A less toxic alternative, but ensure it is anhydrous. |
| Cyclohexane | Variable | Good for non-polar lipids. |
Storage Protocol for Solutions:
-
Solvent Purity: Use high-purity, anhydrous solvents to minimize water content and potential contaminants.
-
Inert Atmosphere: After dissolving, overlay the solution with argon or nitrogen before sealing the vial.[7]
-
Container: Store in a glass vial with a Teflon-lined cap.[7] Never use plastic containers for organic solutions of lipids.[7]
-
Temperature: Store at -20°C.[7] Avoid temperatures below -30°C unless in a sealed glass ampoule to prevent solvent freezing and potential concentration gradients.[7]
Q3: I've noticed a change in the appearance of my stored this compound solution (e.g., cloudiness, precipitation). What should I do?
A3: This could indicate several issues:
-
Precipitation due to low temperature: The lipid may have come out of solution. Gently warm the sample to room temperature and vortex to redissolve.
-
Degradation: The cloudiness could be due to the formation of insoluble degradation products.
-
Contamination: Microbial growth or other contaminants could be present.
Troubleshooting Steps:
-
Attempt to redissolve by warming and vortexing.
-
If the issue persists, the sample may be degraded. It is advisable to perform a quality control check using an appropriate analytical method (see below).
-
If you suspect contamination, discard the sample to avoid compromising your experiments.
Preventing Oxidation
Q4: I'm concerned about the oxidation of the palmitoleate chain. Should I add an antioxidant?
A4: Yes, adding an antioxidant is a highly effective strategy to prevent lipid peroxidation.[10][11] The choice of antioxidant depends on your downstream application.
| Antioxidant | Recommended Concentration | Considerations |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% (w/v) | A common synthetic antioxidant. May interfere with some biological assays. |
| Alpha-Tocopherol (Vitamin E) | Molar excess | A natural, lipophilic antioxidant.[12] Can have pro-oxidant effects under certain conditions.[12] |
| Ascorbic Acid (Vitamin C) | Molar excess | A natural, hydrophilic antioxidant.[12] Works synergistically with Vitamin E.[12] |
Experimental Protocol: Adding an Antioxidant to a this compound Solution
-
Prepare a stock solution of the chosen antioxidant in a compatible solvent (e.g., ethanol for BHT and alpha-tocopherol).
-
Add the appropriate volume of the antioxidant stock solution to your this compound solution to achieve the desired final concentration.
-
Vortex thoroughly to ensure complete mixing.
-
Overlay with an inert gas and store as previously described.
Caption: The protective effect of antioxidants against oxidation.
Assessing Sample Integrity
Q5: How can I check if my this compound has degraded?
A5: Several analytical techniques can be used to assess the purity and degradation of your sample.
-
Thin-Layer Chromatography (TLC): A simple and rapid method to visualize degradation products.
-
Principle: Degraded products (free fatty acids, free cholesterol) will have different polarities and thus different retention factors (Rf) compared to the intact cholesteryl ester.
-
Procedure:
-
Spot your sample on a silica TLC plate.
-
Develop the plate in a suitable solvent system (e.g., hexane:diethyl ether:acetic acid, 80:20:1 v/v/v).
-
Visualize the spots using an appropriate stain (e.g., iodine vapor, phosphomolybdic acid).
-
Compare the spot profile to a fresh, high-purity standard. The appearance of new spots indicates degradation.
-
-
-
Gas Chromatography (GC): Can be used to analyze the fatty acid profile after hydrolysis of the ester.
-
Principle: Changes in the expected fatty acid profile can indicate degradation or contamination.
-
Note: This is an indirect method for assessing the integrity of the cholesteryl ester itself.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A powerful technique for identifying and quantifying specific oxidized cholesteryl esters.[13]
-
Principle: Provides detailed structural information about the degradation products.[13]
-
Q6: I ran a TLC and see a faint spot corresponding to free cholesterol. Is my sample still usable?
A6: The usability of a slightly degraded sample depends on the sensitivity of your application.
-
For highly sensitive assays (e.g., cell culture experiments, in vivo studies): It is strongly recommended to use a fresh, high-purity sample. The presence of degradation products could lead to confounding results.
-
For less sensitive applications (e.g., as a chromatographic standard): A small degree of degradation may be acceptable, but it is crucial to be aware of the impurity and its potential impact on your results.
When in doubt, it is always best to use a fresh sample to ensure the reliability and reproducibility of your data.[14][15]
References
-
Miller, Y. I., et al. (2016). Oxidized cholesteryl esters and inflammation. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1861(10), 1594-1600. [Link]
-
Wikipedia. Cholesteryl ester. [Link]
-
Levitan, I., et al. (2020). From Inert Storage to Biological Activity—In Search of Identity for Oxidized Cholesteryl Esters. Frontiers in Cell and Developmental Biology, 8, 592. [Link]
-
Ho, Y. K., Brown, M. S., & Goldstein, J. L. (1976). Hydrolysis and excretion of cytoplasmic cholesteryl esters by macrophages: stimulation by high density lipoprotein and other agents. Journal of Lipid Research, 17(6), 589-599. [Link]
-
Goldstein, J. L., et al. (1975). Receptor-dependent hydrolysis of cholesteryl esters contained in plasma low density lipoprotein. Proceedings of the National Academy of Sciences, 72(5), 1966-1970. [Link]
-
Sattler, W., & Stocker, R. (1993). Cholesteryl ester oxidation products in atherosclerosis. Atherosclerosis, 103(1), 1-17. [Link]
-
Kruth, H. S. (1992). Hydrolysis of cholesteryl ester in low density lipoprotein converts this lipoprotein to a liposome. Journal of Biological Chemistry, 267(7), 4483-4489. [Link]
-
O'Donnell, V. B., et al. (2014). Cholesteryl ester acyl oxidation and remodeling in murine macrophages: formation of oxidized phosphatidylcholine[S]. Journal of lipid research, 55(1), 123-132. [Link]
-
Domingues, P., et al. (2022). Looking in Depth at Oxidized Cholesteryl Esters by LC–MS/MS: Reporting Specific Fragmentation Fingerprints and Isomer Discrimination. Journal of the American Society for Mass Spectrometry, 33(5), 829-839. [Link]
-
Domínguez, R., et al. (2018). Use of Natural Antioxidants in the Inhibition of Cholesterol Oxidation: A Review. Comprehensive Reviews in Food Science and Food Safety, 17(6), 1465-1483. [Link]
-
Florén, C. H., & Nilsson, Å. (1977). Binding, interiorization and degradation of cholesteryl ester-labelled chylomicron-remmant particles by rat hepatocyte monolayers. Biochemical Journal, 168(3), 483-494. [Link]
-
National Institutes of Health. From Inert Storage to Biological Activity—In Search of Identity for Oxidized Cholesteryl Esters. [Link]
-
Ganguet, S., et al. (2003). Anaerobic degradation kinetics of a cholesteryl ester. Water Science and Technology, 48(6), 75-81. [Link]
-
Gasperovic, A. C., et al. (2022). Lipid Peroxidation and Antioxidant Protection. Antioxidants, 11(11), 2087. [Link]
-
Gutteridge, J. M., & Halliwell, B. (1999). Lipid peroxidation, antioxidants and cardiovascular disease: how should we move forward?. Cardiovascular research, 42(2), 299-307. [Link]
-
de Oliveira, K. A., et al. (2018). Time collection and storage conditions of lipid profile. Jornal Brasileiro de Patologia e Medicina Laboratorial, 54, 14-18. [Link]
-
Papas, A. M. (2012). Effect of Natural Food Antioxidants against LDL and DNA Oxidative Changes. Antioxidants, 1(1), 38-54. [Link]
-
Leppimäki, P., et al. (1998). Direct observation of lipoprotein cholesterol ester degradation in lysosomes. Biochemical Journal, 333(1), 151-156. [Link]
-
Barter, P. J., & Jones, M. E. (1987). Factors affecting the rate of catalyzed transfer of cholesteryl esters in plasma. American Heart Journal, 113(2), 562-568. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 13828666, this compound. [Link]
-
Stark, A. H., et al. (2018). Best practices for the design, laboratory analysis, and reporting of trials involving fatty acids. The American journal of clinical nutrition, 108(2), 221-233. [Link]
-
Ikonen, E. (2018). Molecular Pathways Underlying Cholesterol Homeostasis. Trends in Endocrinology & Metabolism, 29(4), 248-258. [Link]
-
Wikipedia. Oleic acid. [Link]
-
The Virtual University of Pakistan. (2023, November 25). Degradation of Cholesterol (2) | Biochemistry II (Theory) | BIO506T_Topic139. [Link]
-
Lippi, G., et al. (2020). Handling of lipemic samples in the clinical laboratory. Journal of clinical laboratory analysis, 34(1), e23024. [Link]
-
Stark, A. H., et al. (2018). Best practices for the design, laboratory analysis, and reporting of trials involving fatty acids. The American journal of clinical nutrition, 108(2), 221-233. [Link]
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- 6. Cholesteryl ester oxidation products in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
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addressing in-source fragmentation of cholesteryl esters in ESI-MS
Welcome to the technical support center for the analysis of cholesteryl esters (CEs) by electrospray ionization mass spectrometry (ESI-MS). This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge in lipidomics: the in-source fragmentation (ISF) of cholesteryl esters. Due to their nonpolar nature and labile ester bond, CEs are notoriously prone to fragmenting within the ESI source, complicating identification and compromising accurate quantification.[1][2]
This resource provides field-proven insights and systematic troubleshooting strategies to help you maintain the molecular integrity of your analytes, ensuring data of the highest quality and reliability.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the ESI-MS analysis of cholesteryl esters, providing direct causes and actionable solutions.
Question 1: My primary ion observed is m/z 369.3, but I expect to see the intact molecular ion adduct (e.g., [M+NH₄]⁺). What is happening?
Short Answer: You are observing severe in-source fragmentation. The ion at m/z 369.3 is the protonated cholestadiene cation ([Cholesterol - H₂O + H]⁺), which results from the neutral loss of the entire fatty acid chain from the cholesteryl ester precursor ion within the ESI source.[1][3] This is a classic sign that the ionization conditions are too harsh.
Detailed Explanation & Solution: The energy required to cleave the ester bond and eliminate the fatty acid is relatively low. Excessive thermal energy or high acceleration voltages in the ion source can easily induce this fragmentation before the intact ion ever reaches the mass analyzer.[4] This artifact prevents the identification of the specific fatty acid ester and makes quantification of the intact CE impossible.[1][2]
Workflow: Minimizing the Cholestadiene Fragment ```dot graph TD; subgraph "Troubleshooting Workflow for m/z 369.3 Dominance" A[Start: Observe Dominant m/z 369.3] --> B{Is Collision Energy > 0?}; B -- Yes --> C[Set Collision Energy to 0-5 eV]; C --> D{Is m/z 369.3 still dominant?}; B -- No --> D; D -- Yes --> E[Reduce Source Temperature]; E --> F[Decrease Declustering Potential / Fragmentor Voltage]; F --> G[Optimize Nebulizer & Sheath Gas]; G --> H[Re-inject and Analyze Spectrum]; H --> I{Is [M+Adduct]⁺ now the base peak?}; I -- Yes --> J[Proceed with Analysis]; I -- No --> E; D -- No --> K[Fragmentation is CID, not ISF. Optimize MS/MS parameters.]; end
Caption: In-source fragmentation pathway of a cholesteryl ester ammonium adduct.
References
-
Muise, I., & Fiehn, O. (n.d.). In-Source Fragmentation in Nontargeted Metabolomics and Lipidomics. eScholarship. Retrieved from [Link]
-
Bowden, J. A., Albert, C. J., Barnaby, O. S., & Ford, D. A. (2011). Electrospray Ionization Tandem Mass Spectrometry of Sodiated Adducts of Cholesteryl Esters. Journal of mass spectrometry : JMS, 46(11), 1182–1187. [Link]
-
ResearchGate. (n.d.). Mechanism of a) cholesterol derivatization and fragmentation according to Liebisch et al. and b) cholesteryl ester fragmentation. Retrieved from [Link]
-
Bowden, J. A., Albert, C. J., Barnaby, O. S., & Ford, D. A. (2011). Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry. American journal of physiology. Endocrinology and metabolism, 301(5), E1020–E1029. [Link]
-
Hu, C., et al. (2020). Recognition and avoidance of ion source-generated artifacts in lipidomics analysis. Mass Spectrometry Reviews, 41(3), 353-378. [Link]
-
Liebisch, G., Binder, M., Schifferer, R., Langmann, T., Schulz, B., & Schmitz, G. (2006). High throughput quantification of cholesterol and cholesteryl ester by electrospray ionization tandem mass spectrometry (ESI-MS/MS). Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1761(1), 121-128. [Link]
-
Criscuolo, A., Zeller, M., & Fedorova, M. (2020). Evaluation of Lipid In-Source Fragmentation on Different Orbitrap-based Mass Spectrometers. Journal of the American Society for Mass Spectrometry, 31(4), 854-864. [Link]
-
ResearchGate. (n.d.). Comparison of the influence of AA and AmOH Improving negative ESI-LC-MS lipidomic analysis of human plasma using acetic acid as a mobile phase additive. Retrieved from [Link]
-
ResearchGate. (n.d.). High throughput quantification of cholesterol and cholesteryl ester by electrospray ionization tandem mass spectrometry (ESI-MS/MS). Retrieved from [Link]
-
ResearchGate. (2020). RECOGNITION AND AVOIDANCE OF ION SOURCE‐GENERATED ARTIFACTS IN LIPIDOMICS ANALYSIS. Retrieved from [Link]
-
Criscuolo, A., Zeller, M., & Fedorova, M. (2020). Evaluation of Lipid In-Source Fragmentation on Different Orbitrap-based Mass Spectrometers. Journal of the American Society for Mass Spectrometry, 31(4), 854-864. [Link]
-
Gathungu, R. M., et al. (2018). Optimization of Electrospray Ionization Source Parameters for Lipidomics to Reduce Misannotation of In-Source Fragments as Precursor Ions. Analytical Chemistry, 90(20), 12095-12103. [Link]
-
Nittardi, O. (2023). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. LinkedIn. Retrieved from [Link]
-
Ruthigen. (n.d.). How to optimize ESI source parameters for better sensitivity in LC-MS analysis. Retrieved from [Link]
-
Scite.ai. (n.d.). Analysis of cholesteryl esters and diacylglycerols using lithiated adducts and electrospray ionization-tandem mass spectrometry. Retrieved from [Link]
-
Bowden, J. A., Albert, C. J., Barnaby, O. S., & Ford, D. A. (2011). Analysis of cholesteryl esters and diacylglycerols using lithiated adducts and electrospray ionization-tandem mass spectrometry. American Journal of Physiology-Endocrinology and Metabolism, 301(5), E1020-E1029. [Link]
-
Hsu, F. F. (2018). The Use of Lithiated Adducts for Structural Analysis of Acylglycerols by Mass Spectrometry with Electrospray Ionization. Journal of Visualized Experiments, (132), 56930. [Link]
Sources
- 1. Recognition and avoidance of ion source-generated artifacts in lipidomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High throughput quantification of cholesterol and cholesteryl ester by electrospray ionization tandem mass spectrometry (ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
Technical Support Center: Overcoming Matrix Effects in Cholesteryl Palmitoleate Quantification
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are quantifying cholesteryl palmitoleate using LC-MS/MS and encountering challenges related to matrix effects. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven experience. Our goal is to empower you to develop robust, accurate, and reliable analytical methods.
Troubleshooting Guide
This section addresses specific, common issues encountered during the quantification of this compound in complex biological matrices like plasma or serum.
Question 1: I'm observing significant ion suppression and poor signal-to-noise for this compound. What is the likely cause and how can I fix it?
Answer:
This is a classic sign of matrix effects, where co-eluting endogenous components from your sample interfere with the ionization of your target analyte in the mass spectrometer's ion source.[1][2][3][4] For cholesteryl esters, the primary culprits are often phospholipids, which are abundant in plasma and serum and have a tendency to co-extract with lipids of interest.[5][6][7][8] These phospholipids can suppress the analyte signal, leading to poor sensitivity, accuracy, and reproducibility.[8]
Here is a systematic approach to troubleshoot and mitigate this issue:
Step 1: Confirm and Characterize the Matrix Effect
Before making changes to your method, it's crucial to confirm that ion suppression is indeed the problem.
Protocol: Post-Column Infusion Experiment
-
Prepare a standard solution of this compound at a concentration that gives a stable, mid-range signal.
-
Set up a 'T' junction to introduce this standard solution at a constant flow rate into the mobile phase stream after the analytical column but before the MS ion source.
-
Begin infusing the standard solution to obtain a stable baseline signal for your analyte's MRM transition.
-
Inject a blank matrix extract (prepared using your current sample preparation method) onto the LC column.
-
Monitor the baseline signal of the infused standard. A significant drop in the signal as components from the blank matrix elute indicates the retention time windows where ion suppression is occurring.[7][9][10]
Step 2: Optimize Sample Preparation to Remove Interferences
Improving the sample clean-up is often the most effective way to combat matrix effects.[4][11] Since phospholipids are a major cause of ion suppression for lipid analyses, targeting their removal is key.[5][6][7][12]
Recommended Workflow:
Below is a decision tree to guide your choice of an improved sample preparation technique.
Sources
- 1. welch-us.com [welch-us.com]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. The impact of phospholipids and phospholipid removal on bioanalytical method performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. stacks.cdc.gov [stacks.cdc.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Improving Chromatographic Separation of Cholesteryl Ester Isomers
Welcome to the technical support center for the chromatographic analysis of cholesteryl ester (CE) isomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating these structurally similar lipids. Here, we will address common challenges through a series of troubleshooting guides and frequently asked questions, grounded in established scientific principles and field-proven experience.
Section 1: Frequently Asked Questions (FAQs)
This section tackles the fundamental challenges and questions that frequently arise during the development and execution of chromatographic methods for cholesteryl ester isomer separation.
Q1: Why is the separation of cholesteryl ester isomers so challenging?
The primary difficulty lies in the subtle structural differences between CE isomers. Positional and geometric (cis/trans) isomers of the fatty acyl chain have very similar physicochemical properties, such as hydrophobicity and polarity. This similarity leads to nearly identical interactions with conventional reversed-phase stationary phases (like C18), resulting in poor resolution and co-elution. Furthermore, CEs are highly hydrophobic and lack strong chromophores, which can complicate detection.
Q2: My standard revers[1][2]ed-phase (e.g., C18) column isn't resolving my CE isomers. What are my options?
When C18 columns fail to provide adequate separation, more specialized stationary phases are necessary to exploit the subtle differences between isomers.
-
Silver Ion (Argent[3][4]ation) Chromatography: This is a powerful technique for separating CEs based on the number, position, and geometry of double bonds in the fatty acyl chain. Silver ions immobilized o[5][6]n the stationary phase form reversible π-complexes with the double bonds of the analytes. The strength of this inte[6]raction, and thus the retention time, increases with the number of double bonds. This method can effectively separate cis and trans isomers, as trans isomers interact less strongly with the silver ions and elute earlier.
-
Cholesterol-Based S[6][7]tationary Phases: Columns with cholesteryl groups bonded to the silica support offer enhanced shape selectivity due to the rigid, planar structure of the cholesterol moiety. This can be particularly [8][9]effective for resolving geometric and positional isomers that differ in their overall molecular shape. These phases can often be[8][10] used in both reversed-phase and normal-phase modes.
Q3: How does temperatu[11]re affect the separation of cholesteryl esters?
Temperature is a critical parameter in the chromatography of lipids. For CE analysis, increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and shorter analysis times. However, the effect on se[4]lectivity can be complex. In some cases, higher temperatures can improve the resolution of certain isomers, while in others it may have the opposite effect. It is crucial to empirica[11][12]lly optimize the temperature for your specific separation. The thermotropic phase behavior of CEs themselves can also be influenced by temperature, potentially affecting their interaction with the stationary phase.
Q4: What are the best [13][14][15]detection methods for cholesteryl esters?
Due to their lack of a strong UV-absorbing chromophore, detecting CEs can be challenging.
-
UV Detection at Low Wavelengths: CEs exhibit some absorbance around 205-210 nm due to the ester functional group. While not highly sensitiv[16][17]e, it is a readily available method.
-
Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector for non-volatile analytes and is well-suited for lipids like CEs. It provides a response th[18]at is more uniform across different CE species compared to UV detection.
-
Mass Spectrometry (MS): This is the most powerful detection method, providing not only quantification but also structural information. Electrospray ionization ([1][2]ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques. Tandem MS (MS/MS) is part[18]icularly useful for differentiating isomers by analyzing their fragmentation patterns.
Section 2: Trouble[2][3]shooting Guide
This section provides a structured approach to resolving specific issues you may encounter during your experiments.
Issue 1: Poor Resolution of Positional or Geometric Isomers
Symptom: You observe broad, overlapping, or completely co-eluting peaks for known CE isomers.
Troubleshooting Workflow:
Caption: Troubleshooting poor isomer resolution.
Detailed Explanation:
-
Stationary Phase Selection: As discussed in the FAQs, a standard C18 column is often insufficient. Your first step should be to employ a stationary phase with greater selectivity for isomers, such as a silver ion or cholesterol-based column.
-
Mobile Phase Optimi[5][8][10]zation: The composition of the mobile phase is a critical factor in achieving separation.
-
Solvent Strengt[19][20]h: Fine-tune the ratio of your organic solvent (e.g., acetonitrile, isopropanol) to the aqueous phase (if applicable). A weaker mobile phase (less organic solvent) will increase retention times and may improve resolution.
-
Solvent Type: Different organic solvents can alter the selectivity of the separation. For example, switching from acetonitrile to methanol or isopropanol can change the elution order of isomers. A systematic approach, su[19][20]ch as using a solvent triangle, can help in optimizing the mobile phase composition.
-
Non-Aqueous Rev[21]ersed-Phase (NARP): For highly hydrophobic CEs, a non-aqueous mobile phase (e.g., acetonitrile/isopropanol) can provide better solubility and peak shape.
-
Issue 2: Inconsis[16]tent Retention Times
Symptom: The retention times of your CE peaks drift or are variable between runs.
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent retention times.
Detailed Explanation:
-
Column Equilibration: Insufficient equilibration between gradient runs is a common cause of retention time drift. Ensure the column is fully re-equilibrated to the initial mobile phase conditions before each injection.
-
Mobile Phase Stability: The composition of the mobile phase can change over time due to the evaporation of volatile components. Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.
-
Temperature Fluctuation: As temperature affects retention, maintaining a constant and uniform column temperature is crucial. Use a reliable column ove[4]n.
-
System Issues: Check for leaks in the HPLC system, as this can affect the flow rate and mobile phase composition. Ensure the pump is delivering a consistent flow rate.
Issue 3: Poor Peak Shape (Tailing or Fronting)
Symptom: Your CE peaks are asymmetrical, exhibiting tailing or fronting.
Troubleshooting Workflow:
Caption: Troubleshooting poor peak shape.
Detailed Explanation:
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or diluting the sample.
-
Solvent Mismatch: Dissolving the sample in a solvent that is much stronger than the mobile phase can cause peak distortion. Ideally, the sample shoul[22]d be dissolved in the initial mobile phase.
-
Secondary Interactions: Peak tailing can sometimes result from unwanted interactions between the analyte and active sites on the silica support. Using a high-quality, end-capped column can minimize this.
Section 3: Experimental Protocols
Protocol 1: Silver Ion Solid-Phase Extraction (SPE) for CE Fractionation
This protocol allows for the separation of CEs into fractions based on their degree of unsaturation prior to HPLC analysis.
Materials:
-
Silver ion SPE cartridge (e.g., bonded sulfonic acid phase loaded with silver ions).
-
Dichloromethane
-
Acetonitrile
-
Hexane
-
Lipid extract containing CEs
Procedure:
-
Cartridge Preparation: Condition the silver ion SPE cartridge by washing sequentially with dichloromethane, acetone, and acetonitrile.
-
Sample Loading: D[23]issolve the lipid extract in a small volume of a non-polar solvent like hexane or dichloromethane and apply it to the conditioned cartridge.
-
Elution: Elute th[23]e CE fractions using solvents of increasing polarity. A typical elution scheme might be:
-
Saturated CEs: Elute with hexane or a mixture of hexane and a small amount of a slightly more polar solvent.
-
Monoenoic CEs: Elute with a mixture of hexane and diethyl ether or acetone.
-
Polyunsaturated CEs: Elute with a more polar solvent mixture, such as dichloromethane/acetone.
-
-
Fraction Collection[23]: Collect each fraction separately.
-
Analysis: Evaporate the solvent from each fraction under a stream of nitrogen and reconstitute in a suitable solvent for HPLC analysis.
Protocol 2: HPLC Method for Separation of CE Isomers using a Cholesterol-Based Column
This is a general starting point for developing a separation method on a cholesterol-based stationary phase.
HPLC System:
-
Column: Cholesterol-bonded silica column (e.g., COSMOSIL Cholester).
-
Mobile Phase A: A[8]cetonitrile/Water (e.g., 90:10 v/v)
-
Mobile Phase B: Isopropanol
-
Detector: ELSD or MS
Procedure:
-
Gradient Program:
Time (min) %A %B 0 100 0 20 50 50 25 0 100 30 0 100 31 100 0 | 40 | 100 | 0 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C (This should be optimized)
-
Injection Volume: 5-20 µL
-
Optimization: Adjust the gradient slope, temperature, and choice of organic solvents to achieve the desired separation.
Section 4: Data Summary Table
Table 1: Comparison of Stationary Phases for CE Isomer Separation
| Stationary Phase | Principle of Separation | Advantages | Disadvantages |
| C18 (ODS) | Hydrophobicity | General purpose, widely available | Poor selectivity for most CE isomers |
| Silver Ion | π-complexation with double bonds | Excellent separation based on unsaturation (number, position, geometry) | Light sensitive, potent[5][6]ial for silver leaching |
| Cholesterol-Based | Shape selectivity, hydrophobicity | Good for geometric and positional isomers | May have lower efficien[8][10]cy than C18 |
References
-
Christie, W. W. (1991). Separation of cholesterol esters by silver ion chromatography using high-performance liquid chromatography or solid-phase extraction columns packed with a bonded sulphonic acid phase. Journal of Chromatography B: Biomedical Sciences and Applications, 565(1-2), 103-110. [Link]
-
Jansen, E. H., van der Heeft, E., & van der Laan, J. W. (2010). Evolving neural network optimization of cholesteryl ester separation by reversed-phase HPLC. Journal of separation science, 33(10), 1431-1437. [Link]
-
Christie, W. W. (n.d.). Solid-Phase Extraction Chromatography in the Silver Ion Mode. AOCS Lipid Library. [Link]
-
van Heusden, G. P., & van der Ende, A. (1987). The effect of temperature and concentration of LDL and HDL cholesteryl esters and lipoprotein deficient serum on the cholesteryl ester transfer reaction in vitro. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 918(2), 145-152. [Link]
-
Butovich, I. A. (2014). Thermotropic phase transitions of binary mixtures of wax and cholesteryl esters relevant to tears. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1841(1), 110-119. [Link]
-
Hoving, E. B., Muskiet, F. A., & Christie, W. W. (1991). Separation of cholesterol esters by silver ion chromatography using high-performance liquid chromatography or solid-phase extraction columns packed with a bonded sulphonic acid phase. Journal of Chromatography B: Biomedical Sciences and Applications, 565(1-2), 103-110. [Link]
-
Dutta, D., et al. (2024). A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues. bioRxiv. [Link]
-
Christie, W. W. (n.d.). Detectors for HPLC of Lipids with Special Reference to Evaporative Light-Scattering Detection. AOCS Lipid Library. [Link]
-
Greenspan, M. D., Lo, C. Y., Hanf, D. P., & Yudkovitz, J. B. (1988). Separation and identification of triglycerides, cholesteryl esters, cholesterol, 7-dehydrocholesterol, dolichol, ubiquinone, alpha-tocopherol, and retinol by high performance liquid chromatography with a diode array detector. Journal of Lipid Research, 29(7), 971-976. [Link]
-
Hailat, I. A. (2011). Mass Spectrometric Methods for Analysis of Sterols and Steryl Esters in Biological Samples. CORE. [Link]
-
Nacalai Tesque, Inc. (n.d.). COSMOSIL Cholester. [Link]
-
El-Awady, M. I., & Gab-Allaha, A. Q. (2015). Polyoxyethylenated Cholesterol – Stationary Phases For Gas Chromatographic Packed Columns. International Journal of Pharmaceutical Sciences Review and Research, 33(2), 130-136. [Link]
-
Hammad, S. M., Siegel, H. S., & Marks, H. L. (1992). A Fast HPLC Analysis of Cholesterol and Cholesteryl Esters in Avian Plasma. Journal of Liquid Chromatography, 15(11), 2005-2018. [Link]
-
Dutta, D., et al. (2024). A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues. bioRxiv. [Link]
-
Uemi, T., et al. (2007). Detection of cholesteryl ester hydroperoxide isomers using gas chromatography-mass spectrometry combined with thin-layer chromatography blotting. Analytical Biochemistry, 360(1), 1-8. [Link]
-
Murphy, R. C. (2018). Challenges in Mass Spectrometry-based Lipidomics of Neutral Lipids. Journal of the American Society for Mass Spectrometry, 29(10), 1935-1944. [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
AOCS Lipid Library. (n.d.). Introduction to Silver Ion Chromatography. [Link]
-
Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. [Link]
-
Harvey, D. (2013). Using a Solvent Triangle to Optimize an HPLC Separation. Image and Video Exchange Forum. [Link]
-
Sentell, K. B., & Dorsey, J. G. (2009). Stability and selectivity of a cholesterol-coated C18 stationary phase. Journal of Chromatography A, 1216(23), 4734-4740. [Link]
-
Christie, W. W. (2019). Silver Ion Chromatography and Lipids, Part 3. AOCS Lipid Library. [Link]
-
Studzińska, S., et al. (2018). Comparison of four cholesterol-based stationary phases for the separation of steroid hormones. Journal of Pharmaceutical and Biomedical Analysis, 159, 399-407. [Link]
-
Gallier, S., et al. (2022). Bovine Milk Polar Lipids: Lipidomics Advances and Functional Perspectives. Metabolites, 12(11), 1056. [Link]
-
Studzińska, S., et al. (2022). Cholesterol Stationary Phase in the Separation and Identification of siRNA Impurities by Two-Dimensional Liquid Chromatography-Mass Spectrometry. Molecules, 27(23), 8393. [Link]
-
Asare, B. (2010). Reversed-Phase HPLC Determination of Cholesterol in Food Items. Digital Commons@ETSU. [Link]
-
LIPID MAPS. (n.d.). Extraction and Analysis of Sterols in Biological Matrices by High Performance Liquid Chromatography Electrospray Ionization Mass Spectrometry. [Link]
-
MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. [Link]
-
D'Agostino, C., et al. (2023). Region-Specific Lipid Alterations Around the 28-Year Transition as Early Indicators of Skin Aging. Cosmetics, 10(4), 110. [Link]
-
Small, D. M. (1984). Physical properties of cholesteryl esters. Journal of Lipid Research, 25(13), 1490-1500. [Link]
-
YMC. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Butovich, I. A. (2014). Thermotropic phase transitions of binary mixtures of wax and cholesteryl esters relevant to tears. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1841(1), 110-119. [Link]
-
Chromatography Forum. (2015). Trouble separating Lipids. [Link]
-
Teledyne ISCO. (2020, May 26). Chromatography Troubleshooting [Video]. YouTube. [Link]
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. Challenges in Mass Spectrometry-based Lipidomics of Neutral Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Separation of cholesterol esters by silver ion chromatography using high-performance liquid chromatography or solid-phase extraction columns packed with a bonded sulphonic acid phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aocs.org [aocs.org]
- 7. aocs.org [aocs.org]
- 8. nacalai.com [nacalai.com]
- 9. Stability and selectivity of a cholesterol-coated C18 stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 11. researchgate.net [researchgate.net]
- 12. The effect of temperature and concentration of LDL and HDL cholesteryl esters and lipoprotein deficient serum on the cholesteryl ester transfer reaction in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thermotropic phase transitions of binary mixtures of wax and cholesteryl esters relevant to tears - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mriquestions.com [mriquestions.com]
- 15. Thermotropic phase transitions of binary mixtures of wax and cholesteryl esters relevant to tears - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. files01.core.ac.uk [files01.core.ac.uk]
- 19. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 20. mastelf.com [mastelf.com]
- 21. asdlib.org [asdlib.org]
- 22. m.youtube.com [m.youtube.com]
- 23. aocs.org [aocs.org]
Technical Support Center: Navigating the Challenges of Neutral Lipid Ionization
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the analysis of neutral lipids, such as cholesteryl palmitoleate, via mass spectrometry. Due to their nonpolar nature, these molecules present unique ionization challenges. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experimental workflow and achieve robust, reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is my cholesteryl ester, like this compound, showing a very low or no signal in ESI-MS?
Electrospray ionization (ESI) is generally not well-suited for nonpolar molecules like cholesteryl esters.[1][2] ESI relies on the analyte being pre-charged in solution or readily accepting a charge, which is inefficient for neutral lipids.[3] These lipids lack easily ionizable functional groups, leading to poor signal intensity. For more effective ionization of neutral lipids, consider using Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI).[4][5][6]
Q2: What are the best ionization techniques for neutral lipids?
Atmospheric Pressure Chemical Ionization (APCI) and Atmospheric Pressure Photoionization (APPI) are generally more effective for analyzing neutral lipids.[4][6] APCI is suitable for thermally stable nonpolar compounds, as it ionizes molecules in the gas phase through a corona discharge.[7] APPI uses ultraviolet light for ionization and can offer higher sensitivity and less susceptibility to ion suppression compared to ESI and APCI for certain nonpolar compounds.[3][6][8]
Q3: How can I improve the signal of my cholesteryl ester using ESI?
If you must use ESI, the formation of adducts is crucial for enhancing the signal of neutral lipids.[9][10] This can be achieved by adding modifiers to your mobile phase.
-
Ammonium Adducts: Adding ammonium formate or acetate (typically around 10 mM) to the mobile phase can promote the formation of [M+NH₄]⁺ adducts.[11][12]
-
Sodiated and Lithiated Adducts: The presence of sodium or lithium ions can also lead to the formation of [M+Na]⁺ or [M+Li]⁺ adducts, which can enhance ionization.[3][9]
It's important to note that the stability of these adducts can vary, and you may need to sum the signals of multiple adducts for accurate quantification.[11][13]
Q4: What is in-source fragmentation and how does it affect my analysis of cholesteryl esters?
In-source fragmentation is the breakdown of an analyte within the ion source before it reaches the mass analyzer.[14][15] Cholesteryl esters are susceptible to this, often resulting in a characteristic neutral loss of the fatty acid and the formation of a cholestadiene ion at m/z 369.35.[15][16][17] While this fragment can be used for quantification, excessive in-source fragmentation can deplete the precursor ion signal and complicate data interpretation.[14][18] To minimize this, you can try reducing the ion transfer temperature and other source parameters like the cone voltage.[14][19]
Troubleshooting Guides
Problem 1: Low or No Signal for this compound
You're running a this compound standard and see a weak, noisy, or completely absent signal.
The primary cause is likely inefficient ionization due to the nonpolar nature of the molecule. The following workflow will guide you through optimizing your method.
Caption: Troubleshooting workflow for low cholesteryl ester signal.
-
Verify Ionization Source: Confirm if you are using ESI. For neutral lipids like cholesteryl esters, APCI is often a more suitable choice as it is designed for less polar compounds.[4][7] APPI can also provide excellent sensitivity for such molecules.[6][20]
-
Optimize ESI with Adduct Formation: If you are limited to using ESI, enhancing ionization through adduct formation is key.
-
Protocol: Introduce an additive into your mobile phase. A common choice is 10 mM ammonium formate or acetate to encourage the formation of [M+NH₄]⁺ adducts.[19][21]
-
Rationale: The ammonium ion attaches to the neutral lipid, imparting a charge that allows it to be detected by the mass spectrometer.[11] Be aware that sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts are also common and may need to be monitored.[13] For accurate quantification, it is often necessary to sum the intensities of all significant adducts.[11]
-
-
Optimize APCI/APPI Parameters:
-
Source Temperature: This is a critical parameter in APCI. Too low, and desolvation will be incomplete; too high, and you risk thermal degradation of your analyte. A good starting point is around 325°C, but this should be optimized for your specific instrument and compound.[16]
-
Gas Pressures: Nebulizer and curtain gas pressures affect droplet formation and desolvation. Follow your instrument manufacturer's guidelines for initial settings and perform systematic optimization.[16]
-
-
Consider Chemical Derivatization: If the above steps do not yield sufficient signal, chemical derivatization can be employed to introduce an easily ionizable group onto the cholesteryl ester.
Problem 2: Poor Reproducibility and Inconsistent Signal Intensity
Your signal for this compound is present but fluctuates significantly between injections.
Inconsistent signal intensity for neutral lipids can be due to unstable adduct formation, in-source fragmentation, or matrix effects.
Caption: Troubleshooting workflow for poor signal reproducibility.
-
Evaluate Adduct Formation: The relative abundance of different adducts ([M+NH₄]⁺, [M+Na]⁺, [M+K]⁺) can vary between injections, leading to inconsistent quantification if only one adduct is monitored.[13][23]
-
Solution: In your data processing, ensure you are identifying all significant adducts for your analyte and summing their intensities for a total analyte response.[11]
-
-
Assess and Minimize In-Source Fragmentation: Cholesteryl esters can readily fragment in the ion source, losing the fatty acyl chain and producing a cholestadiene ion (m/z 369.35).[15][24] The efficiency of this fragmentation can be sensitive to minor changes in source conditions, leading to poor reproducibility of the precursor ion.
-
Address Matrix Effects: When analyzing complex biological samples, co-eluting compounds can suppress the ionization of your target analyte.[25]
-
Solution: Implement a robust sample preparation protocol to remove interfering substances. Common techniques include:
-
Rationale: By reducing the complexity of the sample injected into the mass spectrometer, you minimize the chances of ion suppression and improve the reproducibility of your measurements.[25][29]
-
Experimental Protocols
Protocol 1: Sample Preparation for Cholesteryl Ester Analysis from Plasma
This protocol outlines a standard liquid-liquid extraction method for isolating neutral lipids.
-
Sample Thawing: Thaw plasma samples on ice.
-
Initial Mixture: In a glass tube, add 100 µL of plasma to 2 mL of a 2:1 (v/v) chloroform:methanol solution.
-
Internal Standard: Add an appropriate internal standard (e.g., a deuterated or odd-chain cholesteryl ester).
-
Vortexing: Vortex the mixture thoroughly for 1 minute.
-
Phase Separation: Add 500 µL of water to induce phase separation. Vortex for another 30 seconds.
-
Centrifugation: Centrifuge at 2000 x g for 10 minutes at 4°C.
-
Collection: Carefully collect the lower organic layer (containing the lipids) using a glass Pasteur pipette.
-
Drying: Dry the collected organic phase under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for your LC-MS analysis (e.g., 90:10 isopropanol:acetonitrile).
Protocol 2: General LC-MS Method for Cholesteryl Ester Analysis using APCI
This serves as a starting point for method development.
| Parameter | Setting | Rationale |
| LC Column | C18, e.g., 2.1 x 50 mm, 1.8 µm | Reversed-phase chromatography provides good separation for lipids. |
| Mobile Phase A | 60:40 Acetonitrile:Water + 10 mM Ammonium Formate | Ammonium formate promotes the formation of [M+NH₄]⁺ adducts. |
| Mobile Phase B | 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate | A strong organic solvent for eluting hydrophobic cholesteryl esters. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Gradient | Start at 30% B, ramp to 100% B over 10 min, hold for 5 min | A standard gradient for separating a range of lipids. |
| Ion Source | APCI, Positive Ion Mode | APCI is generally more effective for neutral lipids than ESI.[5][30] |
| Nebulizer Current | 4 µA | A typical starting point for APCI.[16] |
| Source Temp. | 325 °C | Balances efficient desolvation with minimizing thermal degradation.[16] |
| Cone Voltage | Optimize (e.g., 20-50 V) | A key parameter to control in-source fragmentation.[18] |
| MS Scan Mode | Full Scan (e.g., m/z 300-1000) or MRM | Full scan for profiling, MRM for targeted quantification. |
| MRM Transition | e.g., for CE(18:1), Precursor: [M+NH₄]⁺, Product: m/z 369.35 | The cholestadiene fragment is a characteristic product ion.[24] |
Comparison of Ionization Techniques for Neutral Lipids
| Technique | Principle | Pros for Neutral Lipids | Cons for Neutral Lipids |
| ESI | Ionization from charged droplets in solution. | Can work with adduct formation. | Inherently inefficient for nonpolar molecules.[1] |
| APCI | Gas-phase ionization via corona discharge. | Well-suited for thermally stable, less polar compounds.[7] | Can induce thermal degradation and in-source fragmentation.[24] |
| APPI | Gas-phase ionization via UV photons. | Effective for nonpolar compounds; can be more sensitive and less prone to matrix effects than APCI.[6][31] | Requires a suitable dopant for optimal performance in some cases.[32] |
References
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Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Atmospheric pressure chemical ionization mass spectrometry for analysis of lipids. (n.d.). PubMed. Retrieved from [Link]
-
Simultaneous Quantification of Free Cholesterol, Cholesteryl Esters, and Triglycerides without Ester Hydrolysis by UHPLC Separation and In-Source Collision Induced Dissociation Coupled MS/MS. (2017). National Institutes of Health. Retrieved from [Link]
-
Applications of Mass Spectrometry for Cellular Lipid Analysis. (n.d.). National Institutes of Health. Retrieved from [Link]
-
High Throughput Quantification of Cholesterol and Cholesteryl Ester by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). (n.d.). PubMed. Retrieved from [Link]
-
Improving Quantitative Accuracy in Nontargeted Lipidomics by Evaluating Adduct Formation. (2023). American Chemical Society. Retrieved from [Link]
-
Evaluation of Lipid In-Source Fragmentation on Different Orbitrap-based Mass Spectrometers. (2019). American Chemical Society. Retrieved from [Link]
-
Analysis of Plant Sterol and Stanol Esters in Cholesterol-Lowering Spreads and Beverages Using High-Performance Liquid Chromatography-Atmospheric Pressure Chemical Ionization-Mass Spectroscopy. (n.d.). PubMed. Retrieved from [Link]
-
In-Source Fragmentation in Nontargeted Metabolomics and Lipidomics. (n.d.). eScholarship. Retrieved from [Link]
-
Recognition and avoidance of ion source-generated artifacts in lipidomics analysis. (2020). National Institutes of Health. Retrieved from [Link]
-
Simultaneous Quantification of Free Cholesterol, Cholesteryl Esters, and Triglycerides without Ester Hydrolysis by UHPLC Separation and In-Source Collision Induced Dissociation Coupled MS/MS. (2017). PubMed. Retrieved from [Link]
-
Atmospheric pressure chemical ionization mass spectrometry for analysis of lipids. (2001). Lipids. Retrieved from [Link]
-
Glycerolipid and Cholesterol Ester Analyses in Biological Samples by Mass Spectrometry. (2013). National Institutes of Health. Retrieved from [Link]
-
Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry. (2012). National Institutes of Health. Retrieved from [Link]
-
Atmospheric Pressure Photoionization (APPI) for LC–MS: Analysis of Lipids. (2014). Syagen Technology, Inc. Retrieved from [Link]
-
Comparison of atmospheric pressure photoionization, atmospheric pressure chemical ionization, and electrospray ionization mass spectrometry for analysis of lipids. (2006). PubMed. Retrieved from [Link]
-
Improving Quantitative Accuracy in Nontargeted Lipidomics by Evaluating Adduct Formation. (2023). eScholarship.org. Retrieved from [Link]
-
Analysis of Plant Sterol and Stanol Esters in Cholesterol-Lowering Spreads and Beverages Using High-Performance Liquid Chromatography−Atmospheric Pressure Chemical Ionization−Mass Spectroscopy. (2004). ResearchGate. Retrieved from [Link]
-
High throughput quantification of cholesterol and cholesteryl ester by electrospray ionization tandem mass spectrometry (ESI-MS/MS). (2006). ResearchGate. Retrieved from [Link]
-
Glial Biologist's Guide to Mass Spectrometry‐Based Lipidomics: A Tutorial From Sample Preparation to Data Analysis. (2024). PubMed Central. Retrieved from [Link]
-
Quantification of Cholesterol and Cholesteryl Ester by Direct Flow Injection High-Resolution Fourier Transform Mass Spectrometry Utilizing Species-Specific Response Factors. (2019). American Chemical Society. Retrieved from [Link]
-
Mechanism of a) cholesterol derivatization and fragmentation according... (n.d.). ResearchGate. Retrieved from [Link]
-
Electrospray Ionization Tandem Mass Spectrometry of Sodiated Adducts of Cholesteryl Esters. (2012). National Institutes of Health. Retrieved from [Link]
-
Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity. (2023). National Institutes of Health. Retrieved from [Link]
-
Analytical Strategies for Quantitative Accuracy in Nontargeted Lipidomics. (2023). eScholarship.org. Retrieved from [Link]
-
A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues. (2024). bioRxiv. Retrieved from [Link]
-
Parallel Mass Spectrometry (APCI-MS and ESI-MS) for Lipid Analysis. (n.d.). AOCS. Retrieved from [Link]
-
Comparison of Atmospheric Pressure Photoionization, Atmospheric Pressure Chemical Ionization, and Electrospray Ionization Mass Spectrometry for Analysis of Lipids. (2006). ResearchGate. Retrieved from [Link]
-
ONLINE METHODS Sample Preparation for Lipid Standards. (2016). The Royal Society of Chemistry. Retrieved from [Link]
-
Atmospheric pressure photoionization mass spectrometry for analysis of fatty acid and acylglycerol lipids. (2020). ResearchGate. Retrieved from [Link]
-
Exploring the Impact of Organic Solvent Quality and Unusual Adduct Formation during LC-MS-Based Lipidomic Profiling. (2023). MDPI. Retrieved from [Link]
-
A Novel Solid Phase Sample Preparation Method for Lipidomic Analysis of Plasma Samples. (n.d.). Agilent. Retrieved from [Link]
-
High-Specificity and Sensitivity Imaging of Neutral Lipids Using Salt-Enhanced MALDI TIMS. (2025). American Chemical Society. Retrieved from [Link]
-
A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues. (2024). PubMed. Retrieved from [Link]
-
Challenges in Mass Spectrometry-based Lipidomics of Neutral Lipids. (2018). National Institutes of Health. Retrieved from [Link]
-
Looking in Depth at Oxidized Cholesteryl Esters by LC–MS/MS: Reporting Specific Fragmentation Fingerprints and Isomer Discrimination. (2021). ResearchGate. Retrieved from [Link]
-
Accurate Quantification of Lipid Species by Electrospray Ionization Mass Spectrometry — Meets a Key Challenge in Lipidomics. (2011). National Institutes of Health. Retrieved from [Link]
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Technical Support Center: Strategies to Reduce Variability in Cholesteryl Palmitoleate Measurements
Welcome to the Technical Support Center for the accurate quantification of cholesteryl palmitoleate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of measuring this specific cholesteryl ester and to troubleshoot common sources of variability. Achieving reproducible and reliable data is paramount, and this resource provides in-depth, field-proven insights to help you refine your experimental workflow.
Introduction: The Challenge of Measuring this compound
This compound, an ester of cholesterol and palmitoleic acid, is a neutral lipid that plays a role in lipid storage and transport. Like other cholesteryl esters, its quantification can be challenging due to its hydrophobicity, propensity for degradation, and the complexity of the biological matrices in which it is found.[1][2] Variability in measurements can arise from a multitude of factors, spanning from initial sample collection to final data analysis. This guide will systematically address these potential pitfalls and provide actionable strategies to mitigate them.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions and issues encountered during the analysis of this compound.
Q1: We are seeing significant scatter in our this compound data between replicates. What are the most likely causes?
A1: High variability between replicates often points to issues in the pre-analytical or analytical stages. The most common culprits include:
-
Inconsistent Sample Handling: Minor differences in the time between sample collection and processing, or temperature fluctuations, can significantly alter lipid profiles.[3]
-
Suboptimal Lipid Extraction: Incomplete or differential extraction of cholesteryl esters from the sample matrix is a major source of variability.
-
Instrumental Drift: Fluctuations in mass spectrometer performance during an analytical run can lead to inconsistent signal intensity.[4]
-
Pipetting Errors: Given the multi-step nature of lipid analysis, small errors in pipetting volumes can compound and lead to significant final concentration differences.
Q2: Our this compound signal intensity is very low. How can we improve it?
A2: Low signal intensity for neutral lipids like cholesteryl esters is a frequent challenge, primarily due to their poor ionization efficiency in electrospray ionization (ESI).[1][5] Consider the following strategies:
-
Optimize Ionization: Switch to Atmospheric Pressure Chemical Ionization (APCI), which is often more efficient for nonpolar lipids.[6]
-
Adduct Formation: In ESI, the use of ammonium adducts ([M+NH₄]⁺) can enhance the signal of cholesteryl esters.[2]
-
Sample Concentration: Ensure your lipid extraction and reconstitution steps are optimized to concentrate the sample sufficiently.
-
Instrument Maintenance: A dirty ion source or old detector can significantly reduce sensitivity. Regular cleaning and maintenance are crucial.
Q3: We suspect co-elution with other isobaric lipids. How can we confirm and resolve this?
A3: Co-elution of isobaric species (molecules with the same nominal mass) is a significant challenge in lipidomics. For cholesteryl esters, diacylglycerols (DAGs) are common isobaric interferents.[5]
-
Tandem Mass Spectrometry (MS/MS): This is the most effective way to differentiate between co-eluting isobars. Cholesteryl esters typically show a characteristic neutral loss of the cholestane moiety or produce a cholestane cation fragment at m/z 369.3.[5] DAGs, on the other hand, fragment through the loss of their fatty acyl chains.[5]
-
Chromatographic Optimization: While MS/MS is powerful, robust chromatographic separation is highly recommended to reduce ion suppression and improve quantification.[5] Experiment with different column chemistries (e.g., C18, C30) and gradient profiles to improve the resolution of your target analyte from interfering species.
Q4: How critical is the choice of internal standard for this compound quantification?
A4: The use of an appropriate internal standard is absolutely critical for accurate and reproducible quantification. An ideal internal standard should be a structurally similar molecule that is not naturally present in the sample.[7] For cholesteryl esters, a heavy-isotope labeled (e.g., ¹³C or ²H) cholesteryl ester or a cholesteryl ester with an odd-chain fatty acid (e.g., C17:0 or C19:0) is recommended.[1] The internal standard should be added at the very beginning of the sample preparation process to account for variability in extraction efficiency, sample handling, and instrument response.[7]
Part 2: Troubleshooting Guides
This section provides structured troubleshooting workflows for specific issues you may encounter.
Guide 1: Addressing High Variability in Pre-Analytical Steps
The pre-analytical phase, which includes everything from patient preparation to sample storage, is a major source of variability in lipidomics.[8][9] Up to 80% of laboratory testing errors can be attributed to this phase.[8]
Problem: Inconsistent results across a batch of samples that cannot be explained by analytical performance.
Workflow for Troubleshooting Pre-Analytical Variability:
Caption: Troubleshooting workflow for pre-analytical variability.
Key Considerations for Pre-Analytical Steps:
| Parameter | Recommendation | Rationale |
| Patient State | For clinical studies, collect samples after an 8-12 hour fast.[10] | Food intake dramatically alters the lipid profile, particularly triglycerides, which can impact the overall lipid environment. |
| Anticoagulant | Use EDTA plasma. | Heparin can activate lipoprotein lipase, leading to the breakdown of triglycerides and potential alterations in other lipid species. |
| Processing Time | Process blood samples within 1-2 hours of collection.[3] | Whole blood contains metabolically active cells that can alter lipid concentrations ex vivo.[3] |
| Storage | Store plasma/serum samples at -80°C for long-term storage.[7] | Prevents enzymatic degradation and oxidation of lipids. |
| Freeze-Thaw Cycles | Aliquot samples to avoid multiple freeze-thaw cycles.[7] | Repeated freezing and thawing can lead to lipid degradation and altered sample integrity.[7] |
Guide 2: Optimizing LC-MS/MS Analysis for Cholesteryl Esters
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the specific and sensitive quantification of lipids.[11][12] However, its application to neutral lipids like cholesteryl esters requires careful optimization.
Problem: Poor peak shape, low signal-to-noise, and inconsistent retention times for this compound.
Workflow for Optimizing LC-MS/MS Method:
Caption: Troubleshooting workflow for LC-MS/MS analysis.
Detailed Protocols and Methodologies:
Protocol 1: Lipid Extraction (Modified Bligh-Dyer)
This protocol is suitable for extracting neutral lipids like cholesteryl esters from plasma or serum.
-
Spike Internal Standard: To 100 µL of plasma, add your cholesteryl ester internal standard (e.g., C17:0 cholesteryl ester).
-
Solvent Addition: Add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol. Vortex for 1 minute.
-
Phase Separation: Add 125 µL of chloroform. Vortex for 1 minute. Add 125 µL of water. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 2000 x g for 10 minutes to separate the aqueous and organic layers.
-
Collect Organic Layer: Carefully collect the lower organic layer containing the lipids into a new tube.
-
Drying: Dry the collected lipid extract under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate volume of your mobile phase (e.g., 100 µL of isopropanol) for LC-MS analysis.
Protocol 2: Differentiating Cholesteryl Esters from Isobars using Tandem MS
This method utilizes characteristic fragmentation patterns to specifically detect cholesteryl esters.
-
Mass Spectrometer Setup (Positive Ion Mode):
-
For Cholesteryl Esters (CEs): Perform a Precursor Ion Scan for m/z 369.3 (the cholestane cation) or a Neutral Loss Scan of 368.5 Da (the neutral loss of the cholestane moiety).[5] This will specifically detect all CE species present in the sample.
-
Collision Energy: Optimize the collision energy to maximize the signal of the m/z 369.3 fragment. A starting point of 20-30 eV is common.
-
-
Data Analysis:
-
Extract ion chromatograms for the specific precursor-to-product ion transition for this compound.
-
Compare the fragmentation pattern of your analyte to that of a known standard to confirm its identity.
-
Part 3: Quality Control and Data Validation
A robust quality control (QC) system is essential for generating reliable and comparable data, especially in large-scale studies.[4][13]
Key QC Practices:
-
Pooled QC Samples: Create a pooled QC sample by combining a small aliquot of every biological sample in the study.[13] Inject this pooled QC at regular intervals (e.g., every 10 samples) throughout your analytical run.
-
Monitoring QC Performance: The coefficient of variation (CV) for your target analyte in the pooled QC samples should ideally be less than 15%. A high CV indicates analytical instability that needs to be addressed.
-
System Suitability Tests: Before starting a batch analysis, inject a standard mixture to ensure the LC-MS system is performing optimally (e.g., checking for consistent retention times, peak shapes, and signal intensities).
-
Batch Normalization: In large studies analyzed over multiple batches, the signal intensity of the pooled QC samples can be used to normalize the data and correct for batch-to-batch variation.[4]
References
- Building Quality Assurance and Quality Control Guidelines for Metabolomics and Lipidomics. Thermo Fisher Scientific.
- From bedside to bench—practical considerations to avoid pre-analytical pitfalls and assess sample quality for high-resolution metabolomics and lipidomics analyses of body fluids. Anal Bioanal Chem.
- A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements. Metabolites.
- Challenges in quantifying isobaric cholesteryl ester and diacylglycerol species. Benchchem.
- Ex vivo instability of lipids in whole blood: preanalytical recommendations for clinical lipidomics studies. J Lipid Res.
- Minimizing pre analytical variables for estimation of lipids profile level: An upd
- A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues. Biochemistry.
- Quality Control of Targeted Plasma Lipids in a Large-Scale Cohort Study Using Liquid Chromatography–Tandem Mass Spectrometry. Metabolites.
- Cholesteryl Ester Analysis Service.
- A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues. bioRxiv.
- A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues. bioRxiv.
- An Overview of Pre-Analytical Factors Impacting Metabolomics Analyses of Blood Samples. Metabolites.
- Analytical methods for cholesterol quantific
- Cholesterol Ester Analysis Service.
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Validation & Comparative
validation of LC-MS/MS method for cholesteryl palmitoleate in serum
An In-Depth Guide to the Validation of an LC-MS/MS Method for Cholesteryl Palmitoleate Quantification in Serum: A Comparative Analysis
This guide provides a comprehensive overview and comparative analysis of the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in serum. We will delve into the critical aspects of method development, validation parameters, and a comparison with alternative analytical techniques, offering researchers, scientists, and drug development professionals a robust framework for their analytical needs.
Introduction: The Significance of this compound
Cholesteryl esters, the storage form of cholesterol, are crucial components of lipid metabolism. Among them, this compound has garnered increasing interest due to its potential role as a biomarker in various physiological and pathological processes, including metabolic syndrome, cardiovascular disease, and certain cancers. Accurate and precise quantification of this compound in serum is therefore paramount for advancing research and clinical diagnostics in these areas.
LC-MS/MS has emerged as the gold standard for the quantification of small molecules in complex biological matrices due to its high selectivity, sensitivity, and specificity. This guide will walk through the validation of a robust LC-MS/MS method, comparing it with other analytical approaches and providing the necessary experimental details to ensure reliable and reproducible results.
The LC-MS/MS Method: A Step-by-Step Validation Protocol
The validation of a bioanalytical method is a critical process that ensures the reliability and reproducibility of the data. The following sections detail the key validation parameters as outlined by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
Experimental Workflow
The overall workflow for the quantification of this compound in serum using LC-MS/MS involves several key steps, from sample preparation to data analysis.
Caption: Workflow for this compound analysis.
Detailed Experimental Protocol
Sample Preparation (Liquid-Liquid Extraction):
-
Thaw serum samples on ice.
-
To 50 µL of serum, add 10 µL of internal standard (IS) working solution (e.g., 1 µg/mL d7-cholesteryl palmitate in isopropanol).
-
Add 500 µL of a hexane/isopropanol (3:2, v/v) mixture.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., acetonitrile/isopropanol, 80:20, v/v).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: Acetonitrile with 0.1% formic acid.
-
Mobile Phase B: Isopropanol with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
This compound: Precursor ion (m/z) -> Product ion (m/z)
-
Internal Standard (d7-Cholesteryl Palmitate): Precursor ion (m/z) -> Product ion (m/z)
-
-
Collision Energy: Optimized for each transition.
Validation Parameters: A Comparative Summary
A thorough validation process assesses various parameters to ensure the method's reliability. The table below summarizes the typical acceptance criteria and provides a comparison with a hypothetical alternative method, Gas Chromatography-Mass Spectrometry (GC-MS).
| Validation Parameter | LC-MS/MS Method | GC-MS Method (Hypothetical) | Acceptance Criteria (FDA/EMA) |
| Linearity (r²) | > 0.995 | > 0.99 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 5 ng/mL | Signal-to-noise ratio ≥ 10; acceptable precision and accuracy |
| Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) | Within ± 20% | Within ± 15% of the nominal concentration (± 20% at LLOQ) |
| Precision (% CV) | < 15% (< 20% at LLOQ) | < 20% | ≤ 15% coefficient of variation (≤ 20% at LLOQ) |
| Matrix Effect (%) | 85-115% | 80-120% | Internal standard normalized matrix factor should have a CV ≤ 15% |
| Recovery (%) | > 80% | > 70% | Consistent, precise, and reproducible |
| Stability (various conditions) | Stable | Less stable due to derivatization | Analyte concentration within ± 15% of the initial concentration |
Comparison with Alternative Methods
While LC-MS/MS is the preferred method, other techniques have been used for the analysis of cholesteryl esters.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. However, for large, non-volatile molecules like this compound, a chemical derivatization step is often required to increase their volatility. This adds complexity to the sample preparation process and can be a source of variability.
Advantages of LC-MS/MS over GC-MS:
-
No Derivatization Required: Simplifies sample preparation and reduces potential for analytical errors.
-
Higher Throughput: Faster analysis times are typically achievable with modern UPLC systems.
-
Greater Specificity: The use of MRM transitions provides very high specificity, minimizing interferences from the complex serum matrix.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput immunoassay that can be used for the quantification of specific analytes. However, the development of a highly specific antibody for this compound is challenging due to its structural similarity to other cholesteryl esters.
Advantages of LC-MS/MS over ELISA:
-
Higher Specificity: LC-MS/MS can distinguish between structurally similar molecules, reducing the risk of cross-reactivity.
-
Wider Dynamic Range: LC-MS/MS methods typically offer a broader linear range for quantification.
-
Multiplexing Capability: The ability to measure multiple analytes simultaneously in a single run.
Logic of Experimental Choices
The selection of each component of the LC-MS/MS method is based on sound scientific principles to ensure optimal performance.
A Comparative Guide to Cholesteryl Palmitoleate and Cholesteryl Oleate in Macrophage Foam Cell Formation
For Researchers, Scientists, and Drug Development Professionals
The transformation of macrophages into lipid-laden foam cells is a critical event in the genesis of atherosclerosis. This guide provides an in-depth comparison of two key cholesteryl esters, cholesteryl palmitoleate and cholesteryl oleate, in the context of foam cell formation. By examining their distinct physicochemical properties, metabolic fates, and impacts on macrophage biology, we aim to provide a comprehensive resource for researchers in cardiovascular disease and drug development.
Introduction: The Significance of Cholesteryl Ester Composition in Atherosclerosis
Atherosclerosis is fundamentally a disease of lipid accumulation and chronic inflammation within the arterial wall. Macrophages, key cells of the innate immune system, play a central role by taking up modified lipoproteins, leading to the formation of foam cells.[1] These cells are characterized by the massive accumulation of cytoplasmic lipid droplets, primarily composed of cholesteryl esters (CEs).[2] While the focus has often been on the sheer quantity of cholesterol, the specific fatty acid esterified to cholesterol is emerging as a critical determinant of the pathological consequences. This guide will dissect the roles of two prominent monounsaturated fatty acid-containing CEs: this compound (CE-16:1) and cholesteryl oleate (CE-18:1). While structurally similar, emerging evidence suggests they may exert divergent effects on foam cell biology and the progression of atherosclerosis.
Physicochemical and Metabolic Profiles: A Tale of Two Esters
The distinct biological roles of this compound and cholesteryl oleate can be traced back to their fundamental physicochemical and metabolic differences.
Table 1: Physicochemical Properties of this compound and Cholesteryl Oleate
| Property | This compound | Cholesteryl Oleate | Reference(s) |
| Molecular Formula | C43H74O2 | C45H78O2 | [3][] |
| Molecular Weight | 623.1 g/mol | 651.11 g/mol | [3][] |
| Melting Point | Low melting solid | 44-47°C | [][5] |
| Physical State at 37°C | Likely liquid or liquid crystalline | Liquid or liquid crystalline | [6] |
The physical state of CEs within lipid droplets is crucial for their accessibility to hydrolytic enzymes. Both this compound and oleate exist in a liquid or liquid crystalline state at physiological temperatures, which allows for their dynamic turnover.[6]
Metabolic Synthesis and Hydrolysis: A Finely Tuned Process
The intracellular concentration of CEs is governed by the balance between their synthesis by Acyl-CoA:cholesterol acyltransferases (ACATs) and their hydrolysis by neutral cholesterol ester hydrolases (nCEHs).
Synthesis: Macrophages primarily express ACAT1, which esterifies excess free cholesterol into CEs for storage in lipid droplets.[7][8] Studies on ACAT1 substrate specificity have shown a preference for oleoyl-CoA over other unsaturated fatty acyl-CoAs.[9][10] While direct comparative data for palmitoleoyl-CoA is limited, the strong preference for oleoyl-CoA suggests that the availability of different fatty acids in the cellular microenvironment can significantly influence the composition of newly synthesized CEs.[7] ACAT2, which is more selective for cholesterol over other sterols, is primarily expressed in the liver and intestine and contributes to the CE content of secreted lipoproteins like VLDL.[9][11]
Hydrolysis: The hydrolysis of CEs is the rate-limiting step for cholesterol efflux from foam cells, a key process in reverse cholesterol transport.[12] This is carried out by neutral cholesterol ester hydrolases (nCEHs), with NCEH1 being a key enzyme in human macrophages.[13][14] Early studies have indicated that the hydrolysis rate can be influenced by the fatty acid moiety, with cholesteryl linoleate being hydrolyzed more readily than cholesteryl palmitate in lysosomes.[15] While specific comparative data for this compound and cholesteryl oleate hydrolysis by nCEH1 is not yet available, it is plausible that the enzyme exhibits substrate preferences that could impact the residence time of these CEs within the foam cell. The identity of all nCEHs in macrophages is still a subject of some debate.[16]
Differential Effects on Foam Cell Formation and Atherogenesis
The identity of the fatty acid within the cholesteryl ester molecule appears to significantly influence the downstream cellular responses and the overall trajectory of atherosclerosis.
Cholesteryl Oleate: The Pro-Atherogenic Player
A substantial body of evidence points to cholesteryl oleate as a key player in promoting atherosclerosis.[17] LDL particles enriched in cholesteryl oleate are strongly associated with an increased risk of coronary artery disease.[18][19] This enrichment is often driven by diets high in monounsaturated fats, leading to increased hepatic secretion of cholesteryl oleate-rich lipoproteins.[11][19] In macrophages, the accumulation of cholesteryl oleate contributes to the formation of lipid droplets and the development of the foam cell phenotype.[20][21]
This compound: An Emerging Modulator with Potential Anti-inflammatory Properties
In contrast to the pro-atherogenic profile of cholesteryl oleate, evidence is accumulating that palmitoleic acid (16:1n-7), the fatty acid component of this compound, may have beneficial effects. Studies have shown that palmitoleate can exert anti-inflammatory effects on macrophages, counteracting the pro-inflammatory signals induced by saturated fatty acids like palmitate.[22][23][24] Furthermore, dietary supplementation with palmitoleate has been shown to reduce the progression of atherosclerosis in animal models, an effect associated with improved lipid profiles and reduced inflammation.[1][25] While these studies focus on the free fatty acid, it is plausible that the hydrolysis of this compound within the foam cell could release palmitoleate, thereby locally modulating the inflammatory environment of the atherosclerotic plaque.
Table 2: Comparative Effects on Macrophage Function and Atherosclerosis
| Feature | Cholesteryl Oleate | This compound (Inferred) | Reference(s) |
| Lipid Accumulation | Promotes lipid droplet formation in macrophages. | Promotes lipid droplet formation. | [20][21] |
| Inflammation | Associated with pro-inflammatory conditions in atherosclerosis. | The palmitoleate moiety has demonstrated anti-inflammatory effects in macrophages. | [18][22][23][24] |
| Atherogenic Potential | Considered pro-atherogenic; high levels in LDL correlate with increased atherosclerosis. | The palmitoleate moiety is associated with reduced atherosclerosis progression in animal models. | [1][11][17][19][25] |
Experimental Protocols for Comparative Analysis
To directly compare the effects of this compound and cholesteryl oleate on foam cell formation, the following experimental workflow can be employed.
In Vitro Foam Cell Formation Model
This protocol details the steps to induce foam cell formation in a macrophage cell line (e.g., RAW 264.7 or THP-1) by loading with specific cholesteryl esters.
-
Cell Culture and Differentiation:
-
Culture macrophages in appropriate media (e.g., DMEM for RAW 264.7, RPMI-1640 for THP-1).
-
For THP-1 monocytes, induce differentiation into macrophages using phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.
-
-
Preparation of Cholesteryl Ester-Containing Liposomes:
-
Prepare liposomes containing either this compound or cholesteryl oleate. A typical formulation includes the cholesteryl ester, phosphatidylcholine, and free cholesterol.
-
Sonication or extrusion can be used to create unilamellar vesicles of a defined size.
-
-
Macrophage Loading:
-
Incubate the differentiated macrophages with the prepared liposomes at a predetermined concentration (e.g., 50-100 µg/mL of cholesteryl ester) for 24-48 hours.
-
Include a control group of macrophages incubated with liposomes lacking cholesteryl esters.
-
-
Wash and Fixation:
-
After the incubation period, gently wash the cells with phosphate-buffered saline (PBS) to remove extracellular liposomes.
-
Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Quantification of Intracellular Lipid Accumulation
Oil Red O staining is a widely used method to visualize and quantify neutral lipids within cells.
-
Staining:
-
Prepare a working solution of Oil Red O in isopropanol and water.
-
After fixation, wash the cells with PBS and then with 60% isopropanol.
-
Incubate the cells with the Oil Red O working solution for 15-30 minutes.
-
Wash extensively with water to remove excess stain.
-
-
Visualization:
-
Visualize the stained lipid droplets using light microscopy. Foam cells will appear with red-stained intracellular droplets.
-
-
Quantification:
-
To quantify the lipid accumulation, elute the Oil Red O stain from the cells using 100% isopropanol.
-
Measure the absorbance of the eluate at approximately 520 nm using a spectrophotometer.
-
Normalize the absorbance values to the total protein content of the cells.
-
Discussion and Future Perspectives
The available evidence paints a picture of two closely related molecules with potentially very different implications for atherosclerosis. Cholesteryl oleate is strongly implicated as a pro-atherogenic molecule, with its accumulation in LDL and macrophages being a hallmark of the disease. In contrast, the fatty acid component of this compound, palmitoleic acid, exhibits anti-inflammatory and potentially anti-atherogenic properties.
This raises several critical questions for future research:
-
Direct Comparative Studies: There is a pressing need for studies that directly compare the effects of this compound and cholesteryl oleate on foam cell formation, lipid droplet dynamics, and inflammatory signaling in macrophages.
-
Enzymatic Specificity: A detailed characterization of the substrate specificity of human ACAT1 and nCEH1 for palmitoleoyl-CoA/cholesteryl palmitoleate versus oleoyl-CoA/cholesteryl oleate is required to understand their metabolic flux within the foam cell.
-
In Vivo Relevance: Further lipidomic studies of human atherosclerotic plaques are needed to determine the relative abundance of these two cholesteryl esters and their correlation with plaque stability and clinical outcomes.
A deeper understanding of the differential effects of specific cholesteryl esters will undoubtedly open new avenues for therapeutic intervention in atherosclerosis, potentially through dietary modifications or the development of drugs that can modulate the activity of key enzymes like ACAT1 and nCEH1.
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A Senior Application Scientist's Guide to Comparative Lipidomics of Cholesteryl Esters in Health and Disease
Introduction: The Central Role of Cholesteryl Esters in Cellular Homeostasis and Pathology
Cholesteryl esters (CEs) are neutral lipids synthesized from cholesterol and fatty acids, serving as the primary form for cholesterol storage and transport within the body.[1] In healthy individuals, the metabolism of CEs is a tightly regulated process, crucial for maintaining cellular membrane integrity, serving as a reservoir for steroid hormone production, and preventing the cytotoxicity associated with excess free cholesterol.[1][2] This delicate balance is maintained by the concerted action of two key enzyme families: the Acyl-CoA:cholesterol acyltransferases (ACATs) for intracellular esterification and lecithin:cholesterol acyltransferase (LCAT) for esterification in plasma, primarily on high-density lipoproteins (HDL).[2][3][4]
However, dysregulation of CE metabolism is a common feature in a multitude of pathological conditions, including atherosclerosis, neurodegenerative disorders, and cancer.[5][6][7][8] The accumulation or altered composition of CEs in specific tissues can provide profound insights into disease mechanisms and serve as a valuable source of potential biomarkers for diagnostics and therapeutic monitoring. This guide provides a comparative overview of CE lipidomics in healthy versus diseased states, supported by experimental data and detailed analytical protocols for researchers, scientists, and drug development professionals.
The Enzymatic Machinery of Cholesteryl Ester Metabolism: A Tale of Two Pathways
The specific fatty acid conjugated to cholesterol is not random; it is determined by the synthesizing enzyme's tissue location and substrate preference. Understanding these nuances is critical to interpreting lipidomic data.
Intracellular Esterification: The ACAT Isoforms
Acyl-CoA:cholesterol acyltransferase (ACAT) exists as two isoforms, ACAT1 and ACAT2, with distinct tissue distributions and proposed functions.[6][9]
-
ACAT1: This ubiquitous enzyme is found in a wide range of tissues, including the brain, adrenal glands, and macrophages.[6] Its primary role is believed to be in maintaining intracellular cholesterol homeostasis by converting excess cholesterol into CEs for storage in cytosolic lipid droplets, thereby protecting cells from free cholesterol-induced toxicity.[2][9] ACAT1 shows a strong preference for oleoyl-CoA as a substrate.[10]
-
ACAT2: In contrast, ACAT2 expression is largely restricted to the liver and intestine.[6][9] It is thought to be primarily involved in providing CEs for packaging into apolipoprotein B (apoB)-containing lipoproteins (VLDL and chylomicrons) for secretion.[9] ACAT2 exhibits a broader substrate specificity than ACAT1, utilizing a wider range of unsaturated fatty acyl-CoAs.[10]
Extracellular Esterification: The Role of LCAT
Lecithin:cholesterol acyltransferase (LCAT) is a plasma enzyme primarily associated with HDL particles.[3][11] It plays a pivotal role in reverse cholesterol transport, the process of removing excess cholesterol from peripheral tissues and transporting it back to the liver for excretion.[12] LCAT catalyzes the transfer of a fatty acid from the sn-2 position of phosphatidylcholine to free cholesterol on the surface of HDL, forming CEs that then move to the hydrophobic core of the lipoprotein.[3] This process is essential for the maturation of HDL particles from small, discoidal pre-β-HDL to larger, spherical α-HDL.[3]
Caption: Cholesteryl ester synthesis pathways.
Comparative Cholesteryl Ester Profiles in Disease
The dysregulation of the aforementioned enzymatic pathways leads to distinct alterations in the CE profiles of various tissues and biofluids, providing disease-specific lipidomic signatures.
Atherosclerosis: The Accumulation of Cholesteryl Esters in the Arterial Wall
A hallmark of atherosclerosis is the accumulation of CEs within macrophage foam cells in the arterial intima, forming the lipid core of atherosclerotic plaques.[1][[“]][14]
Causality of CE Profile Changes: In the subendothelial space, low-density lipoproteins (LDL) become modified and are taken up by macrophages via scavenger receptors. The massive influx of cholesterol overwhelms the cell's efflux capacity, leading to a compensatory upregulation of ACAT1 activity to esterify the excess free cholesterol into CEs for storage in lipid droplets.[2] This process transforms macrophages into lipid-laden foam cells, a critical early event in plaque development.
Comparative Data: Healthy Artery vs. Atherosclerotic Plaque
Lipidomic analyses of human atherosclerotic plaques reveal a significant enrichment of CEs compared to healthy arterial tissue.
| Cholesteryl Ester Species | Relative Abundance in Atherosclerotic Plaque vs. Healthy Tissue | Reference |
| CE(18:1) (Oleate) | Significantly Increased | [15] |
| CE(18:2) (Linoleate) | Significantly Increased | [15] |
| CE(16:0) (Palmitate) | Increased | [15] |
| Polyunsaturated CEs (long-chain) | Greatest relative enrichment in plaques | [5] |
Table 1: Comparative abundance of major cholesteryl ester species in atherosclerotic plaques.
Neurodegenerative Diseases: A Focus on Alzheimer's Disease
Recent evidence strongly implicates dysregulated lipid metabolism in the pathogenesis of Alzheimer's disease (AD).[8][16] Abnormal accumulation of CEs has been detected in the brains of individuals with AD and in corresponding animal models.[8]
Causality of CE Profile Changes: The exact mechanisms are still under investigation, but potential causes for CE accumulation in the AD brain include impaired clearance of cholesterol from myelin debris and defective cholesterol transport.[17] The APOE4 gene, the strongest genetic risk factor for late-onset AD, is centrally involved in cholesterol transport, and its presence is linked to altered lipid metabolism in the brain.[18] Studies in mice have shown that Alzheimer's-like tau deposits lead to the accumulation of CEs, and lowering CE levels can prevent brain damage.[19][20]
Comparative Data: Healthy Brain vs. Alzheimer's Disease Brain/Plasma
Lipidomic studies have identified significant alterations in CE profiles in both the brain tissue and plasma of AD patients.
| Cholesteryl Ester Species | Fold Change/Observation in AD vs. Healthy Controls | Sample Type | Reference |
| Long-chain CEs (e.g., CE 32:0, 34:0, 34:6) | Decreased | Plasma | [15] |
| CE(20:4) (Arachidonate) | Increased in ApoE ε3/ε4 carriers | Plasma | [21][22] |
| CE(22:5) | Increased in ApoE ε3/ε4 carriers | Plasma | [21][22] |
| CE(18:1) (Oleate) | Significantly Increased | Brain (mouse model) | [23] |
Table 2: Alterations in cholesteryl ester profiles in Alzheimer's Disease.
Cancer: Fueling Malignant Growth
Cancer cells exhibit reprogrammed metabolism to support their rapid proliferation, and this includes alterations in cholesterol and CE metabolism.[7] Intratumoral CE accumulation has been associated with a more aggressive cancer phenotype in several cancer types, including breast and colorectal cancer.[2][7][24]
Causality of CE Profile Changes: Cancer cells have a high demand for cholesterol to build new membranes. To meet this demand and to avoid the toxicity of high levels of free cholesterol, cancer cells often upregulate ACAT1, leading to increased CE synthesis and storage in lipid droplets.[2][25] These stored CEs can then be hydrolyzed to provide a ready source of free cholesterol for the proliferating cells. In breast cancer, CE-rich tumors are associated with higher histologic grade and proliferation markers like Ki-67.[2][7] The expression of ACAT1 can vary significantly between different cancer types and even subtypes.[6][24][25] For instance, ACAT1 expression is significantly higher in Her-2 positive breast tumors compared to luminal-A tumors.[2]
Comparative Data: Normal Tissue vs. Cancer Tissue
Studies comparing cancer tissue with adjacent normal tissue have demonstrated a clear increase in CE content in the malignant tissue.
| Cancer Type | Observation in Cancer Tissue vs. Normal Adjacent Tissue | Key Enzyme(s) Implicated | Reference(s) |
| Breast Cancer | Increased CE levels | Upregulated ACAT1 | [2][7] |
| Gastrointestinal Cancer | Increased cholesterol content | - | [26] |
| Colorectal Cancer | Down-regulated ACAT1 expression | ACAT1 | [24] |
Table 3: Cholesteryl ester accumulation in different cancer types.
Experimental Protocols: A Guide to Cholesteryl Ester Lipidomics
Accurate and reproducible quantification of CE species is paramount for comparative lipidomics. Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for this application, offering high sensitivity and specificity.[27][28][29]
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A Senior Application Scientist's Guide to the Cross-Validation of Enzymatic and Mass Spectrometry-Based Cholesteryl Ester Assays
For researchers, scientists, and drug development professionals, the accurate quantification of cholesteryl esters (CEs) is paramount in understanding lipid metabolism and its dysregulation in various disease states. The choice of analytical methodology can significantly impact experimental outcomes, making a thorough understanding of the available techniques essential. This guide provides an in-depth comparison of two widely used methods for cholesteryl ester quantification: traditional enzymatic assays and modern mass spectrometry-based approaches. We will delve into the fundamental principles, experimental workflows, performance characteristics, and critical considerations for cross-validation to ensure data integrity and reproducibility.
The Analytical Dichotomy: Unpacking the Core Principles
The selection of an appropriate assay is fundamentally dictated by the specific research question. Enzymatic and mass spectrometry (MS) methods, while both aiming to quantify cholesteryl esters, operate on vastly different principles, which in turn define their respective strengths and limitations.
Enzymatic Assays: A Cascade of Specificity
Enzymatic assays for cholesteryl esters are a well-established and accessible method, often available in convenient kit formats. The core of this technique lies in a multi-step enzymatic cascade.[1][2][3] First, cholesterol esterase hydrolyzes cholesteryl esters to yield free cholesterol and fatty acids.[2][3] Subsequently, cholesterol oxidase acts on the liberated free cholesterol (and any pre-existing free cholesterol in the sample) to produce cholest-4-en-3-one and hydrogen peroxide (H₂O₂).[1][2] The quantification is then indirectly achieved by measuring the H₂O₂ produced, typically through a peroxidase-catalyzed reaction with a chromogenic or fluorogenic probe, resulting in a detectable colorimetric or fluorescent signal.[2][4] To determine the cholesteryl ester concentration, one measures the total cholesterol (with cholesterol esterase) and the free cholesterol (without cholesterol esterase) in parallel samples; the difference between these two values represents the amount of esterified cholesterol.[2][5][6]
Mass Spectrometry: Unrivaled Specificity and Granularity
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), offers a highly specific and sensitive approach to lipid analysis.[7][8] This technique directly measures the mass-to-charge ratio (m/z) of ions, allowing for the unambiguous identification and quantification of individual molecules. However, the analysis of neutral lipids like cholesterol and cholesteryl esters by MS has historically been challenging due to their hydrophobicity and poor ionization efficiency.[7] Modern advancements in LC-MS/MS have largely overcome these hurdles.[7] Reverse-phase liquid chromatography effectively separates different lipid species prior to their introduction into the mass spectrometer.[9] In the mass spectrometer, the molecules are ionized (e.g., through atmospheric pressure chemical ionization - APCI) and fragmented, producing characteristic product ions that serve as a molecular fingerprint for precise identification and quantification.[10][11] A key advantage of this method is its ability to not only quantify total cholesteryl esters but also to resolve and quantify individual CE species based on their constituent fatty acid chains.[7][9]
Visualizing the Workflows: A Tale of Two Methodologies
The experimental workflows for enzymatic and mass spectrometry-based assays differ significantly in their complexity, sample preparation requirements, and instrumentation.
Caption: Workflow for a typical enzymatic cholesteryl ester assay.
Caption: Workflow for a typical LC-MS/MS cholesteryl ester assay.
Head-to-Head Comparison: Performance Metrics
A direct comparison of the performance characteristics of each method is crucial for selecting the most appropriate assay for a given application.
| Parameter | Enzymatic Assay | Mass Spectrometry (LC-MS/MS) | Rationale & Causality |
| Specificity | Moderate to Low[12][13] | Very High[8][14] | Enzymatic assays can suffer from interference from other sterols that may be substrates for cholesterol oxidase.[12][13] LC-MS/MS provides specificity through chromatographic separation and mass-based detection of parent and fragment ions.[8] |
| Sensitivity | Good (Fluorometric > Colorimetric)[2][15] | Excellent[8][9] | Fluorometric enzymatic assays offer enhanced sensitivity over colorimetric methods.[15] However, LC-MS/MS generally achieves lower limits of detection, enabling the analysis of smaller sample volumes.[9][16] |
| Throughput | High | Moderate to High | Enzymatic assays are readily adaptable to 96-well plate formats, allowing for the simultaneous processing of many samples.[6][17] While individual LC-MS/MS runs take longer, modern autosamplers and rapid chromatography methods can achieve high throughput.[11] |
| Quantification | Relative or Absolute (with standard curve) | Absolute (with internal standards) | Enzymatic assays rely on external calibration curves for quantification.[6] LC-MS/MS employs stable isotope-labeled internal standards, which co-elute and co-ionize with the analyte, correcting for matrix effects and improving quantitative accuracy.[4] |
| Information | Total Cholesteryl Ester Concentration | Individual Cholesteryl Ester Species Profile[7][9] | Enzymatic assays provide a single value for the total amount of cholesteryl esters.[2] LC-MS/MS can differentiate and quantify individual CE species based on their fatty acid composition, offering a much richer dataset.[7][9] |
| Cost | Low | High | Enzymatic assay kits are relatively inexpensive. LC-MS/MS instrumentation represents a significant capital investment and requires specialized expertise for operation and maintenance. |
| Ease of Use | Simple | Complex | Enzymatic assays involve straightforward liquid handling steps and are easy to perform.[17] LC-MS/MS requires extensive knowledge of instrument operation, method development, and data analysis.[8] |
In the Trenches: Detailed Experimental Protocols
To ensure the trustworthiness and reproducibility of your results, it is imperative to follow well-defined and validated protocols.
This protocol is a generalized procedure based on commercially available colorimetric or fluorometric assay kits.[2][6]
Materials:
-
Cholesterol/Cholesteryl Ester Assay Kit (containing cholesterol esterase, cholesterol oxidase, peroxidase, and a suitable probe)
-
Biological samples (serum, plasma, cell lysates, or tissue homogenates)
-
96-well microplate (clear for colorimetric, black for fluorometric)
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Standard Curve Preparation: Prepare a series of cholesterol standards of known concentrations according to the kit instructions.
-
Assay Reaction:
-
Pipette samples and standards into separate wells of the 96-well plate.
-
For the determination of total cholesterol, add the cholesterol esterase solution to the appropriate wells and incubate as specified (e.g., 30 minutes at 37°C).[6]
-
Prepare a reaction mix containing cholesterol oxidase, peroxidase, and the detection probe.
-
Add the reaction mix to all wells (including those for free cholesterol determination, which did not receive esterase).
-
Incubate the plate for the recommended time and temperature (e.g., 60 minutes at 37°C, protected from light).[2]
-
-
Measurement:
-
Measure the absorbance at the specified wavelength (e.g., 570 nm for colorimetric assays) or fluorescence (e.g., Ex/Em = 535/587 nm) using a microplate reader.[2]
-
-
Calculation:
-
Subtract the blank reading from all measurements.
-
Generate a standard curve by plotting the signal versus the concentration of the cholesterol standards.
-
Determine the concentration of total cholesterol and free cholesterol in the samples from the standard curve.
-
Calculate the cholesteryl ester concentration: [Cholesteryl Ester] = [Total Cholesterol] - [Free Cholesterol].[6]
-
This protocol outlines a general approach for the targeted analysis of cholesteryl esters using LC-MS/MS.[4]
Materials:
-
Biological samples
-
Internal standards (e.g., cholesterol-d7, cholesteryl heptadecanoate)[4]
-
Organic solvents (e.g., chloroform, methanol, isopropanol)
-
UHPLC system coupled to a tandem mass spectrometer (e.g., QTOF or triple quadrupole)
-
C18 reverse-phase analytical column
Procedure:
-
Sample Preparation (Lipid Extraction):
-
To a known amount of sample, add a precise amount of the internal standard mixture.[4]
-
Perform a lipid extraction using a method such as the Bligh and Dyer or Folch procedure to separate lipids from other cellular components.
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform).[18]
-
-
LC Separation:
-
Inject the reconstituted sample onto the C18 column.
-
Separate the lipid species using a gradient of mobile phases (e.g., water/methanol with ammonium acetate and methanol/chloroform with ammonium acetate).[18]
-
-
MS/MS Detection:
-
Ionize the eluting lipids using an appropriate ion source (e.g., APCI or ESI).
-
Set the mass spectrometer to operate in a targeted mode, such as Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for each cholesteryl ester species and the internal standards are monitored. A characteristic fragment for cholesteryl esters is the dehydrated cholesterol ion at m/z 369.35.[10][19]
-
-
Data Analysis:
-
Integrate the chromatographic peak areas for each analyte and its corresponding internal standard.
-
Calculate the concentration of each cholesteryl ester species by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known amounts of authentic standards.
-
The Imperative of Cross-Validation
Given the fundamental differences between these two methodologies, cross-validation is not merely a suggestion but a scientific necessity when establishing a new assay or comparing data across studies that have used different techniques.[20][21] The goal of cross-validation is to provide objective evidence that both methods, despite their different principles, yield comparable and reliable results for a given sample set.[21]
A Practical Approach to Cross-Validation:
-
Sample Selection: Choose a representative set of biological samples that span the expected concentration range of cholesteryl esters.
-
Parallel Analysis: Analyze each sample using both the established enzymatic assay and the newly developed LC-MS/MS method.
-
Statistical Comparison:
-
Correlation Analysis: Plot the results from the two methods against each other and perform a linear regression analysis. A high correlation coefficient (R² > 0.9) indicates a strong linear relationship between the two methods.
-
Bland-Altman Plot: This graphical method is used to assess the agreement between two quantitative measurement techniques. It plots the difference between the two measurements against their average, allowing for the visualization of any systematic bias or outliers.
-
-
Acceptance Criteria: Define acceptable limits for the agreement between the two methods based on the analytical and biological variability of the analyte.[22][23]
It is important to acknowledge that a perfect correlation is unlikely. Discrepancies may arise from the lower specificity of enzymatic assays, which might overestimate cholesteryl ester content due to the detection of other sterols.[12][13] In such cases, the LC-MS/MS method, with its superior specificity, should be considered the more accurate "gold standard" for quantification.[24]
Conclusion: A Symbiotic Relationship
The decision of which method to employ should be guided by the specific research question, available resources, and the required level of analytical detail. For robust and reliable data, particularly in a drug development or clinical research setting, a thorough validation of the chosen method is indispensable.[23][25][26] Furthermore, cross-validation against an orthogonal method like LC-MS/MS is the gold standard for ensuring the accuracy and integrity of results obtained from simpler, more high-throughput techniques like enzymatic assays.
References
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bioRxiv. A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues. [Link]
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National Institutes of Health (NIH). Enzymatic Quantification of Cholesterol and Cholesterol Esters from Silicone Hydrogel Contact Lenses. [Link]
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PubMed. A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues. [Link]
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PubMed Central (PMC), National Institutes of Health (NIH). Glycerolipid and Cholesterol Ester Analyses in Biological Samples by Mass Spectrometry. [Link]
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Eurachem. Validation in Clinical chemistry. [Link]
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ACS Publications. A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues. [Link]
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PubMed Central (PMC), National Institutes of Health (NIH). Mass Spectrometry Based Lipidomics: An Overview of Technological Platforms. [Link]
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PubMed. [Enzymatic methods for quantitative determination of total cholesterol in blood serum]. [Link]
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ResearchGate. A method of direct measurement for the enzymatic determination of cholesteryl esters. [Link]
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MDPI. Mass Spectrometry Based Lipidomics: An Overview of Technological Platforms. [Link]
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bioRxiv. A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues. [Link]
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ResearchGate. (PDF) A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues. [Link]
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SpringerLink. Analyses of Cholesterol and Derivatives in Ocular Tissues Using LC-MS/MS Methods. [Link]
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ResearchGate. Tissue Lipid Analysis with Enzymatic Reagents. [Link]
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National Institutes of Health (NIH). Simultaneous Quantification of Free Cholesterol, Cholesteryl Esters, and Triglycerides without Ester Hydrolysis by UHPLC Separation and In-Source Collision Induced Dissociation Coupled MS/MS. [Link]
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Wiley Online Library. Recommendations for Good Practice in Mass Spectrometry-Based Lipidomics. [Link]
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Clinical Laboratory Science. Eight Steps to Method Validation in a Clinical Diagnostic Laboratory. [Link]
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SERVA Electrophoresis GmbH. Cholesterol Esterase and Cholesterol Oxidase. [Link]
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MDPI. Advancements in Mass Spectrometry-Based Targeted Metabolomics and Lipidomics: Implications for Clinical Research. [Link]
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Diva-portal.org. Full method validation in clinical chemistry. [Link]
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ACS Publications. A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues. [Link]
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National Institutes of Health (NIH). Direct Measurement of Free and Esterified Cholesterol Mass in Differentiated Human Podocytes: A TLC and Enzymatic Assay-Based Method. [Link]
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ACS Publications. Achieving Absolute Molar Lipid Concentrations: A Phospholipidomics Cross-Validation Study. [Link]
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Semantic Scholar. Enzymatic assay for cholesterol ester hydrolase activity.. [Link]
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PubMed Central (PMC), National Institutes of Health (NIH). Achieving Absolute Molar Lipid Concentrations: A Phospholipidomics Cross-Validation Study. [Link]
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IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
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ResearchGate. The importance of choosing the appropriate cholesterol quantification method: enzymatic assay versus gas chromatography. [Link]
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PubMed Central (PMC), National Institutes of Health (NIH). The importance of choosing the appropriate cholesterol quantification method: enzymatic assay versus gas chromatography. [Link]
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ResearchGate. Summary of method validation with 118 identified lipids collected in.... [Link]
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PubMed Central (PMC), National Institutes of Health (NIH). Analytical Techniques for Single-Cell Biochemical Assays of Lipids. [Link]
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ResearchGate. (PDF) When cholesterol is not cholesterol: A note on the enzymatic determination of its concentration in model systems containing vegetable extracts. [Link]
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PubMed Central (PMC), National Institutes of Health (NIH). Analytical methods for cholesterol quantification. [Link]
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MDPI. Recent Analytical Methodologies in Lipid Analysis. [Link]
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A Senior Application Scientist's Guide to Quantitative Analysis: Using Deuterated Cholesteryl Palmitoleate as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of lipidomics and clinical research, the demand for precise and accurate quantification of lipid species is paramount. Cholesteryl esters (CEs), the primary form for cholesterol storage and transport in the body, are crucial biomarkers for numerous physiological and pathological processes.[1] Their accurate measurement is fundamental to understanding diseases ranging from atherosclerosis to certain cancers. This guide provides an in-depth technical comparison of using deuterated cholesteryl palmitoleate as an internal standard for mass spectrometry-based quantification, contrasting it with other common alternatives and providing the experimental framework to ensure robust, reproducible results.
The Bedrock of Quantitative Accuracy: The Internal Standard
Liquid chromatography-mass spectrometry (LC-MS) is the preeminent tool for lipid analysis due to its sensitivity and selectivity.[1][2] However, the analytical process is susceptible to variations that can compromise quantitative accuracy. These include:
-
Sample Loss During Extraction: Inefficient recovery during lipid extraction from complex biological matrices (e.g., plasma, tissue).
-
Ionization Variability: Fluctuations in the mass spectrometer's ion source.
-
Matrix Effects: Co-eluting substances from the sample matrix that can suppress or enhance the ionization of the target analyte, leading to under- or overestimation.[3][4]
To overcome these challenges, an internal standard (IS) is introduced. An IS is a compound of a known concentration added to every sample at the very beginning of the analytical workflow.[5][6] By measuring the ratio of the analyte's signal to the IS's signal, variations are normalized, ensuring that the final calculated concentration is accurate and reliable.
The gold standard in mass spectrometry is the use of a Stable Isotope-Labeled (SIL) Internal Standard .[4][7] A SIL-IS is chemically identical to the analyte of interest, with the only difference being the substitution of one or more atoms (like ¹²C or ¹H) with their heavier, non-radioactive isotopes (like ¹³C or ²H/Deuterium).[8] This near-perfect chemical mimicry ensures it behaves identically to the endogenous analyte throughout the entire process—from extraction to ionization—providing the most accurate correction possible.[4][8]
Deuterated this compound: The Premier Choice for Cholesteryl Ester Analysis
For the quantification of cholesteryl esters, deuterated this compound stands out as a superior internal standard. This compound is a monounsaturated cholesteryl ester commonly found in mammalian cells and tissues.[1] Using its deuterated form provides several distinct advantages.
Core Strengths:
-
Identical Physicochemical Properties: As a SIL-IS, it shares the same molecular structure, polarity, and hydrophobicity as its endogenous counterpart. This ensures it co-elutes perfectly during liquid chromatography, meaning both the analyte and the IS enter the mass spectrometer's ion source at the exact same time and are subjected to the exact same matrix effects.[9]
-
Class-Specific Correction: Because it is a cholesteryl ester, it behaves similarly to other CEs with different fatty acid chains (e.g., cholesteryl oleate, linoleate, stearate) during extraction and chromatography. This makes it an excellent standard for quantifying the entire CE class, not just one specific molecule.[3][10]
-
Unambiguous Mass Detection: The deuterium atoms provide a distinct mass shift, allowing the mass spectrometer to differentiate between the endogenous (light) analyte and the spiked (heavy) internal standard without any ambiguity.
-
Label Stability: Synthesized with deuterium atoms on non-exchangeable positions of the cholesterol ring, the label is stable and will not undergo hydrogen-deuterium exchange with solvents or the sample matrix, a critical feature for quantitative integrity.[8][11]
Comparative Analysis of Internal Standard Alternatives
The selection of an appropriate internal standard is a critical decision that directly impacts data quality. Let's compare deuterated this compound to other potential choices.
| Internal Standard Type | Example(s) | Pros | Cons | Verdict |
| Ideal SIL-IS (Analyte-Specific) | Deuterated this compound | Near-perfect chemical and physical mimicry. Co-elutes with the analyte, correcting for all sources of variation.[4][7] | Can be more expensive than other alternatives. | Gold Standard. The most accurate and reliable choice for quantifying this compound and related CEs. |
| SIL-IS (Class-Specific) | Deuterated Cholesteryl Oleate, Deuterated Cholesteryl Linoleate | Also from the CE class, providing good correction for matrix effects and extraction losses.[11][12] | Slight differences in chromatography compared to this compound due to different fatty acid chains. | Excellent Alternative. Often used in combination with other deuterated CEs for comprehensive lipid class quantification. |
| Structural Analog (Odd-Chain) | Cholesteryl Heptadecanoate (C17:0) | Not naturally present in most mammalian systems.[13] Relatively inexpensive. | Does not co-elute perfectly with endogenous CEs. Ionization efficiency may differ, leading to incomplete correction of matrix effects. | Acceptable, but Compromised. A viable option when a SIL-IS is unavailable, but accuracy may be reduced. |
| Structural Analog (Different Class) | Deuterated Cholesterol (d7-Cholesterol) | Excellent for quantifying free cholesterol.[14][15][16] | Inappropriate for CEs. The lack of the fatty acid ester makes it far less hydrophobic. It will not co-elute or behave similarly during extraction, violating the core principles of an IS. | Not Recommended. Leads to significant quantitative error for cholesteryl esters. |
Experimental Workflow: A Self-Validating System
Trustworthy data comes from a robust and well-documented protocol. The following workflow ensures that the use of deuterated this compound is integrated into a self-validating system.
Caption: End-to-end workflow for cholesteryl ester quantification.
Protocol 1: Sample Preparation and Lipid Extraction
Causality: The internal standard must be added at the very first step. This ensures that any analyte lost during the multi-step extraction, drying, and reconstitution phases is mirrored by a proportional loss of the IS, making the final analyte/IS ratio constant and accurate.
-
Aliquoting: Aliquot 50 µL of plasma or a known mass of tissue homogenate into a 2 mL glass tube.
-
Spiking: Add 10 µL of the deuterated this compound internal standard solution (e.g., at 10 µg/mL in methanol) to each sample, vortex briefly.
-
Extraction (Bligh-Dyer):
-
Add 750 µL of a 1:2 (v/v) chloroform:methanol solution. Vortex for 1 minute.
-
Add 250 µL of chloroform. Vortex for 1 minute.
-
Add 250 µL of deionized water. Vortex for 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes to induce phase separation.
-
-
Collection: Carefully collect the lower organic phase (containing the lipids) using a glass pipette and transfer to a new glass tube.
-
Drying & Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the lipid film in 100 µL of the initial mobile phase (e.g., 90:10 acetonitrile:isopropanol) for LC-MS analysis.
Protocol 2: LC-MS/MS Analysis
Causality: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode is used for its exceptional selectivity and sensitivity. We monitor a specific fragmentation reaction for our analytes. Cholesteryl esters readily form ammonium adducts [M+NH4]+ in the ion source. Upon fragmentation, these adducts lose the fatty acid and ammonia, yielding a highly specific product ion from the cholesterol backbone at m/z 369.3. By monitoring this specific transition for both the analyte and the IS, we eliminate noise and ensure we are measuring only our compounds of interest.
-
LC System: UPLC/HPLC with a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 60:40 Acetonitrile:Water + 10 mM Ammonium Formate.
-
Mobile Phase B: 90:9:1 Isopropanol:Acetonitrile:Water + 10 mM Ammonium Formate.
-
Gradient: A suitable gradient to separate CEs from other lipid classes.
-
MS Detector: Triple Quadrupole Mass Spectrometer.
-
Ionization Mode: Positive Ion Electrospray (ESI+) or Atmospheric Pressure Chemical Ionization (APCI+).
-
MRM Transitions:
-
Endogenous this compound (C32H54O2): Precursor [M+NH4]+m/z 640.6 → Product m/z 369.3
-
Deuterated (d7) IS: Precursor [M+NH4]+m/z 647.6 → Product m/z 369.3
-
Data Interpretation and Validation
The foundation of a trustworthy protocol is rigorous validation. According to regulatory guidelines from bodies like the FDA, key parameters must be assessed.[17][18]
Example Quantification Data
| Sample ID | Analyte Peak Area | IS Peak Area | Response Ratio (Analyte/IS) | Calculated Conc. (µg/mL) |
| QC Low | 155,600 | 899,500 | 0.173 | 5.1 |
| QC Mid | 789,300 | 910,200 | 0.867 | 25.8 |
| QC High | 1,510,500 | 885,400 | 1.706 | 51.2 |
| Unknown 1 | 450,100 | 905,800 | 0.497 | 14.8 |
Method Validation Summary
| Validation Parameter | Acceptance Criteria (FDA Guidance)[17] | Typical Performance |
| Linearity (R²) | ≥ 0.99 | > 0.995 |
| Accuracy (% Bias) | Within ±15% of nominal (±20% at LLOQ) | 92% - 108% |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Selectivity | No significant interference at analyte/IS retention time in blank matrix.[17] | Pass |
| Matrix Effect | CV of IS-normalized response across different matrix lots should be ≤ 15%. | < 8% |
Conclusion
For the accurate and precise quantification of cholesteryl esters in complex biological samples, a stable isotope-labeled internal standard is indispensable. Deuterated this compound represents the gold standard for this application. Its chemical identity to the endogenous analyte ensures it perfectly tracks and corrects for variations in sample preparation and instrument response. While alternatives like odd-chain analogs exist, they introduce a level of uncertainty that is unacceptable for high-stakes research and clinical applications. By pairing a superior internal standard like deuterated this compound with a rigorously validated LC-MS/MS protocol, researchers can generate high-quality, reproducible data that stands up to the highest scientific scrutiny.
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A Guide to the Inter-Laboratory Comparison of Cholesteryl Palmitoleate Quantification
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals aiming to establish and participate in inter-laboratory comparisons for the quantification of cholesteryl palmitoleate. Recognizing the growing importance of specific lipid species as biomarkers, ensuring measurement comparability across different laboratories is paramount for clinical and research advancements. This document moves beyond a simple checklist, offering detailed methodologies, the rationale behind experimental choices, and a robust framework for data analysis, thereby ensuring scientific integrity and trustworthiness.
Introduction: The Need for Standardization
Cholesteryl esters (CEs), the storage form of cholesterol, are integral to lipid metabolism and transport. Specific CEs, such as this compound (CE 16:1), are gaining attention as potential biomarkers in various disease states. However, the translation of such biomarkers from discovery to clinical application is often hampered by a lack of measurement standardization.[1] The lipidomics field faces significant challenges with reproducibility, where different laboratories using varied platforms can produce inconsistent results, even from identical samples.[2][3] An inter-laboratory comparison, or proficiency testing program, is the cornerstone of establishing measurement equivalence, validating the robustness of analytical methods, and ensuring that data generated across multiple sites can be reliably compared and pooled.[4]
This guide outlines the critical components for designing and executing a successful inter-laboratory comparison study for this compound, focusing on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, which offers high specificity and sensitivity for lipid analysis.[5][6]
Part 1: Foundational Principles for Robust Quantification
Before embarking on a multi-lab study, it is crucial to understand the analytical principles that ensure accurate and precise quantification of this compound.
1.1. The Analytical Gold Standard: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying specific lipid species like this compound.[5][6] Its strength lies in its ability to physically separate the analyte from complex matrix components via chromatography before its highly specific detection by the mass spectrometer. This dual-layered specificity minimizes interferences that can plague other methods.
-
Chromatography: Reversed-phase chromatography is typically employed, separating lipids based on their hydrophobicity. Cholesteryl esters are highly non-polar and will be strongly retained, allowing for excellent separation from more polar lipid classes.
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) is often favored for neutral lipids like CEs, as it efficiently forms protonated molecules or characteristic adducts.[7]
-
Detection (MS/MS): Tandem mass spectrometry, particularly in the Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity. A specific precursor ion for this compound is selected and fragmented, and a unique product ion is monitored. This precursor-product ion transition is highly specific to the target analyte. For all cholesteryl esters, a common and highly abundant product ion is the dehydrated cholesterol fragment at m/z 369.35.[8][9]
1.2. The Keystone of Accuracy: Internal Standardization
Absolute quantification is impossible without an appropriate internal standard (IS). The ideal IS is a stable isotope-labeled (SIL) version of the analyte—in this case, something like Cholesteryl-d7-palmitate.[7] The SIL-IS is chemically identical to the analyte, so it co-elutes chromatographically and experiences the same ionization efficiency and matrix effects. However, it is mass-shifted, allowing the mass spectrometer to distinguish it from the endogenous analyte. By adding a known amount of the IS to every sample at the beginning of the extraction process, any sample loss or variation during preparation and analysis is corrected for, ensuring accuracy.
Part 2: Designing a Robust Inter-Laboratory Comparison Study
A successful comparison study requires meticulous planning, from sample preparation to statistical analysis. The following workflow provides a comprehensive blueprint.
Caption: Workflow for an Inter-Laboratory Comparison Study.
2.1. Study Material: The Common Denominator
The single most critical component is the study material. It must be homogenous and stable.
-
Source: Pooled human plasma or serum is the ideal matrix. The National Institute of Standards and Technology (NIST) Standard Reference Material (SRM) 1950, "Metabolites in Frozen Human Plasma," is an excellent candidate as it has been used in previous lipidomics inter-laboratory studies.[10]
-
Preparation: A large batch of pooled plasma should be prepared, thoroughly mixed to ensure homogeneity, and aliquoted into vials labeled with a unique study ID.
-
Characterization: The organizing laboratory, ideally a reference lab, must thoroughly characterize the material to assign a reference value for this compound. This can be done using a validated reference measurement procedure and anchoring the value to a Certified Reference Material (CRM), such as NIST SRM 911c (Cholesterol).[11][12][13]
2.2. Method Harmonization vs. In-House Methods
A key decision is whether to have all labs use a single, standardized protocol or their own in-house methods.[4]
-
Standardized Protocol: This approach tests the ability of labs to adopt and perform a common method. It isolates lab-specific performance from method-specific differences. This is the recommended approach for establishing a baseline of comparability.
-
In-House Methods: This evaluates the "real-world" state of measurement, assessing the agreement between different, routinely used methods. This is more akin to a proficiency test.
For the purpose of this guide, we will focus on the standardized protocol approach.
2.3. Statistical Analysis: Interpreting the Results
The statistical analysis aims to evaluate the performance of each laboratory relative to the group and the assigned reference value.[14][15]
-
Outlier Detection: Before calculating summary statistics, potential outliers should be identified using methods like the Grubbs' test or Cochran's test.[14]
-
Performance Scores: The Z-score is the most common performance metric in proficiency testing.[16][17] It represents the number of standard deviations a lab's result is from the assigned value.
Z-score = (Lab Result - Assigned Value) / Standard Deviation for Proficiency Assessment
A common interpretation is:
-
|Z| ≤ 2: Satisfactory
-
2 < |Z| < 3: Questionable
-
|Z| ≥ 3: Unsatisfactory
-
-
Precision: The overall inter-laboratory precision is assessed by the coefficient of variation (CV%) of all reported results.
Part 3: Comparative Method Performance
While this guide focuses on a standardized LC-MS/MS protocol, it's important to understand the performance characteristics that should be evaluated. Different analytical approaches can yield varying levels of precision and accuracy.
| Parameter | LC-MS/MS (MRM) | GC-MS | Enzymatic/Colorimetric |
| Specificity | Very High (Chemical + Mass) | High (Chemical + Mass) | Low (Measures Total CE) |
| Sensitivity (LOQ) | Low ng/mL to pg/mL | Low ng/mL | µg/mL |
| Throughput | High (2-5 min/sample)[7] | Low (Requires derivatization) | Very High |
| Precision (Inter-day CV%) | Typically < 10%[7][18] | < 15% | < 5% (for Total Cholesterol) |
| Accuracy (Bias %) | < 15% (with SIL-IS) | < 20% | N/A for specific esters |
| Key Requirement | Stable Isotope-Labeled IS | Derivatization to improve volatility | Saponification to free cholesterol |
This table summarizes typical performance characteristics based on published literature. Actual performance must be validated for each specific method.
Appendix A: Detailed Experimental Protocol (Standardized Method)
This protocol is a self-validating system designed for quantifying this compound in human plasma.
1. Materials and Reagents
-
Internal Standard (IS): Cholesteryl-d7-palmitate
-
Calibration Standards: this compound (high purity)
-
Solvents: Isopropanol, Acetonitrile, Methanol, Methyl-tert-butyl ether (MTBE) (all LC-MS grade)
-
Reagents: Ammonium acetate
2. Preparation of Standards
-
IS Stock (1 mg/mL): Prepare in ethanol.
-
IS Working Solution (1 µg/mL): Dilute stock solution in isopropanol.
-
Calibration Stock (1 mg/mL): Prepare in ethanol.
-
Calibration Curve: Prepare a set of 8 calibration standards by serial dilution of the stock in a surrogate matrix (e.g., stripped serum or 5% BSA in PBS) to cover the expected physiological range.
3. Sample Preparation (Liquid-Liquid Extraction)
-
Thaw plasma samples and study material on ice. Vortex to mix.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the IS Working Solution (1 µg/mL) to all tubes (samples, calibrators, and QCs).
-
Add 500 µL of MTBE.
-
Vortex vigorously for 1 minute.
-
Add 150 µL of water (LC-MS grade).
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C. Three layers will form (upper organic, middle protein, lower aqueous).
-
Carefully transfer 300 µL of the upper organic layer to a new tube.
-
Evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 90:10 Isopropanol:Acetonitrile). Vortex and transfer to an LC autosampler vial.
4. LC-MS/MS Analysis
-
LC System: Standard HPLC/UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM Ammonium Acetate.
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Acetate.
-
Gradient: A suitable gradient starting with higher polarity (e.g., 30% B) and ramping to high organic content (e.g., 98% B) to elute the non-polar cholesteryl esters.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization: APCI, positive ion mode.
-
MRM Transitions:
-
This compound: Precursor [M+NH4]+ → Product 369.35
-
Cholesteryl-d7-palmitate (IS): Precursor [M+NH4]+ → Product 376.40[9] (Note: Exact precursor m/z values must be determined based on the adduct formed, e.g., [M+H]+ or [M+NH4]+)
-
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A Senior Application Scientist's Guide to the Comparative Analysis of Cholesteryl Ester Profiles in Different Cell Types
Introduction: Beyond the Monolith of Cholesterol
To the uninitiated, cholesterol is a single entity. To the researcher, it is a molecule of profound complexity, with its biological activity being heavily dictated by its esterification status. Cholesteryl esters (CEs)—cholesterol molecules with a fatty acid attached via an ester bond—represent the primary form for cholesterol storage and transport.[1][2][3] This seemingly simple modification renders the molecule far more hydrophobic, allowing it to be sequestered into cytoplasmic lipid droplets, thereby protecting the cell from the membrane-disrupting effects of excess free cholesterol.[2]
However, the true narrative lies in the diversity of these cholesteryl esters. The specific fatty acid chain attached to cholesterol is not random; it is a carefully regulated process that reflects the unique metabolic state and function of each cell type. Consequently, the "cholesteryl ester profile"—the relative abundance of different CE species—can serve as a powerful biomarker for cellular physiology and pathology. This guide provides an in-depth comparative analysis of these profiles across distinct cell types, delves into the robust methodologies required for their characterization, and explains the functional implications of their differences.
The Cellular Machinery of Cholesteryl Ester Metabolism
Understanding the differences in CE profiles begins with an appreciation of the core enzymatic machinery that governs their synthesis and breakdown. Cellular CE levels are maintained in a dynamic equilibrium known as the "cholesteryl ester cycle."
-
Esterification (Storage): The primary enzyme responsible for intracellular cholesterol esterification is Acyl-CoA: Cholesterol Acyltransferase (ACAT), which resides in the endoplasmic reticulum.[4] ACAT transfers a fatty acid from an Acyl-CoA molecule to cholesterol, forming a cholesteryl ester that is then packaged into lipid droplets.
-
Hydrolysis (Mobilization): The release of free cholesterol from CE stores is catalyzed by neutral cholesteryl ester hydrolase (CEH) in the cytoplasm.[5] This process is often the rate-limiting step for making cholesterol available for cellular processes, such as membrane synthesis, hormone production, or efflux out of the cell.[5] In the context of lipoprotein metabolism, lysosomes also play a key role, where lysosomal acid lipase (LAL) hydrolyzes CEs taken up from circulating lipoproteins.[6][7][8]
Caption: The intracellular cholesteryl ester cycle, a dynamic balance between esterification by ACAT for storage and hydrolysis by CEH for mobilization.
Comparative Cholesteryl Ester Profiles: A Tale of Three Cell Types
The functional demands of a cell are directly imprinted on its CE profile, particularly in the composition of the esterified fatty acids.
Macrophage Foam Cells: The Atherosclerosis Protagonist
In the context of atherosclerosis, macrophages in the arterial wall take up modified low-density lipoproteins (LDL) through an unregulated pathway involving scavenger receptors.[5][9] This leads to a massive influx of cholesterol that overwhelms the cell's efflux capacity. To cope, the cell esterifies the excess cholesterol, leading to the formation of CE-rich lipid droplets and the transformation into a "foam cell," a hallmark of atherosclerotic plaques.[5][10]
-
Functional Context: Pathological lipid accumulation.
-
CE Profile: The CE profile of a foam cell largely mirrors the fatty acid composition of the lipoproteins it has engulfed. Therefore, it is typically rich in cholesteryl linoleate (CE 18:2) and cholesteryl oleate (CE 18:1) , the most abundant CEs in LDL.[11] The accumulation of these specific CEs is a direct consequence of the ACAT1 enzyme's activity in response to substrate overload.[9][10]
Hepatocytes: The Central Metabolic Hub
Hepatocytes are the body's primary regulators of cholesterol homeostasis. They synthesize cholesterol, absorb it from remnants of circulating lipoproteins, and package it with triglycerides into very-low-density lipoproteins (VLDL) for export to peripheral tissues.[12]
-
Functional Context: Systemic lipid distribution and homeostasis.
-
CE Profile: The hepatocyte CE profile is geared towards lipoprotein assembly. It is predominantly composed of cholesteryl oleate (CE 18:1) . The preference for oleate is thought to facilitate efficient packaging into VLDL particles. Studies have shown that while various fatty acids can be esterified, oleate is a preferred substrate for triglyceride and cholesteryl ester synthesis intended for secretion.[13] The enrichment of CE within these particles is a critical factor that facilitates their uptake by the liver once they become remnant particles.[14]
Steroidogenic Cells: The Hormone Factories
Cells of the adrenal glands and gonads synthesize steroid hormones (e.g., cortisol, testosterone), for which cholesterol is the essential precursor.[15] These cells maintain large stores of CEs in lipid droplets as a ready reservoir of cholesterol that can be rapidly mobilized upon hormonal stimulation (e.g., by ACTH).[16][17]
-
Functional Context: Precursor storage for on-demand steroidogenesis.
-
CE Profile: The CE profile in steroidogenic cells is often enriched with polyunsaturated fatty acids, particularly cholesteryl arachidonate (CE 20:4) , in addition to cholesteryl oleate. The mobilization of cholesterol from these CE-rich droplets is the preferred initial source for steroid production.[18][19] The enzyme hormone-sensitive lipase (HSL), rather than the typical neutral CEH, plays a major role in this process, highlighting a specialized pathway tailored for rapid precursor release.[18]
Summary Data Table
| Cell Type | Primary Function | Predominant Cholesteryl Ester Species | Key Regulatory Enzymes |
| Macrophage Foam Cell | Pathological lipid buffering in atherosclerosis | Cholesteryl Linoleate (18:2), Cholesteryl Oleate (18:1) | ACAT1, Scavenger Receptors |
| Hepatocyte | Systemic cholesterol homeostasis, VLDL assembly | Cholesteryl Oleate (18:1) | ACAT2, HMG-CoA Reductase |
| Steroidogenic Cell | Steroid hormone precursor storage | Cholesteryl Oleate (18:1), Cholesteryl Arachidonate (20:4) | ACAT1, Hormone-Sensitive Lipase (HSL) |
Methodologies for High-Integrity CE Profile Analysis
A comparative analysis is only as robust as the methods used to generate the data. A modern lipidomics workflow is required for accurate and comprehensive CE profiling.
Caption: A typical experimental workflow for the comparative lipidomics analysis of cholesteryl esters.
Experimental Protocol 1: Total Lipid Extraction
The goal of this step is to efficiently extract hydrophobic molecules like CEs while excluding water-soluble contaminants. The method of Bligh and Dyer is a robust and widely used protocol.
Causality: This single-phase extraction method is effective for a range of sample types and ensures that highly nonpolar lipids like CEs are quantitatively recovered. The inclusion of an internal standard early in the process is a critical self-validating step, as it allows for the correction of any sample loss during extraction and processing.
Methodology:
-
Sample Preparation: Homogenize cell pellets (~1x10^7 cells) or tissue (~10 mg) in 1 mL of PBS. Transfer to a glass tube with a PTFE-lined cap.
-
Internal Standard Spiking: Add a known amount of a non-endogenous CE internal standard (e.g., C17:0 Cholesteryl Ester) to the homogenate. This is crucial for absolute quantification.
-
Solvent Addition: Add 3.75 mL of a 1:2 (v/v) mixture of chloroform:methanol to the tube. Vortex vigorously for 2 minutes to create a single-phase mixture.
-
Phase Separation: Add 1.25 mL of chloroform and vortex for 30 seconds. Then, add 1.25 mL of water and vortex for another 30 seconds.
-
Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C. This will resolve the mixture into two phases.
-
Lipid Collection: The lower, chloroform phase contains the lipids. Carefully aspirate this bottom layer using a glass Pasteur pipette, taking care not to disturb the protein interface, and transfer it to a new glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid film in a small, precise volume (e.g., 100 µL) of a suitable solvent for LC-MS analysis (e.g., 9:1 methanol:chloroform).
Experimental Protocol 2: LC-MS/MS Profiling of Cholesteryl Esters
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for CE analysis, offering both separation of individual CE species and their unambiguous identification and quantification.[20][21]
Causality: Reverse-phase chromatography separates CEs based on the length and saturation of their fatty acyl chains. Electrospray ionization (ESI) in positive mode, often with the addition of an adduct-forming salt like ammonium acetate, is used because CEs ionize poorly on their own.[20] Tandem MS (MS/MS) is used for identification; upon fragmentation, CEs characteristically lose their neutral cholesterol moiety, producing a diagnostic product ion corresponding to the fatty acyl chain, or a prominent ion at m/z 369.3, corresponding to the cholestane fragment.[20] This highly specific fragmentation pattern provides definitive identification.
Methodology:
-
Chromatographic System: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is typically used.
-
Mobile Phases:
-
Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium acetate.
-
Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium acetate.
-
-
Gradient Elution:
-
Start at 30% B, hold for 2 minutes.
-
Ramp to 100% B over 18 minutes.
-
Hold at 100% B for 5 minutes.
-
Return to 30% B and re-equilibrate for 5 minutes.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Full Scan (MS1): Scan a mass range appropriate for CEs (e.g., m/z 600-1000).
-
Tandem MS (MS2): Perform data-dependent acquisition, fragmenting the most intense precursor ions from the MS1 scan. Look for the characteristic neutral loss of cholesterol or the product ion at m/z 369.3.
-
-
Quantification: Create a calibration curve using authentic CE standards of known concentrations. Quantify the endogenous CEs by comparing their peak areas to the peak area of the spiked internal standard.
Conclusion and Future Perspectives
The comparative analysis of cholesteryl ester profiles is a powerful tool that provides a window into the specialized metabolic functions of different cell types. The distinct profiles of macrophages, hepatocytes, and steroidogenic cells are not arbitrary but are direct readouts of their physiological roles and regulatory pathways. As analytical technologies like mass spectrometry continue to improve in sensitivity and throughput, we can expect that CE profiling will become an increasingly important methodology in biomedical research.[21] It holds the potential to identify novel biomarkers for metabolic diseases like atherosclerosis[22][23] and to provide deeper insights into the complex interplay of lipid metabolism across the cellular landscape.
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Title: Hepatic cholesteryl ester accumulation in lysosomal acid lipase deficiency: Non-invasive identification and treatment monitoring by magnetic resonance Source: PubMed Central (PMC) URL: [Link]
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A Senior Application Scientist's Guide to Assessing the Purity of Synthetic Cholesteryl Palmitoleate Standards
The Criticality of Purity in Cholesteryl Palmitoleate Standards
This compound, a cholesteryl ester of palmitoleic acid, is a significant component of lipid metabolism and is implicated in various physiological and pathological processes. Synthetic standards of this molecule are indispensable for:
-
Calibration of analytical instruments: Ensuring accurate quantification of endogenous levels in biological samples.
-
In vitro and in vivo studies: Serving as a well-characterized substrate or modulator in biochemical assays and animal models.
-
Formulation of lipid-based therapeutics: Acting as a defined component in liposomes or lipid nanoparticles.
Impurities in a synthetic standard can arise from the starting materials, side reactions during synthesis, or degradation upon storage.[] These can include, but are not limited to, other cholesteryl esters, free cholesterol, oxidized derivatives, and residual solvents. Such contaminants can lead to erroneous analytical results, misinterpretation of biological data, and compromised formulation stability.
A Multi-Modal Approach to Purity Assessment: A Comparative Analysis
No single analytical technique can provide a complete picture of a compound's purity. A robust assessment of synthetic this compound standards necessitates a multi-modal approach, leveraging the orthogonal strengths of different analytical platforms. This guide will compare and contrast three principal techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
The Workflow of Purity Verification
A systematic approach to purity assessment is crucial. The following workflow outlines the logical progression of analysis, ensuring a comprehensive evaluation of the synthetic standard.
Sources
Safety Operating Guide
Navigating the Disposal of Cholesteryl Palmitoleate: A Guide for the Modern Laboratory
For the diligent researcher, the lifecycle of a chemical reagent extends far beyond the experiment. Proper disposal is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of cholesteryl palmitoleate, ensuring that your laboratory's operational excellence is matched by its commitment to safety.
Understanding this compound: A Hazard Profile
This compound is a cholesterol ester that serves as a key molecule in various biological and research contexts. Before outlining disposal procedures, it is crucial to understand its inherent properties and potential hazards. While many safety data sheets (SDS) for similar cholesterol esters like cholesteryl palmitate and oleate indicate they are not classified as hazardous substances under OSHA's Hazard Communication Standard (29 CFR 1910.1200), some data suggests potential for mild irritation. Therefore, a cautious and informed approach is paramount.
Key Hazard Considerations:
-
Skin and Eye Irritation: Some sources indicate that related compounds can cause skin and eye irritation upon contact.
-
Respiratory Irritation: Inhalation of dust from the solid form may cause respiratory tract irritation.
-
Environmental Hazards: While specific data for this compound is limited, it is generally considered slightly hazardous to water. As a matter of best practice, it should not be allowed to enter drains, waterways, or soil.
Table 1: this compound Properties and Hazard Summary
| Property | Value/Information | Source(s) |
| Chemical Formula | C43H74O2 | |
| Molecular Weight | 623.1 g/mol | |
| Appearance | Low melting solid | |
| Primary Hazards | Potential for mild skin, eye, and respiratory irritation. | |
| Environmental Note | Slightly hazardous for water; do not allow to enter waterways. | |
| Regulatory Status | Generally not classified as a hazardous waste, but local regulations apply. |
The Core of Compliance: The Disposal Workflow
The proper disposal of any laboratory chemical is a systematic process governed by federal, state, and local regulations, as well as institutional policies. The Resource Conservation and Recovery Act (RCRA) provides the federal framework for hazardous waste management in the United States, which is administered by the Environmental Protection Agency (EPA). Even if a chemical like this compound is not explicitly listed as a hazardous waste, it must be managed responsibly to protect human health and the environment.
The following workflow provides a logical progression for making disposal decisions.
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Cholesteryl Palmitoleate
As researchers and drug development professionals, our work with specialized chemical compounds like Cholesteryl palmitoleate demands a commitment to safety that is as rigorous as our science. This guide provides essential, immediate safety and logistical information for handling this compound, grounded in the principles of risk assessment and procedural excellence. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring that every experimental choice is backed by a clear understanding of its underlying causality.
Hazard Assessment: Understanding the Risks
This compound is a cholesterol ester, often supplied as a low-melting solid or powder.[1][2] While specific toxicological data for this compound is not extensively documented, a prudent approach to laboratory safety dictates that we handle it with care. We can infer potential hazards from the safety data sheet (SDS) of a closely related compound, Cholesteryl palmitate. The SDS for Cholesteryl palmitate indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation.[3][4]
As a powder, this compound presents a risk of airborne particle generation during handling, which can lead to inhalation or contamination of surfaces and personnel.[5] Therefore, our primary safety objective is to minimize exposure through skin contact, eye contact, and inhalation.
Core Personal Protective Equipment (PPE) Requirements
A baseline of PPE is mandatory for any work in a laboratory where chemical hazards are present.[6] For handling this compound, the minimum required PPE includes:
-
Lab Coat: A long-sleeved, buttoned lab coat protects clothing and skin from potential splashes and spills.[7] For handling combustible solids like cholesteryl esters, a fire-resistant lab coat is a prudent choice.[8]
-
Safety Glasses or Goggles: Eye protection is non-negotiable. Safety glasses with side shields are the minimum requirement to protect against flying particles.[9][10] When there is a higher risk of splashes or extensive powder handling, chemical splash goggles should be worn.[7]
-
Gloves: Disposable nitrile gloves are the standard for providing a barrier against incidental skin contact.[9][10] It is crucial to remove gloves immediately if they become contaminated and to wash hands thoroughly after handling the compound.[6]
-
Closed-Toe Shoes and Long Pants: This is a fundamental laboratory requirement to protect against spills and dropped objects.[6][9]
Procedural PPE Plan: A Risk-Based Approach
The level of PPE should be adapted to the specific procedure being performed. A thorough hazard assessment of each task is critical for ensuring adequate protection.[6] The following table outlines recommended PPE for common laboratory tasks involving this compound.
| Laboratory Task | Potential Hazards | Recommended PPE | Rationale |
| Weighing and Aliquoting (Solid) | Inhalation of airborne powder, skin and eye contact. | Lab Coat, Safety Goggles, Nitrile Gloves, N95 Respirator (if not in a ventilated enclosure). | Protects against irritation from airborne particles.[3][5] Goggles provide a better seal than glasses against fine powders.[7] |
| Preparing Solutions (Dissolving) | Splashes, skin and eye contact. | Lab Coat, Safety Goggles or Safety Glasses with a Face Shield, Nitrile Gloves. | A face shield provides an extra layer of protection against splashes when handling liquids.[6][8] |
| Transferring Solutions | Drips and splashes, skin and eye contact. | Lab Coat, Safety Glasses with Side Shields, Nitrile Gloves. | Standard PPE is sufficient for low-volume transfers with minimal splash risk. |
| General Handling and Observation | Incidental contact. | Lab Coat, Safety Glasses with Side Shields, Nitrile Gloves. | Minimum required PPE for any work in the vicinity of the chemical.[6] |
Safe Handling and Operational Workflow
A structured workflow minimizes the risk of exposure and contamination. The overriding principle is that no activity should begin until a plan for handling and disposal has been formulated.[11]
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure you have read the relevant Safety Data Sheet (for Cholesteryl palmitate as a reference) and have all necessary PPE available.[12] Designate a specific area for handling the compound, preferably within a chemical fume hood or a ventilated enclosure to minimize dust.[5]
-
Weighing: When weighing the solid, perform the task in a ventilated enclosure or fume hood to control airborne dust. Use a spatula to gently transfer the powder. Avoid actions that could create dust clouds.
-
Dissolving: If preparing a solution, add the solid to the solvent slowly. If necessary, use a sealed container for agitation to prevent splashes.
-
Post-Handling: After handling, decontaminate the work area. Wipe down surfaces with an appropriate cleaning agent.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by goggles/face shield, and then the lab coat. Always wash your hands thoroughly with soap and water after removing gloves.
Caption: Workflow for Safely Handling this compound.
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected skin with running water for at least 15 minutes while removing contaminated clothing.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration.[3]
-
Spill: For a small powder spill, carefully clean it up to minimize dust generation. Use a damp cloth or paper towel for final cleaning. For larger spills, follow your institution's hazardous material spill response procedures.
Storage and Disposal Plan
Proper storage and disposal are critical components of the chemical management lifecycle.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3]
-
Disposal: this compound is not typically classified as a hazardous waste. However, disposal regulations can vary.[13] Solid, non-hazardous chemical waste can often be disposed of in the regular trash, but it should not be placed in open laboratory trash cans where custodial staff might be exposed.[14] It is best practice to place it in a sealed container or bag before disposing of it in a larger dumpster.[14] Always consult your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines.[11][15] Empty containers should have their labels defaced and be rinsed before disposal.[14][16]
By adhering to these guidelines, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their research.
References
- Cornell University Environmental Health and Safety. (n.d.). 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals.
- Stephen F. Austin State University. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste.
- Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide.
- National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols.
- National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory.
- Metasci. (n.d.). Safety Data Sheet Cholesteryl palmitate.
- Cayman Chemical. (n.d.). This compound (CAS 16711-66-3).
- Cayman Chemical. (2025, September 5). Safety Data Sheet Cholesteryl Palmitate.
- Sigma-Aldrich. (n.d.). Cholesteryl palmitate.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- psi-bfm.com. (n.d.). A Comprehensive Guide to Safe Powder Handling.
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- BulkInside. (2025, January 31). Ensuring Compliance in Powder Handling: Key Regulations for Safety & Sustainability.
- University of Nevada, Reno. (n.d.). Personal Protective Equipment Requirements for Laboratories.
- Westlab. (2017, August 2). Personal Protective Equipment (PPE) in the Laboratory.
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- Chemistry LibreTexts. (2021, August 15). Proper Protective Equipment.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
